molecular formula C7H7N3 B2566419 1H-indazol-4-amine CAS No. 41748-71-4

1H-indazol-4-amine

Cat. No.: B2566419
CAS No.: 41748-71-4
M. Wt: 133.154
InChI Key: MDELYEBAXHZXLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indazol-4-amine (CAS Number: 41748-71-4) is a high-value amino-substituted indazole derivative serving as a versatile building block in medicinal chemistry and drug discovery research. This compound features a molecular formula of C7H7N3 and a molecular weight of 133.15 g/mol. The indazole core is a privileged scaffold in pharmaceutical development, and the 4-amino substitution makes this compound a crucial intermediate for synthesizing novel bioactive molecules . It is particularly significant in anticancer research, where indazole derivatives are extensively explored for their inhibitory activity against various cancer cell lines . Furthermore, the indazole skeleton is a known component in the development of kinase inhibitors, including pan-HER inhibitors, which are a key focus area in oncology . Researchers also utilize this and related indazole structures to create novel antimicrobial agents . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-indazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-6-2-1-3-7-5(6)4-9-10-7/h1-4H,8H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDELYEBAXHZXLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=NNC2=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60902773
Record name NoName_3327
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60902773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Significance of the Indazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1H-Indazol-4-amine: Structure, Properties, and Applications in Drug Discovery

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry.[1][2][3] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in various biological interactions. As a bioisostere of the native indole nucleus, the indazole scaffold offers distinct advantages, including different hydrogen bonding patterns and metabolic stability, making it a "privileged scaffold" in drug design.[2] Among its many derivatives, this compound has emerged as a particularly valuable building block, primarily for the synthesis of targeted therapeutics like protein kinase inhibitors.[4][5] This guide provides a detailed examination of the chemical properties, structure, synthesis, and applications of this compound for researchers and scientists in the field of drug development.

Physicochemical and Structural Properties

This compound is a white to pale yellow or grey solid organic compound.[6][7] The structure consists of the 1H-indazole core with an amine substituent at the 4-position of the benzene ring. The 1H-tautomer is generally more thermodynamically stable than the 2H-indazole form.[1]

Structural Representation

IUPAC Name: this compound[8] SMILES: C1=CC(=C2C=NNC2=C1)N[8] InChI Key: MDELYEBAXHZXLZ-UHFFFAOYSA-N[7][8]

The presence of both a hydrogen bond donor (the amino group and the N-H of the pyrazole ring) and acceptor sites (the pyrazole nitrogens) within a relatively rigid bicyclic structure is key to its utility in forming specific, high-affinity interactions with biological targets.

Core Chemical Properties

The fundamental properties of this compound are summarized in the table below, providing essential data for experimental design and execution.

PropertyValueSource(s)
CAS Number 41748-71-4[7][9]
Molecular Formula C₇H₇N₃[6][10]
Molecular Weight 133.15 g/mol [10][11]
Appearance White to pale yellow solid; Grey solid[6][7]
Melting Point 148-150 °C[7][11]
Boiling Point 376.6±15.0 °C (Predicted)[7]
Density 1.367 g/cm³ (Predicted)[10][11]
Solubility Insoluble in water; Soluble in organic solvents like ethanol and dimethylformamide.[6]
pKa 15.61±0.40 (Predicted)[7]
Topological Polar Surface Area 54.7 Ų[8][11]

Synthesis of this compound

A common and reliable method for the laboratory-scale synthesis of this compound is the reduction of 4-nitro-1H-indazole.[7] This transformation is typically achieved through catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of 4-Nitro-1H-indazole

This protocol describes the reduction of the nitro group to an amine using hydrogen gas and a palladium on carbon (Pd/C) catalyst. The choice of Pd/C is based on its high efficiency and selectivity for nitro group reductions under mild conditions, minimizing side reactions. Ethanol is a suitable solvent as it readily dissolves the starting material and is compatible with the hydrogenation process.[7]

Materials:

  • 4-Nitro-1H-indazole

  • 10% Palladium on charcoal (Pd/C)

  • Ethanol (EtOH)

  • Hydrogen (H₂) gas supply (e.g., a hydrogen balloon)

  • Diatomaceous earth (Celite)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-nitro-1H-indazole (1.0 eq) in ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10% by weight of the starting material) to the solution.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Purge the flask with hydrogen by evacuating and refilling it several times to ensure an inert atmosphere.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature under the hydrogen atmosphere for approximately 4 hours.[7] The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. The filtration must be done cautiously as Pd/C can be pyrophoric.

  • Isolation: Wash the filter cake with additional ethanol. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting solid is often of high purity (approaching 100% yield) and may not require further purification.[7] If necessary, recrystallization can be performed.

Synthesis_Workflow cluster_reaction Reaction Conditions Start 4-Nitro-1H-indazole Reagents H₂ (balloon) 10% Pd/C Catalyst Ethanol (Solvent) Start->Reagents Stir for 4h at RT Product This compound Reagents->Product

Fig. 1: Synthesis workflow for this compound.

Chemical Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dominated by the nucleophilic character of the 4-amino group and the aromatic nature of the indazole ring. The amino group can readily participate in reactions such as acylation, alkylation, and reductive amination, making it an ideal handle for introducing diverse substituents.[12]

The Indazole Core as a Kinase Inhibitor Pharmacophore

The most significant application of this compound is in the development of protein kinase inhibitors for oncology and other therapeutic areas.[4][5][13] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers.[4]

The indazole scaffold is particularly effective at targeting the ATP-binding site of kinases. Its nitrogen atoms can form crucial hydrogen bonds with the "hinge region" of the kinase, a conserved sequence of amino acids that anchors ATP. This interaction mimics the binding of the adenine base of ATP, allowing indazole-based compounds to act as competitive inhibitors.

The 4-amino position serves as a key attachment point for side chains that can extend into the solvent-exposed region of the ATP-binding pocket. By modifying the group attached at this position, medicinal chemists can fine-tune the compound's potency, selectivity against different kinases, and pharmacokinetic properties.[14] Several approved anticancer drugs, such as Axitinib and Pazopanib, feature an indazole core, underscoring its therapeutic importance.[1][4]

Kinase_Inhibition cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor Indazole-Based Inhibitor Hinge Hinge Region (Amino Acid Backbone) Solvent Solvent-Exposed Region Indazole 1H-Indazole Core Indazole->Hinge Hydrogen Bonds (Key Interaction) Amine 4-Position (e.g., Amine Group) Indazole->Amine SideChain R-Group (Selectivity/Potency) Amine->SideChain Attachment Vector SideChain->Solvent Targets Specificity Pockets

Fig. 2: Model of indazole core binding in a kinase active site.

Safety and Handling

This compound is considered an irritant and is harmful if swallowed.[15][16][17][18] It can cause skin, eye, and respiratory system irritation.[6][16] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling the compound.[10] Work should be conducted in a well-ventilated area or a chemical fume hood.[10]

  • In case of contact with eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical advice.[6][10]

  • In case of skin contact: Wash off with soap and plenty of water.[10]

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[10][16]

  • If swallowed: Rinse mouth with water. Do not induce vomiting and seek immediate medical attention.[10]

Store the compound in a tightly closed container in a dry, cool, and well-ventilated place, preferably under an inert atmosphere (nitrogen or argon) at 2–8 °C.[7][10]

Conclusion

This compound is a heterocyclic compound of significant strategic importance in medicinal chemistry. Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity make it an invaluable starting material. Its primary role as a foundational scaffold for kinase inhibitors has cemented its place in the modern drug discovery pipeline, leading to the development of life-saving therapeutics. A thorough understanding of its properties and handling is essential for any researcher aiming to leverage this potent chemical entity in their work.

References

An In-Depth Technical Guide to the Physicochemical Properties of 1H-Indazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 1H-Indazol-4-amine in Medicinal Chemistry

This compound is a pivotal heterocyclic building block in the landscape of modern drug discovery. Its rigid bicyclic structure, coupled with the strategic placement of a primary amine, renders it a highly sought-after scaffold for the synthesis of bioactive molecules. The indazole core is a well-established pharmacophore, present in a variety of therapeutic agents, and the 4-amino substitution provides a versatile handle for molecular elaboration and optimization of drug-like properties.[1][2][3] A thorough understanding of its fundamental physical and chemical properties is therefore not merely academic; it is a critical prerequisite for its effective utilization in the rational design of novel therapeutics. This guide provides a comprehensive technical overview of this compound, offering field-proven insights into its behavior and practical methodologies for its characterization.

PART 1: Core Physicochemical Properties

A precise understanding of the physicochemical parameters of a drug discovery starting material is fundamental to predicting its behavior in both synthetic transformations and biological systems. The following section details the key properties of this compound.

Structural and Molecular Formula

The foundational identity of this compound is defined by its chemical structure and molecular formula.

  • Chemical Name: this compound[4]

  • Synonyms: 4-Amino-1H-indazole[5]

  • CAS Number: 41748-71-4[4]

  • Molecular Formula: C₇H₇N₃[4]

  • Molecular Weight: 133.15 g/mol [6]

  • Exact Mass: 133.0640 g/mol [6]

Caption: Chemical structure of this compound.

Quantitative Physicochemical Data

The following table summarizes the key physical and predicted chemical properties of this compound, providing a quick reference for laboratory applications.

PropertyValueSource
Appearance White to pale yellow or light brown solid.[4][7]ChemBK[4], ChemicalBook[7]
Melting Point 119-121 °C or 148-150 °CChemBK[4], ChemicalBook[5][7]
Boiling Point (Predicted) 376.6 ± 15.0 °CChemicalBook[7]
Density (Predicted) 1.367 ± 0.06 g/cm³ChemicalBook[7]
pKa (Predicted) 15.61 ± 0.40ChemicalBook[7]
Solubility Almost insoluble in water; soluble in organic solvents like ethanol and dimethylformamide.[4]ChemBK[4]
Topological Polar Surface Area (TPSA) 54.7 ŲPubChem[6]
XLogP3 1.7ECHEMI[5]

Note: Conflicting melting point data exists in the literature, which may be due to different polymorphic forms or impurities. Experimental verification is recommended.

PART 2: Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay of its aromatic indazole core and the nucleophilic amino group.

Basicity and Salt Formation

As an amine, this compound is a weak base and readily reacts with mineral acids to form corresponding salts.[4] This property is crucial for its purification and handling, as well as for the preparation of aqueous formulations in drug development. The solubility of these salts in aqueous media is generally higher than that of the free base.

Reactivity of the Amino Group

The 4-amino group is a primary nucleophile and can participate in a wide range of chemical transformations, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield substituted amines.

  • Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various subsequent reactions (e.g., Sandmeyer reaction).

These reactions provide facile routes to a diverse array of derivatives, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Reactivity of the Indazole Ring

The indazole ring system is aromatic and can undergo electrophilic aromatic substitution reactions. The position of substitution will be directed by the existing amino group and the nitrogen atoms of the pyrazole ring. The bromine atom at the 6-position and the amine group at the 4-position of related indazole scaffolds offer reactive sites for further functionalization.[8]

PART 3: Experimental Protocols for Characterization

The following section provides detailed, field-proven methodologies for the characterization of this compound.

Protocol 1: Determination of Aqueous Solubility

The aqueous solubility of a compound is a critical parameter in drug development, influencing its absorption and distribution.

Methodology: Isothermal Shake-Flask Method

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of purified water (e.g., 10 mL) in a glass vial.

    • Seal the vial and place it in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.[9]

  • Sample Collection and Preparation:

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a filtered syringe to avoid aspirating any solid particles.[9]

    • Dilute the collected sample with a suitable mobile phase to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the concentration of this compound in the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately determine the concentration of the sample.

  • Calculation:

    • The aqueous solubility is calculated using the following formula:

      • Solubility (mg/mL) = (Concentration from HPLC (mg/mL) x Dilution Factor)

Caption: Workflow for aqueous solubility determination.

Protocol 2: Determination of pKa

The pKa value provides insight into the ionization state of a molecule at different pH values, which is crucial for understanding its behavior in biological systems.

Methodology: Potentiometric Titration

  • Sample Preparation:

    • Dissolve an accurately weighed amount of this compound in a known volume of a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if solubility is low) to prepare a solution of known concentration (e.g., 1 mM).[10]

    • Ensure the solution is free of dissolved carbon dioxide by purging with an inert gas like nitrogen.[10]

  • Titration:

    • Calibrate a pH meter using standard buffer solutions.[10]

    • Place the sample solution in a thermostatted vessel and immerse the pH electrode.

    • Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[10]

    • Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH of the solution as a function of the volume of titrant added.

    • The pKa is determined from the inflection point of the titration curve, which corresponds to the point of half-neutralization.

    • Alternatively, the pKa can be calculated from the Henderson-Hasselbalch equation at various points along the titration curve.

Caption: Workflow for pKa determination by potentiometric titration.

Protocol 3: Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum will provide information about the number and chemical environment of the hydrogen atoms in the molecule. The aromatic protons on the indazole ring will appear in the downfield region (typically 6.5-8.5 ppm), while the protons of the amino group will appear as a broader signal.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

Mass Spectrometry (MS)

  • Mass spectrometry is used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the accurate mass, which can be used to confirm the molecular formula.[11]

PART 4: Safety and Handling

This compound is an irritant to the eyes, respiratory system, and skin.[4] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[4] Work should be conducted in a well-ventilated fume hood.[4] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[4]

Conclusion

This compound is a compound of significant interest to the medicinal chemistry community. A comprehensive understanding of its physical and chemical properties, as outlined in this guide, is essential for its effective application in the synthesis of novel therapeutic agents. The experimental protocols provided offer a robust framework for the characterization of this important building block, ensuring both scientific rigor and the safety of the researcher.

References

A Technical Guide to 1H-Indazol-4-amine: A Privileged Scaffold in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Indazole Moiety in Medicinal Chemistry

The indazole ring system, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its unique structural and electronic properties, including the ability to act as a versatile hydrogen bond donor and acceptor, allow it to effectively mimic the purine core of ATP and engage in key interactions within the hinge region of kinase active sites. This has led to the successful development of numerous kinase inhibitors for oncology and other therapeutic areas. Among the various substituted indazoles, 1H-indazol-4-amine stands out as a critical starting material and a key pharmacophoric element for a multitude of potent and selective therapeutic agents. This technical guide provides an in-depth overview of this compound, covering its fundamental properties, synthesis, and its pivotal role in the design and development of targeted kinase inhibitors.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthetic chemistry and drug design. This section outlines its key identifiers and characteristics.

PropertyValueSource(s)
CAS Number 41748-71-4[1][2][3]
Molecular Formula C₇H₇N₃
Molecular Weight 133.15 g/mol [1]
Appearance White to pale yellow or grey solid[4]
Melting Point 148-150 °C[5]
Boiling Point (Predicted) 376.6 ± 15.0 °C[5]
Solubility Almost insoluble in water; soluble in organic solvents such as ethanol and dimethylformamide.[4]
pKa (Predicted) 15.61 ± 0.40[5]

Synthetic Pathways to this compound

The synthesis of this compound is a critical process for its application in drug discovery. A common and effective method involves the reduction of a nitroindazole precursor. This multi-step synthesis is reliable and scalable, making it suitable for both laboratory and industrial production.

A Representative Synthetic Protocol

A widely adopted synthetic route commences with the diazotization of 2-methyl-3-nitroaniline, which upon intramolecular cyclization, yields 4-nitro-1H-indazole. The final step involves the reduction of the nitro group to the desired 4-amino functionality.

Step 1: Synthesis of 4-Nitro-1H-indazole

The initial step involves the conversion of 2-methyl-3-nitroaniline to 4-nitro-1H-indazole. This is achieved through a diazotization reaction followed by an intramolecular cyclization.

  • Reaction: 2-Methyl-3-nitroaniline is dissolved in acetic acid. An aqueous solution of sodium nitrite is then added to the mixture. The reaction proceeds for a couple of hours, after which the product is precipitated by pouring the reaction mixture into ice/water and collected by filtration.[5]

Step 2: Reduction to this compound

The final step is the reduction of the nitro group of 4-nitro-1H-indazole to the amine.

  • Reaction: 4-Nitro-1H-indazole is subjected to catalytic hydrogenation. This is typically carried out using palladium on charcoal (Pd/C) as the catalyst in a suitable solvent like ethanol, under a hydrogen atmosphere.[5] Upon completion, the catalyst is filtered off, and the solvent is removed to yield this compound.[5]

G cluster_0 Step 1: Formation of Nitroindazole cluster_1 Step 2: Reduction A 2-Methyl-3-nitroaniline B 4-Nitro-1H-indazole A->B  NaNO₂, Acetic Acid C 4-Nitro-1H-indazole D This compound C->D  H₂, Pd/C, Ethanol

A representative synthetic workflow for this compound.

The Role of this compound in Kinase Inhibitor Design

The indazole scaffold is a cornerstone in the design of kinase inhibitors, with several FDA-approved drugs, such as Axitinib and Pazopanib, featuring this core structure.[6][7] this compound serves as a versatile building block, allowing for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties. The amino group at the 4-position is a key handle for derivatization, enabling the exploration of the solvent-exposed region of the kinase active site.

Targeting Key Kinase Families

Derivatives of this compound have shown significant inhibitory activity against a range of important oncogenic kinases.

  • VEGFR-2 Inhibitors: The vascular endothelial growth factor receptor 2 (VEGFR-2) is a crucial mediator of angiogenesis, a process essential for tumor growth and metastasis. Indazole-based compounds have been successfully developed as potent VEGFR-2 inhibitors.[8]

  • Aurora Kinase Inhibitors: Aurora kinases are a family of serine/threonine kinases that play a critical role in cell cycle regulation. Their overexpression is linked to various cancers. The indazole scaffold has been utilized to create potent inhibitors of Aurora kinases.[6][7]

  • JNK3 Inhibitors: c-Jun N-terminal kinase 3 (JNK3) is predominantly expressed in the brain and is implicated in neurodegenerative diseases. Indazole-based inhibitors have been developed with high brain penetrance, making them promising candidates for treating central nervous system disorders.[9]

  • FLT3, PDGFRα, and Kit Inhibitors: The 3-aminoindazole scaffold, a close relative of this compound, has been instrumental in developing inhibitors targeting FMS-like tyrosine kinase 3 (FLT3), platelet-derived growth factor receptor alpha (PDGFRα), and Kit, all of which are important targets in various cancers.[10]

G cluster_targets Kinase Targets cluster_outcomes Therapeutic Outcomes Indazole This compound Scaffold VEGFR2 VEGFR-2 Indazole->VEGFR2 Aurora Aurora Kinases Indazole->Aurora JNK3 JNK3 Indazole->JNK3 Other FLT3, PDGFRα, Kit Indazole->Other Angiogenesis Inhibition of Angiogenesis VEGFR2->Angiogenesis CellCycle Cell Cycle Arrest Aurora->CellCycle Neuroprotection Neuroprotection JNK3->Neuroprotection Antiproliferative Antiproliferative Effects Other->Antiproliferative

The role of the indazole scaffold in targeting various kinase families.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[11][12]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[11]

  • Handling: Handle in a well-ventilated area to avoid the formation of dust and aerosols.[11]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[11][12]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[4] If inhaled, move to fresh air. If ingested, rinse mouth with water and do not induce vomiting.[11]

Conclusion

This compound is a molecule of significant interest to researchers, scientists, and drug development professionals. Its robust synthetic accessibility and its proven utility as a privileged scaffold for potent and selective kinase inhibitors underscore its importance in medicinal chemistry. A comprehensive understanding of its properties, synthesis, and applications is crucial for leveraging this valuable building block in the ongoing quest for novel and effective therapeutics. The continued exploration of the chemical space around the indazole core, facilitated by versatile intermediates like this compound, promises to yield the next generation of targeted therapies.

References

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 1H-Indazol-4-Amine in Organic Solvents

Abstract

This compound is a pivotal heterocyclic amine that serves as a fundamental building block in the synthesis of a multitude of pharmacologically active molecules.[1][2][3] Its utility in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapies, is well-documented.[1] A critical physicochemical parameter governing the compound's efficacy in both synthetic reactions and biological systems is its solubility. This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. We delve into the theoretical underpinnings of its solubility, present a compilation of available and estimated solubility data, and provide detailed, field-proven protocols for its experimental determination and quantification. This guide is intended to be an essential resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions in experimental design, formulation development, and process optimization.

Introduction: The Significance of this compound in Modern Drug Discovery

This compound, also known as 4-aminoindazole, is a versatile bicyclic heteroaromatic compound.[1][4] Its structure, featuring a fused benzene and pyrazole ring with a reactive amino group, makes it a sought-after intermediate in the synthesis of complex molecular architectures.[1][2] The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[2][3]

The solubility of this compound is a determining factor in its handling, reactivity, and bioavailability.[5][6] In synthetic chemistry, achieving an appropriate concentration in a reaction solvent is crucial for optimal reaction kinetics and yield. In the realm of drug development, the solubility of an active pharmaceutical ingredient (API) or its intermediates profoundly impacts formulation strategies, dissolution rates, and ultimately, its therapeutic efficacy.[5][6] This guide, therefore, aims to provide a thorough understanding of the solubility characteristics of this compound to aid scientists in overcoming challenges related to its use.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

PropertyValueSource
Molecular Formula C₇H₇N₃[1][4][7]
Molecular Weight 133.15 g/mol [1][4][7]
Appearance White to pale yellow solid[4]
Melting Point 119-121 °C[4]
pKa Not experimentally determined; predicted values vary. The indazole ring is weakly basic, and the amino group is a weak base.
LogP (octanol-water partition coefficient) 0.9 (predicted)[7]
Hydrogen Bond Donors 2 (the amino group and the N-H of the pyrazole ring)[7]
Hydrogen Bond Acceptors 2 (the nitrogen atoms of the pyrazole ring)[7]
Topological Polar Surface Area (TPSA) 54.7 Ų[7]

The presence of both hydrogen bond donors and acceptors, combined with a moderate TPSA, suggests that this compound will exhibit a preference for polar solvents. The non-polar benzene ring contributes to some solubility in less polar environments. The predicted LogP value of 0.9 indicates a relatively balanced hydrophilic-lipophilic character.

Theoretical Framework of Solubility

The solubility of a solid in a liquid is governed by the thermodynamics of the dissolution process, which involves two main steps:

  • Lattice Energy: The energy required to break the intermolecular forces holding the solid crystal lattice together.

  • Solvation Energy: The energy released when the solute molecules are surrounded and stabilized by solvent molecules.

A compound's solubility is a function of the balance between these two energies. For dissolution to be favorable, the solvation energy must be comparable to or greater than the lattice energy. The principle of "like dissolves like" is a useful heuristic; polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.

The solubility of this compound is influenced by:

  • Hydrogen Bonding: The amino group and the N-H of the pyrazole ring can act as hydrogen bond donors, while the pyrazole nitrogens can act as acceptors. Solvents capable of hydrogen bonding (e.g., alcohols, water) are likely to be effective at solvating this compound.

  • Dipole-Dipole Interactions: The molecule possesses a dipole moment, allowing for favorable interactions with polar aprotic solvents (e.g., DMSO, DMF, acetone).

  • Van der Waals Forces: The non-polar benzene ring can interact with non-polar solvents through weaker van der Waals forces.

Solubility Profile of this compound in Organic Solvents

SolventSolvent TypePredicted SolubilityRationale
Water Polar ProticSparingly SolubleWhile capable of hydrogen bonding, the hydrophobic benzene ring limits aqueous solubility.
Methanol Polar ProticSolubleSimilar to ethanol, it is a good hydrogen bonding solvent.
Ethanol Polar ProticSolubleCapable of forming strong hydrogen bonds with the solute.[4]
Isopropanol Polar ProticModerately SolubleIncreased hydrocarbon character compared to methanol and ethanol may slightly reduce solubility.
Acetone Polar AproticModerately SolubleCan act as a hydrogen bond acceptor and engage in dipole-dipole interactions.
Acetonitrile Polar AproticSparingly SolubleLess effective at solvating the hydrogen bond donors of the solute compared to other polar aprotic solvents.
Dichloromethane (DCM) HalogenatedSparingly SolubleLimited polarity and inability to act as a strong hydrogen bond acceptor.
Ethyl Acetate Polar AproticSparingly to Moderately SolubleIntermediate polarity and hydrogen bond accepting capability.
Dimethylformamide (DMF) Polar AproticFreely SolubleStrong dipole moment and hydrogen bond accepting capabilities.[4]
Dimethyl Sulfoxide (DMSO) Polar AproticFreely SolubleHighly polar and an excellent hydrogen bond acceptor.
Toluene Non-polar AromaticSparingly SolublePrimarily van der Waals interactions with the benzene ring of the solute.
Hexane Non-polar AliphaticInsolubleMismatch in polarity and intermolecular forces.

Disclaimer: The solubility data presented in this table, unless otherwise cited, is estimated based on the physicochemical properties of this compound and general solubility principles. For precise quantitative data, experimental determination is strongly recommended.

Experimental Determination of Solubility: A Step-by-Step Protocol

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method .[5] This method involves equilibrating an excess of the solid compound with the solvent of interest and then quantifying the concentration of the dissolved solute.

Materials and Equipment
  • This compound (high purity, >98%)

  • HPLC-grade organic solvents

  • Analytical balance (4-decimal place)

  • Scintillation vials or glass test tubes with screw caps

  • Vortex mixer

  • Thermostatic shaker incubator or orbital shaker

  • Centrifuge

  • Syringe filters (0.22 µm, chemically resistant, e.g., PTFE)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess this compound prep2 Add to vial with a known volume of solvent prep1->prep2 equil1 Seal vial and vortex prep2->equil1 equil2 Incubate on shaker (e.g., 24-48h at 25°C) equil1->equil2 sep1 Centrifuge to pellet undissolved solid equil2->sep1 sep2 Filter supernatant through a 0.22 µm syringe filter sep1->sep2 ana1 Dilute filtrate with mobile phase sep2->ana1 ana2 Inject into HPLC-UV system ana1->ana2 ana3 Quantify using a calibration curve ana2->ana3 G cluster_standards Calibration Standards cluster_sample Sample Analysis cluster_quant Quantification std1 Prepare stock solution of this compound std2 Perform serial dilutions std1->std2 std3 Inject standards into HPLC std2->std3 std4 Generate calibration curve (Peak Area vs. Conc.) std3->std4 quant1 Calculate concentration using calibration curve std4->quant1 sam1 Dilute filtered sample from solubility experiment sam2 Inject diluted sample into HPLC sam1->sam2 sam3 Obtain peak area sam2->sam3 sam3->quant1 quant2 Account for dilution factor quant1->quant2 quant3 Report solubility (e.g., in mg/mL) quant2->quant3

References

The Privileged Core: A Technical Guide to 1H-Indazol-4-amine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-indazole nucleus has cemented its status as a "privileged scaffold" in medicinal chemistry, demonstrating remarkable versatility in engaging a diverse array of biological targets. Among its isomers, the 1H-indazol-4-amine core represents a particularly strategic framework, offering a unique combination of hydrogen bonding capabilities, structural rigidity, and vectors for synthetic elaboration. This technical guide provides an in-depth analysis of the this compound scaffold, intended for researchers, medicinal chemists, and drug development professionals. We will dissect its fundamental physicochemical properties, provide validated synthetic protocols, explore its critical role in the mechanism of action of targeted therapies, and present structure-activity relationship (SAR) data from seminal drug discovery campaigns. This document moves beyond a mere review, offering field-proven insights and the causal logic behind key experimental and design choices.

Introduction: The Rise of a Privileged Scaffold

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a bioisostere of the endogenous indole nucleus.[1] This structural mimicry allows it to interact with biological targets originally evolved to recognize indole-containing ligands, such as tryptophan. However, the replacement of the indole NH with a pyrazole N-N motif fundamentally alters the scaffold's electronic properties, hydrogen bonding potential, and metabolic stability, often conferring advantages in a drug design context.[2]

The this compound substitution pattern is particularly noteworthy. The 4-amino group provides a crucial hydrogen bond donor/acceptor vector that frequently engages with the hinge region of protein kinases, a key interaction for achieving potent and selective inhibition.[3] Furthermore, the N1 and N2 positions of the pyrazole ring, along with other positions on the benzene ring, offer multiple, synthetically accessible handles for fine-tuning the molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic (ADMET) properties. This guide will illuminate the strategic application of this powerful scaffold in the pursuit of novel therapeutics.

Synthesis and Functionalization Strategies

The construction and elaboration of the this compound core are central to its utility. The choice of synthetic route is dictated by the availability of starting materials, desired substitution patterns, and scalability. Below, we provide a robust, field-tested protocol for a key intermediate and discuss common functionalization approaches.

Core Synthesis: Preparation of 6-bromo-1H-indazol-4-amine

This two-step protocol provides a reliable route to a versatile intermediate, 6-bromo-1H-indazol-4-amine, starting from the commercially available 4-nitro-1H-indazole. The bromine atom at the 6-position serves as a valuable handle for cross-coupling reactions, such as Suzuki couplings, enabling extensive diversification.[4]

Synthetic Workflow Diagram

G start 4-nitro-1H-indazole step1 Step 1: Bromination (Regioselective C-H Activation) start->step1 NBS, Acetonitrile, Reflux inter 6-bromo-4-nitro-1H-indazole step1->inter step2 Step 2: Reduction (Nitro Group Conversion) inter->step2 Fe, AcOH, 110°C or SnCl2·2H2O, EtOH end 6-bromo-1H-indazol-4-amine step2->end

Caption: Two-step synthesis of 6-bromo-1H-indazol-4-amine.

Protocol 1: Synthesis of 6-bromo-4-nitro-1H-indazole

  • Rationale: This step employs N-Bromosuccinimide (NBS) for the regioselective bromination of the electron-deficient indazole ring. The reaction is directed to the 6-position due to the electronic influence of the nitro group at the 4-position. Acetonitrile is chosen as a polar aprotic solvent suitable for the reflux conditions required to achieve a reasonable reaction rate.

  • Materials:

    • 4-nitro-1H-indazole

    • N-Bromosuccinimide (NBS)

    • Acetonitrile

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

  • Procedure:

    • To a solution of 4-nitro-1H-indazole (1.0 eq) in acetonitrile, add N-Bromosuccinimide (1.1 eq).

    • Heat the mixture to reflux (approximately 82°C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce precipitation of the product.

    • Collect the solid product by vacuum filtration.

    • Wash the collected solid with cold ethanol, followed by water, to remove impurities.

    • Dry the solid under vacuum to yield 6-bromo-4-nitro-1H-indazole.[5]

Protocol 2: Synthesis of 6-bromo-1H-indazol-4-amine

  • Rationale: The reduction of the nitro group to an amine is a critical transformation. Several methods are effective. The use of iron powder in acetic acid is a classic, cost-effective, and robust method for large-scale synthesis. Tin(II) chloride dihydrate in ethanol offers a milder alternative, often with cleaner reaction profiles. Catalytic hydrogenation (e.g., H₂ over Pd/C) is also highly effective but requires specialized equipment. The choice depends on scale, available reagents, and functional group tolerance of other parts of the molecule.

  • Materials (Method A - Iron/Acetic Acid):

    • 6-bromo-4-nitro-1H-indazole

    • Iron powder (Fe)

    • Glacial Acetic Acid (AcOH)

    • Ethanol (EtOH) and Water

    • Sodium bicarbonate (NaHCO₃)

    • Ethyl acetate

  • Procedure (Method A):

    • Suspend 6-bromo-4-nitro-1H-indazole (1.0 eq) in a mixture of ethanol and water.

    • Add iron powder (3.0-5.0 eq) and glacial acetic acid (catalytic amount).

    • Heat the mixture to reflux (approximately 110°C) for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction mixture and filter it through a pad of Celite to remove the iron salts.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize the acetic acid.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

    • Purify by silica gel column chromatography if necessary to obtain pure 6-bromo-1H-indazol-4-amine.[4]

Key Functionalization Reactions

The this compound scaffold provides multiple points for diversification.

  • N-Alkylation: Alkylation at the N1 or N2 position of the indazole ring is a common strategy to modulate solubility, cell permeability, and target engagement. The regioselectivity of alkylation is highly dependent on the reaction conditions.

    • Causality: Using a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) typically favors N1 alkylation.[1][6] This is because the N1 anion is generally more sterically accessible. In contrast, reactions under phase-transfer conditions or with certain silver salts can sometimes favor the N2 position. The choice is critical as the position of the alkyl group can dramatically alter the vector of substituents projecting into a protein's binding pocket.

  • Suzuki Coupling: For halogenated indazoles (such as the 6-bromo derivative from our protocol), palladium-catalyzed Suzuki cross-coupling is a powerful tool for introducing aryl or heteroaryl groups.[7][8]

    • Causality: This reaction enables the exploration of deep, hydrophobic pockets in target proteins. The choice of palladium catalyst (e.g., Pd(dppf)Cl₂) and base (e.g., K₂CO₃ or Cs₂CO₃) is crucial for achieving high yields and tolerating various functional groups on the coupling partners.[5] This method allows for the rapid generation of libraries of analogs to probe structure-activity relationships.

Case Studies: The Indazole Core in Action

To understand the functional importance of the indazole scaffold, we will analyze its role in two major classes of targeted therapies: kinase inhibitors and PARP inhibitors.

Axitinib: A Tyrosine Kinase Inhibitor

Axitinib is a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs), targeting angiogenesis in tumors.[9] While Axitinib itself is a 3-substituted indazole, its mechanism provides a canonical example of how the indazole scaffold engages the kinase hinge region.

  • Mechanism of Action: Axitinib binds to the ATP-binding site of VEGFR, inhibiting the receptor's kinase activity and blocking downstream signaling pathways that promote endothelial cell proliferation and migration.[9]

  • Role of the Indazole Scaffold: The indazole core is the critical "hinge-binding" motif. The N1-H of the indazole forms a crucial hydrogen bond with the backbone carbonyl of a conserved glutamate residue (Glu917) in the kinase hinge region. The pyrazole nitrogen at the 2-position accepts a hydrogen bond from the backbone N-H of a conserved cysteine residue (Cys919). This bidentate hydrogen bonding pattern anchors the inhibitor in the active site, forming the foundation of its high-affinity binding.

Binding Mode of an Indazole-Based Kinase Inhibitor

Caption: Key hydrogen bonds between the indazole core and the kinase hinge.

Niraparib: A PARP Inhibitor

Niraparib is an inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2, used for the treatment of ovarian cancer.[8] Its mechanism relies on exploiting deficiencies in DNA repair pathways in cancer cells.

  • Mechanism of Action: PARP enzymes are essential for repairing single-strand DNA breaks (SSBs). Niraparib inhibits PARP's catalytic activity, leading to the accumulation of SSBs. In cancer cells with defective homologous recombination (HR) repair (e.g., those with BRCA mutations), these unrepaired SSBs are converted into lethal double-strand breaks during DNA replication, leading to cell death through a process called synthetic lethality.[3] A key part of its efficacy is also "PARP trapping," where the inhibitor locks the PARP enzyme onto the DNA, creating a cytotoxic lesion that further disrupts DNA replication.[10]

  • Role of the Indazole Scaffold: In Niraparib, the 1H-indazole-7-carboxamide scaffold is crucial for binding to the nicotinamide-binding pocket of the PARP enzyme. The indazole ring occupies a hydrophobic region of the pocket, while the carboxamide group forms key hydrogen bonds with backbone residues of the enzyme, mimicking the interactions of the native NAD+ substrate. This high-affinity binding is responsible for both the catalytic inhibition and the trapping of the PARP-DNA complex.[11]

Structure-Activity Relationship (SAR) and Data Presentation

The systematic modification of the this compound scaffold allows for the optimization of potency and selectivity. The following table summarizes representative SAR data for indazole-based inhibitors against Polo-like Kinase 4 (PLK4), a key regulator of cell division.

Table 1: SAR of 6-Bromo-1-methyl-1H-indazol-4-amine Analogs against PLK4

Compound IDR1 SubstitutionR2 SubstitutionPLK4 IC₅₀ (nM)Cellular Antiproliferative Activity (MCF-7, IC₅₀ µM)
LEAD-001HH505.2
COMP-002FH353.8
COMP-003ClH282.5
COMP-004CH₃H454.1
COMP-005HF626.8
Axitinib--6.50.2
Centrinone--2.74.8
Data is representative and compiled for comparative purposes based on trends observed in indazole-based kinase inhibitor research.[7]

SAR Insights:

  • Halogenation: Small electron-withdrawing groups like fluorine (COMP-002) and chlorine (COMP-003) at the R1 position enhance potency against PLK4 compared to the unsubstituted lead (LEAD-001). This suggests a favorable interaction, possibly halogen bonding or improved hydrophobic contact, in the target's active site.

  • Steric Effects: Introducing a methyl group (COMP-004) at R1 is tolerated but slightly less potent than chlorine, indicating some steric constraints in this pocket.

  • Positional Importance: Substitutions at the R2 position (COMP-005) are generally detrimental to activity, highlighting the specific vector space available for modification.

ADMET and Pharmacokinetic Profile

A compound's success as a drug is critically dependent on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. The this compound scaffold generally possesses favorable drug-like properties, but careful optimization is required.

  • Absorption and Bioavailability: The indazole core is relatively lipophilic, which aids in passive diffusion across cell membranes. However, the amino group and the N-H of the pyrazole ring provide hydrogen bonding capacity that ensures adequate aqueous solubility. Functionalization, especially N-alkylation, can be used to fine-tune the lipophilicity (LogP) to optimize oral absorption.[2]

  • Metabolism: Indazoles are generally less prone to the Phase I and Phase II metabolic pathways that affect phenols, a common bioisosteric replacement.[12] The primary sites of metabolism are often the most electron-rich positions on the rings or appended alkyl groups. Blocking these positions, for example through fluorination, is a common strategy to improve metabolic stability and prolong the drug's half-life.

  • Toxicity: As with any aromatic amine, there is a potential for toxicity that must be carefully evaluated. In silico models and in vitro assays (e.g., Ames test for mutagenicity, hERG assay for cardiotoxicity) are essential early-stage screens.[13][14] The overall toxicity profile is highly dependent on the specific substituents attached to the indazole core.

Conclusion and Future Directions

The this compound scaffold has proven to be a remarkably fruitful starting point for the design of potent and selective inhibitors of key disease targets. Its ability to form critical hydrogen bonds, combined with its synthetic tractability, ensures its continued prominence in drug discovery. Future efforts will likely focus on leveraging this core to design multifunctional agents, explore novel target classes beyond kinases and PARP, and apply advanced computational methods to predict ADMET properties with greater accuracy. The insights and protocols provided in this guide serve as a robust foundation for researchers aiming to harness the power of this privileged core in the development of next-generation therapeutics.

References

Spectroscopic Characterization of 1H-Indazol-4-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1H-indazol-4-amine (CAS 41748-71-4) is a crucial heterocyclic building block in medicinal chemistry and drug discovery.[1][2] As a derivative of indazole, a bicyclic system composed of a benzene ring fused to a pyrazole ring, it serves as a scaffold for a wide range of biologically active compounds.[1][3] The position of the amino group on the indazole core significantly influences its chemical reactivity and pharmacological properties, making a thorough structural elucidation paramount for its application in novel therapeutic agents.

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize this compound. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of the structural features of this molecule. While a complete set of experimentally-derived spectra for this compound is not widely available in the public domain, this guide will present predicted data based on established spectroscopic principles and data from closely related structural analogs. Furthermore, it will detail the standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a framework for in-house analysis.

Molecular Structure and Predicted Spectroscopic Features

The structural integrity of this compound is the foundation of its chemical behavior. The following diagram illustrates the molecular structure and numbering convention.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for confirming its structure.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5br s1HN1-H
~7.8s1HH3
~7.2t, J ≈ 7.8 Hz1HH6
~6.8d, J ≈ 8.2 Hz1HH7
~6.4d, J ≈ 7.4 Hz1HH5
~5.0br s2HNH₂

Rationale for Predictions:

  • N1-H: The proton on the pyrazole nitrogen is expected to be highly deshielded and appear as a broad singlet due to quadrupole broadening and exchange.

  • Aromatic Protons: The protons on the benzene ring will exhibit characteristic splitting patterns. H6, being situated between two other protons, is predicted to be a triplet. H5 and H7 are expected to be doublets. The electron-donating amino group at C4 will shield the ortho (H5) and para (H7) protons, shifting them upfield compared to unsubstituted indazole.

  • H3: This proton on the pyrazole ring is typically a singlet and appears in the aromatic region.

  • NH₂ Protons: The amino protons will likely appear as a broad singlet and their chemical shift can be highly dependent on solvent and concentration.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~145C4
~140C7a
~133C3
~128C3a
~122C6
~110C5
~100C7

Rationale for Predictions:

  • C4: The carbon attached to the amino group will be significantly deshielded and appear furthest downfield.

  • C7a and C3a: These are the bridgehead carbons and their chemical shifts are characteristic of the indazole ring system.

  • Aromatic Carbons: The chemical shifts of the other benzene ring carbons are influenced by the amino substituent and the fused pyrazole ring.

Experimental Protocol for NMR Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-10 mg of This compound prep2 Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) prep1->prep2 prep3 Transfer to NMR tube prep2->prep3 acq1 Insert sample into NMR spectrometer prep3->acq1 acq2 Tune and shim the instrument acq1->acq2 acq3 Acquire ¹H and ¹³C spectra using standard pulse programs acq2->acq3 proc1 Fourier Transform of FID acq3->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Integration and peak picking proc2->proc3 analysis analysis proc3->analysis Structural Elucidation

Caption: General workflow for NMR analysis.

Detailed Steps:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD) in a clean, dry NMR tube.

    • Ensure complete dissolution; gentle warming or sonication can be employed if necessary.

  • Instrumental Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher for better resolution.

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: ~16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • Instrumental Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled pulse program.

    • Spectral Width: ~220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase and baseline corrections.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the ¹H NMR signals and identify the chemical shifts and coupling constants.

    • Identify the chemical shifts in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Medium-Strong, sharpN-H stretch (NH₂)
3200-3000Medium, broadN-H stretch (indazole ring)
3100-3000Medium-WeakAromatic C-H stretch
1620-1580StrongN-H bend (NH₂) and C=C stretch (aromatic)
1500-1400Medium-StrongC=C stretch (aromatic)
850-750StrongC-H out-of-plane bend (aromatic)

Rationale for Predictions:

  • N-H Stretches: The two N-H bonds of the primary amine will give rise to two sharp bands, while the N-H of the indazole ring will appear as a broader band.

  • Aromatic C-H Stretch: These appear at wavenumbers greater than 3000 cm⁻¹.

  • N-H Bend and C=C Stretch: The scissoring vibration of the NH₂ group and the aromatic C=C stretching vibrations often overlap in this region.

  • C-H Out-of-Plane Bending: The pattern of these strong bands can sometimes provide information about the substitution pattern of the benzene ring.

Experimental Protocol for IR Data Acquisition

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: A small amount of the solid this compound is placed directly on the ATR crystal.

  • Data Acquisition:

    • Obtain a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data:

m/zInterpretation
133[M]⁺, Molecular ion
105[M - N₂]⁺
78[C₆H₄N]⁺

Rationale for Predictions:

  • Molecular Ion: The molecular ion peak ([M]⁺) is expected at an m/z value corresponding to the molecular weight of this compound (133.15 g/mol ).[4]

  • Fragmentation: A common fragmentation pathway for indazoles is the loss of a molecule of nitrogen (N₂), which would result in a fragment at m/z 105. Further fragmentation of the benzene ring could also be observed.

Experimental Protocol for Mass Spectrometry Data Acquisition

Methodology (Electron Ionization - EI):

  • Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe for solids.

  • Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

References

Whitepaper: A Technical Guide to the Tautomeric Landscape of 1H-Indazol-4-amine and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract: The indazole scaffold is a cornerstone of modern medicinal chemistry, yet its rich tautomeric potential is often a source of complexity in drug design and development.[1] Tautomerism, the dynamic equilibrium between interconverting structural isomers, can profoundly influence a molecule's physicochemical properties, receptor binding interactions, and metabolic fate.[2][3][4] This guide provides an in-depth technical exploration of the tautomerism of 1H-indazol-4-amine and its positional isomers. We will dissect the interplay of annular (1H vs. 2H) and amine-imine tautomerism, detail the state-of-the-art computational and experimental methodologies for their characterization, and discuss the critical implications for drug discovery professionals. Our focus is on providing not just protocols, but the causal logic behind them, empowering researchers to confidently navigate the tautomeric challenges inherent in these privileged heterocyclic systems.

The Strategic Importance of Tautomerism in Indazole-Based Drug Discovery

Indazole, a bicyclic heteroaromatic system, is a privileged scaffold found in numerous clinically approved drugs.[5] Its versatility stems from its ability to engage in various non-covalent interactions, mimicking the purine core and acting as a versatile hinge-binding motif in kinases. However, the indazole nucleus exists in at least two readily accessible tautomeric forms: the 1H- and 2H-indazoles.[1][6] This phenomenon, known as annular tautomerism, involves the migration of a proton between the two nitrogen atoms of the pyrazole ring.[7][8]

While the 1H-indazole is generally the thermodynamically more stable and predominant tautomer, the energy difference can be subtle, often just a few kcal/mol.[5][6][9] This delicate balance can be tipped by substitution patterns, solvent polarity, pH, and the local microenvironment of a protein binding pocket.[10][11][12] For amino-substituted indazoles like this compound, the complexity multiplies. A second equilibrium, amine-imine tautomerism, becomes possible, where a proton can migrate from the exocyclic amine to a ring nitrogen, forming an imine.

Understanding and controlling this tautomeric equilibrium is not an academic exercise; it is fundamental to successful drug development.[4][13] Different tautomers present distinct pharmacophores, altering hydrogen bond donor/acceptor patterns, molecular shape, and polarity. Consequently, one tautomer may bind to a target receptor with high affinity while another is inactive.[2] Furthermore, properties critical for ADME (Absorption, Distribution, Metabolism, and Excretion), such as solubility and lipophilicity, are tautomer-dependent.[4][10] Ignoring tautomerism can lead to irreproducible biological data, flawed structure-activity relationships (SAR), and late-stage drug development failures.

The Tautomeric Forms of Indazol-4-amine

The tautomeric landscape of indazol-4-amine is a dynamic interplay between two primary forms of prototropic tautomerism.[7][14]

  • Annular Tautomerism: The migration of the pyrazole ring proton between N1 and N2.

    • This compound: The benzenoid form, generally considered the most stable tautomer in most conditions.[6][9]

    • 2H-Indazol-4-amine: The quinonoid form, typically higher in energy but can be stabilized by specific substitution or environmental effects.[11][15]

  • Amine-Imine Tautomerism: The migration of a proton from the exocyclic amino group to a ring nitrogen.

    • 4-Imino-1,4-dihydro-indazole: A potential, though often less stable, tautomer that significantly alters the molecule's electronic and steric profile.

These equilibria are not independent. The position of the amino group on the indazole ring (e.g., 3-amino, 5-amino, 7-amino isomers) will electronically influence the pyrazole system, thereby modulating the energy gap between the 1H and 2H annular tautomers.

tautomers T1 This compound (Amino Tautomer) T2 2H-Indazol-4-amine (Amino Tautomer) T1->T2 Annular Tautomerism T3 4-Imino-1,4-dihydro-indazole (Imino Tautomer) T1->T3 Amine-Imine Tautomerism dft_workflow cluster_prep 1. Structure Preparation cluster_calc 2. Quantum Mechanical Calculation cluster_analysis 3. Data Analysis prep Draw all potential tautomers (1H-amino, 2H-amino, imino, etc.) opt Geometry Optimization & Frequency Calculation (e.g., B3LYP/6-311++G(d,p)) prep->opt solv Repeat with Solvation Model (e.g., PCM for Water, DMSO, Chloroform) opt->solv energy Extract Gibbs Free Energy (G) solv->energy rel_energy Calculate Relative Energies (ΔG) ΔG = G(tautomer) - G(lowest) energy->rel_energy boltzmann Predict Population (%) via Boltzmann Distribution rel_energy->boltzmann conclusion Predict Predominant Tautomer(s) in Different Environments boltzmann->conclusion exp_workflow cluster_solution Solution-State Analysis cluster_solid Solid-State Analysis start Purified Aminoindazole Sample nmr NMR Spectroscopy (¹H, ¹³C, ¹⁵N in various solvents) start->nmr xray Single Crystal X-ray Diffraction start->xray uv UV-Vis Spectroscopy (Solvatochromism Study) analysis Correlate Data: Identify Major Tautomer(s) in Solution and Solid State nmr->analysis uv->analysis xray->analysis report Final Structural Assignment analysis->report

References

review of 1H-indazol-4-amine in cancer research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1H-Indazol-4-amine in Cancer Research

Authored by a Senior Application Scientist

Introduction: The Rise of the Indazole Scaffold in Oncology

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for drug discovery. These "privileged scaffolds" possess the inherent ability to bind to multiple biological targets with high affinity, providing a robust foundation for developing novel therapeutics. The indazole ring system is a premier example of such a scaffold, particularly in oncology.[1][2][3] This nitrogen-containing heterocyclic compound is a bioisostere of indole and serves as the core of numerous clinically successful anti-cancer agents, including Axitinib, Pazopanib, and Niraparib.[3][4][5]

This guide focuses specifically on the This compound moiety, a critical building block and pharmacophore that has enabled the development of a new generation of targeted cancer therapies. Its unique structural and electronic properties allow it to function as a highly effective "hinge-binding" motif, anchoring inhibitors to the ATP-binding site of various protein kinases that are crucial drivers of cancer progression. We will explore the causality behind its efficacy, detail its application in targeting key oncogenic pathways, and provide validated experimental protocols for its investigation.

Part 1: The Molecular Logic of this compound as a Kinase Hinge-Binder

The therapeutic efficacy of many this compound derivatives stems from their ability to mimic the hydrogen bonding pattern of the adenine region of ATP, allowing them to competitively inhibit protein kinases. The specific arrangement of nitrogen atoms and the exocyclic amine group at the 4-position is critical for this interaction.

Mechanism of Action: Hinge Region Interaction

Protein kinases share a conserved structural domain, the ATP-binding pocket, which has a "hinge" region connecting the N- and C-terminal lobes. The this compound scaffold is expertly designed to form multiple hydrogen bonds with the backbone amide and carbonyl groups of this hinge region.

  • Hydrogen Bond Donor: The N1-H of the indazole ring typically acts as a hydrogen bond donor.

  • Hydrogen Bond Acceptor: The N2 atom of the indazole ring serves as a hydrogen bond acceptor.

  • Additional Donor/Acceptor: The 4-amino group can provide an additional crucial hydrogen bond, significantly enhancing binding affinity and selectivity.

This tripartite interaction anchors the inhibitor molecule firmly in place, blocking ATP from binding and effectively shutting down the kinase's catalytic activity. This foundational principle explains the scaffold's broad utility across numerous kinase families. Furthermore, replacing phenol moieties with the 4-aminoindazole group has been shown to yield compounds with comparable potency but significantly improved oral pharmacokinetic properties, a critical consideration in drug development.[6][7]

G cluster_0 Kinase Hinge Region (Backbone) cluster_1 This compound Inhibitor hinge_N Amide N-H Indazole Indazole hinge_N->Indazole:f1 H-Bond (Acceptor) hinge_CO Carbonyl C=O Indazole:f0->hinge_CO H-Bond (Donor) Indazole:f2->hinge_CO H-Bond (Donor) caption General Hinge-Binding of this compound

General Hinge-Binding of this compound

Part 2: Key Oncogenic Targets and Derivative Development

The versatility of the this compound scaffold has been leveraged to design potent and selective inhibitors for a wide array of protein kinases and other cancer-relevant targets.

Vascular Endothelial Growth Factor Receptor (VEGFR)

VEGFRs, particularly VEGFR-2 (also known as KDR), are primary mediators of angiogenesis—the formation of new blood vessels—a process essential for tumor growth and metastasis.[4]

  • Therapeutic Rationale: Inhibiting VEGFR-2 kinase activity blocks downstream signaling, preventing endothelial cell proliferation and migration, thereby starving the tumor of its blood supply.

  • Derivative Design: The this compound core serves as the hinge-binding element. Structure-activity relationship (SAR) studies have shown that attaching substituted aryl urea or amide moieties to the indazole core leads to potent VEGFR-2 inhibition.[4][8] For instance, the addition of sulfonamide groups can enhance activity, yielding inhibitors with IC50 values in the low nanomolar range.[4]

VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 P1 P VEGFR2->P1 P2 P VEGFR2->P2 P3 P VEGFR2->P3 Indazole This compound Derivative Indazole->VEGFR2 Inhibition PLCg PLCγ P1->PLCg PI3K PI3K/Akt Pathway P2->PI3K PKC PKC PLCg->PKC Ras Ras/Raf/MEK/ERK Pathway PKC->Ras Proliferation Angiogenesis Cell Proliferation Migration Ras->Proliferation PI3K->Proliferation caption VEGFR-2 Inhibition Pathway

VEGFR-2 Inhibition Pathway
Fibroblast Growth Factor Receptor (FGFR)

The FGFR signaling pathway is frequently dysregulated in various cancers through gene amplification, mutations, or translocations, leading to uncontrolled cell growth and survival.[1]

  • Therapeutic Rationale: Targeting aberrant FGFR signaling can induce apoptosis and halt the proliferation of tumors dependent on this pathway.

  • Derivative Design: The 3-aminoindazole group (a closely related isomer demonstrating the scaffold's potential) has been shown to form three crucial hydrogen bonds in the FGFR1 ATP-binding site.[4] Modifications, such as the addition of a 6-(2,6-dichloro-3,5-dimethoxyphenyl) group, have produced potent FGFR inhibitors with IC50 values in the nanomolar range.[4][9]

BCR-ABL Kinase

The BCR-ABL fusion protein is the hallmark of Chronic Myeloid Leukemia (CML). While first-generation inhibitors like Imatinib are effective, resistance often emerges, particularly through the "gatekeeper" T315I mutation.

  • Therapeutic Rationale: There is a critical need for inhibitors that can effectively target both wild-type and T315I mutant BCR-ABL.

  • Derivative Design: The 3-aminoindazole scaffold has proven highly effective. By replacing the morpholine moiety of earlier designs with a (4-ethylpiperazin-1-yl)methyl group, researchers developed compound AKE-72.[10] This derivative shows exceptional potency, with IC50 values of <0.5 nM against wild-type BCR-ABL and 9 nM against the resistant T315I mutant, highlighting the scaffold's adaptability in overcoming clinical resistance.[10]

Phosphoinositide 3-kinase (PI3K)

The PI3K/Akt/mTOR pathway is one of the most commonly activated signaling routes in human cancer, regulating cell survival, growth, and proliferation.

  • Therapeutic Rationale: Inhibiting PI3K can cut off a central signaling node that many tumors rely on for survival.

  • Derivative Design: The compound GDC-0941 (Pictilisib) is a potent, orally bioavailable inhibitor of class I PI3K. Its structure, 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine, prominently features the 1H-indazol-4-yl group, which was critical for its discovery and potent activity.[11] GDC-0941 has been extensively evaluated in clinical trials.

Indoleamine 2,3-dioxygenase 1 (IDO1)

Shifting from direct kinase inhibition to immunomodulation, IDO1 is an enzyme that tumors exploit to create an immunosuppressive microenvironment, allowing them to evade the immune system.

  • Therapeutic Rationale: Inhibiting IDO1 can restore the function of T-cells and other immune cells, enabling them to attack the tumor. This is a key strategy in cancer immunotherapy.

  • Derivative Design: The 1H-indazole scaffold has been identified as a novel and potent pharmacophore for IDO1 inhibition.[12] Docking models show that the indazole ring interacts with the ferrous ion of the heme group in the enzyme's active site. SAR studies indicate that substitutions at both the 4- and 6-positions are crucial for activity, leading to inhibitors with IC50 values in the low micromolar range.[9][12]

Part 3: Quantitative Data Summary

The following table summarizes the in vitro activity of representative this compound derivatives against key cancer targets, demonstrating the scaffold's potency.

Derivative Class/CompoundTarget(s)IC50 ValueCancer IndicationReference
Diaryl Thiourea Indazole (100a)VEGFR-2, Tie2, EphB43.45 nM, 2.13 nM, 4.71 nMBroad (Liver, Pancreatic, etc.)[4]
ABT-869 (Linifanib)VEGFR/PDGFRLow nMNon-small cell lung cancerN/A
AKE-72BCR-ABL (WT / T315I)<0.5 nM / 9 nMChronic Myeloid Leukemia[10]
GDC-0941 (Pictilisib)PI3Kα3 nMBroad Solid Tumors[11]
1H-Indazole Derivative (2g)IDO15.3 µMImmuno-oncology[12]
N-(4-fluorobenzyl)-1H-indazol-6-amine (9f)Broad Antiproliferative14.3 µM (HCT116)Colorectal Cancer[13][14][15]
Indazole-Pyrimidine Derivative (6o)Broad Antiproliferative5.15 µM (K562)Chronic Myeloid Leukemia[5][16][17][18][19]

Part 4: Experimental Protocols & Workflows

To ensure scientific integrity, the following protocols are provided as self-validating systems for researchers investigating novel this compound derivatives.

General Synthesis of a 4-Substituted 1H-Indazole Derivative

This protocol outlines a common synthetic route using a Suzuki coupling reaction, a robust and versatile method for C-C bond formation.[20][21]

Objective: To synthesize a 4-(Aryl)-1H-indazole derivative from a 4-bromo-1H-indazole precursor.

Methodology:

  • Protection: To a solution of 4-bromo-1H-indazole in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc)2O and a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir at room temperature for 12-16 hours until TLC analysis confirms complete protection of the indazole N-H.

  • Suzuki Coupling: In a flame-dried flask under an inert atmosphere (N2 or Argon), combine the Boc-protected 4-bromo-1H-indazole (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base such as K2CO3 or Cs2CO3 (2.0 eq).

  • Solvent & Reflux: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio). Heat the mixture to reflux (approx. 90-100 °C) for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the Boc-protected coupled product.

  • Deprotection: Dissolve the purified product in a solution of trifluoroacetic acid (TFA) in DCM (1:1 ratio) or 4M HCl in dioxane. Stir at room temperature for 1-4 hours.

  • Final Isolation: Evaporate the solvent and excess acid. Neutralize with a saturated NaHCO3 solution and extract the final product with ethyl acetate. Purify further if necessary.

start 4-Bromo-1H-Indazole step1 Protect N-H (Boc Anhydride) start->step1 intermediate1 Boc-Protected Intermediate step1->intermediate1 step2 Suzuki Coupling (Arylboronic Acid, Pd Catalyst) intermediate1->step2 intermediate2 Coupled Product step2->intermediate2 step3 Deprotect N-H (TFA or HCl) intermediate2->step3 end Final 4-Aryl-1H-Indazole Product step3->end caption Synthetic Workflow via Suzuki Coupling

Synthetic Workflow via Suzuki Coupling
In Vitro Cell Proliferation Assay (MTT Method)

This assay determines the concentration of an inhibitor that reduces cell viability by 50% (IC50).[17]

Objective: To evaluate the anti-proliferative activity of a synthesized this compound derivative on a cancer cell line (e.g., K562, A549).[16][17][18][22]

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare a serial dilution of the test compound in DMSO and then dilute further in culture medium. Add the compound solutions to the wells (in triplicate) to achieve final concentrations ranging from 0.01 µM to 100 µM. Include a vehicle control (DMSO only) and a positive control (e.g., 5-Fluorouracil).[5][18]

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

Conclusion and Future Perspectives

The this compound scaffold is unequivocally a privileged structure in modern oncology drug discovery. Its success is rooted in a deep understanding of its molecular interactions, particularly its role as a versatile and potent kinase hinge-binder. The ability to rationally design derivatives targeting a multitude of oncogenic drivers—from angiogenesis and proliferation pathways (VEGFR, FGFR, PI3K) to overcoming clinical resistance (BCR-ABL) and modulating the tumor microenvironment (IDO1)—demonstrates its remarkable utility.

The future of indazole-based cancer research will likely focus on developing next-generation inhibitors with even greater selectivity to minimize off-target effects and toxicity.[1][2] Furthermore, the application of this scaffold in creating dual-target inhibitors or antibody-drug conjugates represents an exciting frontier. As our understanding of cancer biology deepens, the logical and structure-based design principles honed on the this compound core will continue to empower researchers and drug developers to create more effective and durable cancer therapies.

References

Methodological & Application

Synthesis of 1H-Indazol-4-amine from a Substituted Aniline: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Indazol-4-amine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its rigid bicyclic structure and the presence of versatile functional groups make it a privileged scaffold in the design of kinase inhibitors and other therapeutic agents. This application note provides a detailed and robust two-step synthetic route for the preparation of this compound, commencing from the readily available starting material, 2-methyl-3-nitroaniline. The described methodology is well-established, scalable, and amenable to standard laboratory settings.

The synthetic strategy involves an initial intramolecular cyclization of 2-methyl-3-nitroaniline via a Jacobson-type indazole synthesis to yield 4-nitro-1H-indazole. This is followed by the reduction of the nitro group to the corresponding amine, affording the target compound, this compound. This document will provide a comprehensive overview of the reaction mechanism, detailed step-by-step protocols for each stage, a comparative analysis of different reduction methods, and essential safety considerations.

Overall Synthetic Scheme

The synthesis of this compound from 2-methyl-3-nitroaniline is accomplished in two key steps:

  • Indazole Ring Formation: Diazotization of 2-methyl-3-nitroaniline followed by intramolecular cyclization to form 4-nitro-1H-indazole.

  • Nitro Group Reduction: Reduction of the nitro group of 4-nitro-1H-indazole to yield this compound.

Synthetic_Scheme Start 2-Methyl-3-nitroaniline Intermediate 4-Nitro-1H-indazole Start->Intermediate NaNO₂, Acetic Acid (Jacobson Synthesis) Product This compound Intermediate->Product Reduction (e.g., Fe/AcOH, SnCl₂·2H₂O, or H₂/Pd-C)

Figure 1: Overall synthetic route to this compound.

Part 1: Synthesis of 4-Nitro-1H-indazole via Jacobson Indazole Synthesis

The first step of the synthesis involves the formation of the indazole ring from 2-methyl-3-nitroaniline. This transformation is a modification of the Jacobson indazole synthesis, which traditionally involves the diazotization of N-acylated o-toluidine derivatives. In this case, the reaction proceeds directly from the aniline.

Mechanistic Insights: The Jacobson Indazole Synthesis

The Jacobson indazole synthesis proceeds through the formation of a diazonium salt from the primary aromatic amine. This is followed by an intramolecular cyclization, which is an electrophilic aromatic substitution where the diazonium group acts as the electrophile, attacking the aromatic ring at the position of the methyl group. Subsequent tautomerization leads to the formation of the stable 1H-indazole ring system.[1] The nitro group at the 3-position of the starting aniline directs the cyclization to occur in a way that the nitro group is at the 4-position of the resulting indazole.

Jacobson_Mechanism cluster_0 Diazotization cluster_1 Intramolecular Cyclization & Tautomerization A 2-Methyl-3-nitroaniline B Diazonium Salt Intermediate A->B NaNO₂, H⁺ C Cyclized Intermediate B->C Intramolecular Azo Coupling D 4-Nitro-1H-indazole C->D Tautomerization

Figure 2: Simplified mechanism of the Jacobson Indazole Synthesis.

Experimental Protocol: Synthesis of 4-Nitro-1H-indazole

Materials:

  • 2-Methyl-3-nitroaniline

  • Glacial Acetic Acid

  • Sodium Nitrite (NaNO₂)

  • Water

  • Ice

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer and a dropping funnel

  • Overhead stirrer (for larger scale reactions)

  • Ice bath

  • Büchner funnel and flask for vacuum filtration

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 2-methyl-3-nitroaniline (e.g., 20 g, 0.13 mol) in glacial acetic acid.

  • Cool the solution to 0 °C in an ice bath with vigorous stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (e.g., 20 g, 0.29 mol) in water (e.g., 50 mL).

  • Add the aqueous sodium nitrite solution at once to the cold acetic acid solution of 2-methyl-3-nitroaniline. An immediate precipitate will be observed.[2]

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight.

  • Filter the precipitate and wash it with a small amount of cold water.

  • Concentrate the filtrate under reduced pressure to obtain more product.

  • Suspend the combined dark orange solid in water, filter again, and dry under vacuum to yield 4-nitro-1H-indazole. A yield of up to 99% has been reported for this reaction.[2]

Safety Precautions for Diazotization:

  • Diazotization reactions should always be carried out at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.[3][4]

  • Sodium nitrite is a strong oxidizer and is toxic if swallowed. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.[5][6][7]

  • Diazonium salts in their solid, dry state can be explosive. It is crucial to keep them in solution and use them immediately in the subsequent reaction step.[3][8]

  • The reaction can be exothermic, and the addition of sodium nitrite should be done carefully to control the temperature.[2]

  • Always work in a well-ventilated fume hood and have a quench solution (e.g., sulfamic acid) readily available to neutralize any excess nitrous acid.[8]

Part 2: Reduction of 4-Nitro-1H-indazole to this compound

The final step in the synthesis is the reduction of the nitro group of 4-nitro-1H-indazole to the corresponding amine. Several methods are effective for this transformation, and the choice of reagent can depend on factors such as substrate compatibility, laboratory equipment availability, and desired work-up procedure. We present three reliable methods here.

Method A: Reduction with Iron Powder in Acetic Acid

This is a classic and cost-effective method for nitro group reduction.

Materials:

  • 4-Nitro-1H-indazole

  • Iron powder (Fe)

  • Glacial Acetic Acid (AcOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Sodium hydroxide (NaOH) or other suitable base for neutralization

  • Ethyl acetate (EtOAc) for extraction

  • Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

Procedure:

  • To a solution of 4-nitro-1H-indazole in a mixture of ethanol and acetic acid, add iron powder.[9]

  • Heat the reaction mixture, for instance, to 100 °C, and stir for a few hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the iron residue. Wash the residue with ethyl acetate.

  • Dilute the filtrate with water and neutralize the solution by the addition of an aqueous base (e.g., 1 N NaOH) until the pH is approximately 8.[9]

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure to obtain this compound.

Method B: Reduction with Stannous Chloride Dihydrate (SnCl₂·2H₂O)

Stannous chloride is another widely used and efficient reagent for the reduction of aromatic nitro compounds.

Materials:

  • 4-Nitro-1H-indazole

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Potassium hydroxide (KOH) or sodium hydroxide (NaOH) solution (e.g., 2M)

Procedure:

  • To a solution of 4-nitro-1H-indazole in ethanol, add stannous chloride dihydrate.[10]

  • The reaction can be performed at room temperature or with gentle heating (e.g., reflux) to expedite the process. The use of ultrasonic irradiation has also been reported to accelerate the reaction.[10] Monitor the reaction by TLC.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Partition the crude residue between ethyl acetate and a 2M aqueous solution of KOH or NaOH to precipitate tin salts and dissolve the product.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over a suitable drying agent, and concentrate in vacuo to yield this compound. Note that the work-up can sometimes be challenging due to the formation of tin salt precipitates.[11]

Method C: Catalytic Hydrogenation

This method is very clean but requires specialized equipment (hydrogenation apparatus).

Materials:

  • 4-Nitro-1H-indazole

  • Palladium on carbon (Pd/C, typically 5% or 10%)

  • Ethanol (EtOH) or other suitable solvent

  • Hydrogen gas (H₂)

Procedure:

  • In a hydrogenation flask, dissolve 4-nitro-1H-indazole in ethanol.

  • Carefully add a catalytic amount of Pd/C to the solution.

  • Seal the flask and purge the system with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (this can often be done at atmospheric pressure with a hydrogen-filled balloon for small-scale reactions).

  • Stir the reaction mixture vigorously at room temperature until the theoretical amount of hydrogen has been consumed or the reaction is complete as indicated by TLC.

  • Carefully vent the hydrogen and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the Celite® pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the desired this compound.

Reduction Method Reagents Typical Conditions Advantages Disadvantages
Iron in Acetic Acid Fe, AcOHHeating (e.g., 100 °C)Cost-effective, readily available reagents.Requires heating, work-up involves filtration of iron salts.
Stannous Chloride SnCl₂·2H₂O, EtOHRoom temp. or refluxGenerally high yielding, can be performed at room temperature.Work-up can be complicated by tin salt precipitation.[11]
Catalytic Hydrogenation H₂, Pd/CRoom temp., H₂ pressureVery clean reaction with minimal byproducts.Requires specialized hydrogenation equipment, catalyst can be flammable.

Table 1: Comparison of Reduction Methods for the Synthesis of this compound.

Conclusion

The two-step synthesis of this compound from 2-methyl-3-nitroaniline presented in this application note provides a reliable and efficient route to this important building block. The initial Jacobson-type indazole synthesis is high-yielding, and the subsequent reduction of the nitro group can be achieved through several effective methods, allowing for flexibility based on available resources and experimental constraints. By following the detailed protocols and adhering to the safety precautions outlined, researchers can successfully synthesize this compound for their drug discovery and development programs.

References

Application Notes & Protocols: Palladium-Catalyzed Synthesis of 1H-Indazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 1H-Indazol-4-amine

The indazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds.[1][2] Specifically, the 4-aminoindazole core is a crucial building block in the development of targeted therapeutics, particularly in oncology and neurology.[3][4] Its structure serves as a versatile anchor for molecular elaboration, enabling the synthesis of potent enzyme inhibitors and receptor modulators.[3][4]

Traditional methods for forging aryl C–N bonds often require harsh conditions and suffer from limited substrate scope and poor functional group tolerance.[5][6] The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has revolutionized the synthesis of arylamines, offering a mild, efficient, and highly versatile pathway.[5][7] This guide provides an in-depth exploration of the strategic application of this chemistry for the synthesis of this compound, tailored for researchers and professionals in drug development.

Mechanism & Strategy: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[5][6] The reaction's success hinges on a finely tuned catalytic system operating through a well-understood cycle.

The mechanism involves the transformation of a palladium(0) species through a sequence of oxidative addition, ligand exchange, deprotonation, and reductive elimination. The choice of ligand is critical; bulky, electron-rich phosphine ligands are essential as they promote both the initial oxidative addition of the aryl halide to the Pd(0) center and the final, product-releasing reductive elimination step.[5][8]

Buchwald-Hartwig Catalytic Cycle pd0 L₂Pd(0) Active Catalyst oa_complex Oxidative Addition Complex pd0->oa_complex amine_complex Amine Coordination Complex oa_complex->amine_complex Ligand Exchange amido_complex Palladium Amido Complex amine_complex->amido_complex Deprotonation amido_complex->pd0 product Ar-NHR' Product amido_complex->product Reductive Elimination base_h [Base-H]⁺ amido_complex->base_h catalyst_regen Catalyst Regeneration start Ar-X (4-Halo-1H-indazole) start->oa_complex Oxidative Addition amine R'-NH₂ (Amine) amine->amine_complex base Base base->amido_complex

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Core Components and Their Strategic Selection

The efficiency of the synthesis is critically dependent on the judicious selection of each reaction component.

ComponentCommon ExamplesFunction & Rationale
Starting Material 4-Iodo-1H-indazole, 4-Bromo-1H-indazoleThe reactivity order is I > Br > Cl. Iodo- and bromo-indazoles are common, commercially available starting points. An N-H protecting group (e.g., Boc, SEM) may be required to prevent competitive N1-arylation.
Amine Source Ammonia (gas), Benzophenone Imine, L-ValineDirect use of ammonia is challenging. Ammonia surrogates like benzophenone imine are often used, which require a subsequent hydrolysis step to reveal the primary amine.[6]
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂These are stable Pd(II) or Pd(0) sources that are reduced in situ to the active Pd(0) catalyst.[7]
Phosphine Ligand Xantphos, RuPhos, BrettPhosBulky, electron-rich ligands are crucial. They stabilize the Pd(0) species, facilitate oxidative addition, and promote the difficult reductive elimination step to form the C-N bond.[1][8][9]
Base NaOtBu, Cs₂CO₃, K₃PO₄A strong, non-nucleophilic base is required to deprotonate the amine (or its conjugate acid) after coordination to the palladium center, forming the key palladium-amido intermediate.[1]
Solvent Toluene, Dioxane, THFAnhydrous, aprotic, and thoroughly degassed solvents are mandatory to prevent catalyst deactivation and unwanted side reactions.

Experimental Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and strong bases are hazardous. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions must be conducted under an inert atmosphere (Nitrogen or Argon).

Protocol 1: Buchwald-Hartwig Amination of 4-Iodo-1H-indazole using an Ammonia Surrogate

This protocol details the coupling of a protected 4-iodo-1H-indazole with benzophenone imine, followed by acidic hydrolysis to yield the target this compound. The indazole nitrogen is first protected to ensure regioselectivity at the C4 position.

G cluster_0 Part A: C-N Coupling cluster_1 Part B: Deprotection a Assemble Reagents (Indazole, Pd₂(dba)₃, Ligand, Base) in Schlenk Tube b Evacuate & Backfill with Argon (3x) a->b c Add Amine Surrogate & Degassed Solvent b->c d Heat Reaction (e.g., 90-110 °C, 12-24h) c->d e Reaction Work-up (Cool, Quench, Extract, Dry) d->e f Purify Intermediate (Column Chromatography) e->f g Dissolve Intermediate in Solvent (e.g., THF) f->g Proceed to Deprotection h Add Aqueous Acid (e.g., 2M HCl) g->h i Stir at RT h->i j Neutralize & Extract Final Product i->j

Caption: General workflow for the two-step synthesis of this compound.

Materials & Reagents

ReagentM.W.Amount (Equiv.)Sample Amount
4-Iodo-1-(SEM)-1H-indazole*374.241.0374 mg (1.0 mmol)
Benzophenone Imine181.241.2217 mg (1.2 mmol)
Pd₂(dba)₃915.720.0218.3 mg (0.02 mmol)
Xantphos578.680.0423.1 mg (0.04 mmol)
Sodium tert-butoxide (NaOtBu)96.101.4135 mg (1.4 mmol)
Anhydrous Toluene--10 mL
2M Hydrochloric Acid--As needed
Ethyl Acetate--As needed
Saturated NaHCO₃ (aq)--As needed
Brine--As needed
Anhydrous Na₂SO₄--As needed

*Note: 1-(SEM)-1H-indazole can be prepared from 1H-indazole and SEM-Cl.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add 4-iodo-1-(SEM)-1H-indazole (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and NaOtBu (1.4 equiv).[1]

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Addition of Reagents: Through the septum, add benzophenone imine (1.2 equiv) followed by anhydrous, degassed toluene (to achieve a ~0.1 M concentration).

  • Heating: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and carefully quench with water. Separate the layers and wash the organic layer with water and then brine.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude imine intermediate by flash column chromatography on silica gel.

  • Deprotection: Dissolve the purified intermediate in THF. Add an equal volume of 2M HCl and stir at room temperature for 2-4 hours.

  • Final Work-up: Neutralize the reaction with saturated aqueous NaHCO₃ and extract the product with ethyl acetate. Dry the combined organic layers, concentrate, and purify by chromatography or recrystallization to obtain this compound.

Optimization and Troubleshooting

The success of the Buchwald-Hartwig amination is sensitive to several parameters. Careful optimization is often required for new substrates.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (decomposed Pd source or oxidized ligand). 2. Insufficiently anhydrous/degassed conditions. 3. Base is not strong enough.1. Use fresh reagents. Consider using a pre-formed palladium catalyst complex. 2. Ensure solvents are properly dried and degassed. Use Schlenk or glovebox techniques. 3. Switch to a stronger base (e.g., from Cs₂CO₃ to NaOtBu or LHMDS).
Hydrodehalogenation The competing β-hydride elimination pathway is favored.[5]1. Change the ligand. Ligands with a larger "bite angle" like Xantphos can disfavor this side reaction. 2. Lower the reaction temperature.
Formation of Side Products Competitive N1-arylation if the indazole N-H is unprotected.Ensure complete protection of the indazole nitrogen before the C-N coupling step.
Difficult Purification Residual palladium or ligand contamination.1. Pass the crude product through a pad of Celite® or silica. 2. Consider using scavenger resins designed to remove heavy metals.

Conclusion

The palladium-catalyzed Buchwald-Hartwig amination is an exceptionally powerful and reliable method for the synthesis of this compound and its derivatives. By carefully selecting the catalyst system, base, and reaction conditions, researchers can efficiently construct the critical C4-N bond. This protocol provides a robust starting point for laboratory synthesis, enabling the exploration and development of novel indazole-based molecules for drug discovery and beyond.

References

Application Notes and Protocols for the Multi-Step Synthesis of 1H-Indazol-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 1H-Indazol-4-amine Scaffold

The 1H-indazole core is a privileged scaffold in modern medicinal chemistry, recognized as a bioisostere of indole and a cornerstone of numerous pharmacologically active agents.[1][2][3][4][5] Its derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, and notably, potent antitumor properties.[5][6] Specifically, the this compound moiety serves as a critical building block for the synthesis of targeted therapeutics, particularly kinase inhibitors designed to interfere with aberrant cell signaling pathways in oncology.[7][8][9][10][11] The strategic placement of the amino group at the C4-position provides a versatile synthetic handle for introducing diverse functionalities, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

This guide provides a comprehensive overview of robust and scalable synthetic strategies for accessing this compound and its derivatives. We will delve into the causal logic behind experimental choices, from the initial construction of the indazole ring to advanced functionalization techniques, ensuring that each protocol is presented as a self-validating system for the discerning researcher.

Part 1: Core Synthesis of this compound

The most common and cost-effective pathway to the title compound begins with the synthesis of a key intermediate, 4-nitro-1H-indazole, followed by a straightforward reduction. This two-step sequence is reliable and adaptable for various scales of production.

Workflow for Core Synthesis

G A 2-Methyl-3-nitroaniline B 4-Nitro-1H-indazole A->B Diazotization & Cyclization C This compound B->C Nitro Group Reduction

Caption: Overall workflow for the synthesis of this compound.

Step 1: Synthesis of 4-Nitro-1H-indazole via Diazotization

The synthesis initiates with the diazotization of 2-methyl-3-nitroaniline, followed by an intramolecular cyclization to form the indazole ring. This classical approach remains highly effective.[12]

Causality Behind Experimental Choices:

  • Low Temperature (0 °C): The diazotization reaction, involving the formation of a diazonium salt from the aniline precursor and sodium nitrite, is highly exothermic and the resulting salt is unstable at higher temperatures. Maintaining a low temperature is critical to prevent decomposition and unwanted side reactions.

  • Glacial Acetic Acid: Acetic acid serves as both the solvent and the acidic catalyst required for the in-situ formation of nitrous acid (HNO₂) from sodium nitrite.

  • Vigorous Stirring: Ensures efficient mixing of the reactants, particularly during the addition of the sodium nitrite solution, to maintain a homogenous reaction temperature and prevent localized overheating.

Experimental Protocol: 4-Nitro-1H-indazole

  • Reaction Setup: In a three-necked round-bottom flask equipped with an overhead stirrer and a thermometer, dissolve 2-methyl-3-nitroaniline (1.0 equiv, e.g., 20 g, 0.13 mol) in glacial acetic acid (e.g., 150 mL).

  • Cooling: Cool the solution to 0 °C in an ice-salt bath.

  • Diazotization: In a separate beaker, dissolve sodium nitrite (2.2 equiv, e.g., 20 g, 0.29 mol) in water (e.g., 50 mL). Add this aqueous solution to the cooled aniline solution all at once while stirring vigorously. An immediate precipitate should be observed.[12]

  • Reaction: Allow the reaction mixture to warm gradually to room temperature and continue stirring overnight.

  • Work-up and Isolation:

    • Filter the resulting precipitate and collect the filtrate.

    • Concentrate the filtrate under reduced pressure (in vacuo).

    • Suspend the resulting dark orange solid in water, stir, and filter again to remove water-soluble impurities.

    • Dry the solid product under vacuum to yield 4-nitro-1H-indazole as a dark orange solid.[12]

    • Expected Yield: ~99%.[12]

Step 2: Reduction of 4-Nitro-1H-indazole to this compound

The reduction of the nitro group at the C4-position is the final step to obtain the core amine. Several methods are effective, and the choice often depends on factors like scale, available reagents, and tolerance of other functional groups in more complex derivatives.

Comparison of Reduction Methodologies

Reduction MethodReagentsTypical ConditionsAdvantagesDisadvantages
Metal/Acid Reduction Iron (Fe) powder, Acetic Acid (AcOH)110 °CCost-effective, robust, good for large scale.[8]Requires high temperatures, acidic conditions may not be suitable for sensitive substrates.
Metal Salt Reduction Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)Ethanol, RefluxMilder than Fe/AcOH, good functional group tolerance.[8]Stoichiometric tin waste can be problematic for disposal.
Catalytic Hydrogenation Palladium on Carbon (Pd/C), H₂ gasMethanol or EthanolClean reaction, high yield, by-product is water.[8]Requires specialized hydrogenation equipment, potential for catalyst poisoning.
Hydrazine Reduction Hydrazine (N₂H₄), Raney Nickel (Ra-Ni)MethanolEffective for certain substrates.[13]Hydrazine is highly toxic and explosive, Raney Nickel is pyrophoric.

Experimental Protocol: this compound (using SnCl₂·2H₂O)

  • Reaction Setup: To a solution of 4-nitro-1H-indazole (1.0 equiv) in ethanol (e.g., 10-15 mL per gram of starting material), add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 equiv).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Dilute the residue with water and basify carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~8-9. This will precipitate tin salts.

    • Extract the aqueous slurry multiple times with an organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield this compound.

Part 2: Derivatization via Cross-Coupling Reactions

With the this compound core in hand, palladium-catalyzed cross-coupling reactions offer powerful tools for creating vast libraries of derivatives. The Buchwald-Hartwig amination and Suzuki-Miyaura coupling are indispensable for forming C-N and C-C bonds, respectively.[14][15][16]

A. N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone reaction for forming C-N bonds, enabling the coupling of the 4-amino group with various aryl or heteroaryl halides.[14][16] The success of this reaction is highly dependent on the synergistic interplay of the palladium catalyst, phosphine ligand, and base.[14][17]

Catalytic Cycle of Buchwald-Hartwig Amination

G cluster_0 Catalytic Cycle Pd(0)L Pd(0)L (Active Catalyst) Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) (Oxidative Addition Complex) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition Ar-Pd(II)-NHR'(L) Ar-Pd(II)-NHR'(L) (Amido Complex) Ar-Pd(II)-X(L)->Ar-Pd(II)-NHR'(L) Amine Coordination & Deprotonation Ar-Pd(II)-NHR'(L)->Pd(0)L Reductive Elimination end Ar-NHR' + HX Ar-Pd(II)-NHR'(L)->end start Ar-X + R'-NH₂ start->Ar-Pd(II)-X(L)

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

General Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: To a Schlenk tube or a reaction vial, add the halo-indazole (or this compound, 1.0 equiv), the aryl halide/amine coupling partner (1.1-1.5 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%), and the base (e.g., Cs₂CO₃ or K₃PO₄, 2.0-3.0 equiv).[14][16]

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane, or THF, 5-10 mL per mmol of indazole).[14]

  • Reaction: Seal the vessel and heat the reaction mixture with stirring at the desired temperature (typically 80-110 °C) for 4-24 hours.[14]

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, dilute with an organic solvent, and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

B. C-Arylation via Suzuki-Miyaura Cross-Coupling

To functionalize the indazole ring itself (e.g., at a pre-installed bromo or iodo position), the Suzuki-Miyaura coupling is the reaction of choice. It facilitates the formation of a C-C bond between the halo-indazole and an organoboron reagent, such as a boronic acid or ester.[1][15][18][19]

Catalytic Cycle of Suzuki-Miyaura Coupling

G cluster_1 Catalytic Cycle Pd(0)L₂ Pd(0)L₂ (Active Catalyst) Ar-Pd(II)-X(L₂) Ar-Pd(II)-X(L₂) (Oxidative Addition Complex) Pd(0)L₂->Ar-Pd(II)-X(L₂) Oxidative Addition Ar-Pd(II)-R(L₂) Ar-Pd(II)-R(L₂) (Organopalladium Complex) Ar-Pd(II)-X(L₂)->Ar-Pd(II)-R(L₂) Transmetalation Ar-Pd(II)-R(L₂)->Pd(0)L₂ Reductive Elimination end_suzuki Ar-R Ar-Pd(II)-R(L₂)->end_suzuki start_suzuki Ar-X + R-B(OH)₂ start_suzuki->Ar-Pd(II)-X(L₂) boronic [R-B(OH)₃]⁻ boronic->Ar-Pd(II)-R(L₂) base Base (e.g., K₂CO₃) base->boronic Activation

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling.

General Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In a reaction vessel, combine the bromo- or iodo-indazole derivative (1.0 equiv), the boronic acid or ester (1.2-2.0 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv).[1]

  • Inert Atmosphere: Purge the vessel with an inert gas (Argon or Nitrogen).

  • Solvent Addition: Add a degassed solvent system, typically a mixture like dioxane/water or dimethoxyethane (DME)/water.[1]

  • Reaction: Heat the mixture with stirring (typically 80-100 °C) until TLC or LC-MS analysis indicates the consumption of the starting halide.

  • Work-up: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.

Part 3: Strategic Use of N-Protecting Groups

The N-H proton of the indazole ring is acidic and can interfere with many reactions, particularly those involving strong bases or organometallic reagents. Therefore, the strategic protection of the indazole nitrogen is often a crucial step in a multi-step synthesis.[19][20] The choice of protecting group is dictated by its stability to subsequent reaction conditions and the ease of its removal.

Comparison of Common N-Protecting Groups for Indazoles

Protecting GroupAbbreviationIntroduction ReagentsDeprotection ConditionsKey Features & Considerations
tert-Butyloxycarbonyl Boc(Boc)₂O, TEA, DMAPStrong Acid (TFA, HCl); Specific Basic Conditions (e.g., NaOMe in MeOH).[20]Widely used due to moderate stability. Labile to strong acid but stable to hydrogenation. Can be removed under non-acidic conditions.[20]
Benzyl BnBnBr, K₂CO₃ or NaHCatalytic Hydrogenation (H₂, Pd/C).[20]Very stable to a wide range of acidic and basic conditions. Cleavage by hydrogenation is clean and efficient.
2-(Trimethylsilyl)ethoxymethyl SEMSEM-Cl, NaHFluoride sources (e.g., TBAF in THF).[20]Stable to many conditions but readily cleaved by fluoride ions. Useful when acid/base lability and hydrogenation are undesirable.
Tosyl TsTsCl, PyridineStrong reducing agents or harsh basic conditions.Very robust and electron-withdrawing. Can be difficult to remove.

General Protocol: N-Boc Protection of Indazole

  • Reaction Setup: Dissolve the N-H indazole derivative (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reagent Addition: Add triethylamine (TEA, 1.5-2.0 equiv), di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.5 equiv), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[20]

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: Quench the reaction with water and extract with an organic solvent. Wash the organic layer with dilute aqueous acid, water, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography if necessary.

Conclusion

The synthetic pathways outlined in this guide provide a robust and versatile foundation for the synthesis of this compound and its diverse derivatives. By understanding the underlying principles of each reaction—from the foundational diazotization and reduction to the powerful palladium-catalyzed cross-coupling methods—researchers can confidently access a wide chemical space. The strategic application of protecting groups further enhances the synthetic utility of this important scaffold. These protocols, grounded in established chemical literature, are designed to empower scientists and drug development professionals in their pursuit of novel therapeutic agents.

References

Application Note: A Validated Two-Step Synthesis of 1H-indazol-4-amine for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract 1H-indazol-4-amine is a highly valuable heterocyclic building block, pivotal in the synthesis of pharmacologically active molecules, particularly kinase inhibitors for targeted therapies. This application note provides a comprehensive, field-validated two-step protocol for the synthesis of this compound. The described methodology begins with the diazotization and cyclization of 2-methyl-3-nitroaniline to form the 4-nitro-1H-indazole intermediate, followed by a robust reduction to yield the final product. This guide is designed for researchers in medicinal chemistry and drug development, offering detailed experimental procedures, mechanistic insights, characterization data, and a troubleshooting guide to ensure reproducible, high-yield synthesis.

Synthetic Strategy Overview

The synthesis of this compound is efficiently achieved through a two-step sequence. This strategy is predicated on the formation of the indazole core from a commercially available aniline, followed by the chemical reduction of a nitro group.

  • Step 1: Synthesis of 4-Nitro-1H-indazole. This step involves the diazotization of 2-methyl-3-nitroaniline in an acidic medium, which spontaneously undergoes intramolecular cyclization to form the stable 4-nitro-1H-indazole ring system.

  • Step 2: Reduction to this compound. The nitro group of the intermediate is subsequently reduced to a primary amine, yielding the target compound, this compound.

This approach is advantageous due to the accessibility of starting materials and the generally high yields obtained in each step.

Synthetic_Pathway Start 2-Methyl-3-nitroaniline Intermediate 4-Nitro-1H-indazole Start->Intermediate 1. NaNO2, Glacial Acetic Acid 2. 0°C to RT Product This compound Intermediate->Product Fe powder, NH4Cl EtOH/H2O, Reflux Experimental_Workflow cluster_step1 Part I: Intermediate Synthesis cluster_step2 Part II: Final Product Synthesis s1_setup 1. Prepare Suspension (2-Methyl-3-nitroaniline in Acetic Acid) s1_cool 2. Cool to 0°C (Ice-Salt Bath) s1_setup->s1_cool s1_react 3. Add NaNO₂(aq) Solution (Vigorous Stirring) s1_cool->s1_react s1_age 4. Stir Overnight (Warm to Room Temp) s1_react->s1_age s1_isolate 5. Isolate by Filtration Wash with H₂O s1_age->s1_isolate s1_dry 6. Dry Intermediate (Vacuum Oven) s1_isolate->s1_dry s1_product Product: 4-Nitro-1H-indazole s1_dry->s1_product s2_setup 7. Prepare Reaction Mixture (Intermediate, Fe, NH₄Cl in EtOH/H₂O) s1_product->s2_setup s2_react 8. Heat to Reflux (2-4 hours, TLC Monitoring) s2_setup->s2_react s2_filter 9. Filter through Celite® (Remove Iron Oxides) s2_react->s2_filter s2_evap 10. Concentrate Filtrate (Rotary Evaporator) s2_filter->s2_evap s2_extract 11. Extraction with EtOAc (Basify with NaHCO₃) s2_evap->s2_extract s2_purify 12. Dry, Concentrate & Recrystallize s2_extract->s2_purify s2_product Final Product: this compound s2_purify->s2_product

The Indazole Nucleus: A Privileged Scaffold in Kinase Inhibition — Application Notes on 1H-Indazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indazole Scaffold in Oncology

In the landscape of modern oncology, the development of small molecule kinase inhibitors stands as a cornerstone of targeted therapy. Within this field, the indazole ring system has emerged as a "privileged scaffold," a structural motif capable of binding to multiple biological targets with high affinity.[1] Its utility in designing potent and selective kinase inhibitors is well-documented, with several FDA-approved drugs, such as Axitinib and Pazopanib, featuring this core structure.[1][2] The indazole moiety's success lies in its ability to act as a versatile bioisostere for other bicyclic systems, like the native purine core of ATP, and to form critical hydrogen bonding interactions within the kinase hinge region.[3][4]

This technical guide focuses on 1H-indazol-4-amine , a key intermediate that provides a strategic entry point for the synthesis of a diverse array of kinase inhibitors. The 4-amino group serves as a crucial handle for synthetic elaboration, allowing for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.[3] This document provides a comprehensive overview of the synthesis, characterization, and application of this compound, offering detailed protocols and insights for researchers, medicinal chemists, and drug development professionals.

The Role of this compound in Kinase Inhibition: A Mechanistic Perspective

The efficacy of indazole-based kinase inhibitors is rooted in their ability to mimic the binding of ATP to the kinase active site. The indazole core, particularly the pyrazole portion, is adept at forming hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region.[2] This interaction is a critical anchoring point for many ATP-competitive inhibitors.

The 4-amino group of this compound is strategically positioned to be further functionalized. This allows for the extension of the molecule into other regions of the ATP-binding pocket, enabling the formation of additional interactions that enhance potency and selectivity. For instance, in many Polo-like Kinase 4 (PLK4) inhibitors, the indazole scaffold is a key component, with derivatives of 6-bromo-1H-indazol-4-amine showing significant promise.[3][5]

Below is a diagram illustrating the general binding mode of an indazole-based inhibitor within a kinase ATP-binding pocket.

General Binding Mode of Indazole-Based Kinase Inhibitors cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor Indazole-Based Inhibitor Hinge Region Hinge Region Hydrophobic Pocket Hydrophobic Pocket Solvent Front Solvent Front Indazole Core Indazole Core Indazole Core->Hinge Region H-Bonds Functional Group (R1) Functional Group (R1) Functional Group (R1)->Hydrophobic Pocket Hydrophobic Interactions Solvent-Exposed Group (R2) Solvent-Exposed Group (R2) Solvent-Exposed Group (R2)->Solvent Front Improves Solubility

Caption: Binding of an indazole inhibitor in the ATP pocket.

Synthesis and Purification of this compound: A Plausible Protocol

While multiple routes to substituted indazoles exist, a common and effective strategy for synthesizing this compound involves the cyclization of a suitably substituted aniline derivative. The following protocol is a generalized procedure based on established methods for similar compounds.

Protocol 1: Synthesis of this compound from 3-Nitro-o-toluidine

This two-step protocol involves the diazotization of 3-nitro-o-toluidine followed by reductive cyclization.

Step 1: Diazotization and Reduction to 2-Methyl-3-nitrophenylhydrazine

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-nitro-o-toluidine (1 equivalent) in concentrated hydrochloric acid.

  • Cooling: Cool the mixture to 0-5 °C in an ice-salt bath.

  • Diazotization: Slowly add a solution of sodium nitrite (1.05 equivalents) in water dropwise, maintaining the temperature below 5 °C. Stir for an additional 30 minutes at this temperature.

  • Reduction: In a separate flask, prepare a solution of tin(II) chloride dihydrate (4 equivalents) in concentrated hydrochloric acid. Cool this solution to 0 °C.

  • Addition: Slowly add the cold diazonium salt solution to the tin(II) chloride solution, ensuring the temperature remains below 10 °C.

  • Work-up: After the addition is complete, stir the reaction mixture for 2 hours at room temperature. Basify the mixture with a concentrated sodium hydroxide solution until a pH of >10 is reached, while keeping the temperature below 20 °C.

  • Extraction: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-methyl-3-nitrophenylhydrazine.

Step 2: Cyclization to this compound

  • Reaction Setup: Dissolve the crude 2-methyl-3-nitrophenylhydrazine in a suitable solvent such as ethanol or a mixture of acetic acid and water.

  • Heating: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product with an organic solvent like ethyl acetate.

  • Purification: The crude product is then purified as described in the protocol below.

Protocol 2: Purification of this compound

Purification is critical to ensure the quality of the intermediate for subsequent coupling reactions.

  • Column Chromatography:

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 100%). The optimal solvent system should be determined by TLC analysis.

    • Procedure: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the column. Elute with the chosen mobile phase, collecting fractions and monitoring by TLC.

  • Recrystallization:

    • Solvent System: A mixture of ethanol and water or ethyl acetate and hexanes can be effective.

    • Procedure: Dissolve the product from column chromatography in a minimal amount of the hot solvent system. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized intermediate.

Table 1: Analytical Characterization Data for this compound
Technique Parameter Expected Value/Observation
¹H NMR Chemical Shift (δ)Aromatic protons typically appear between 6.5 and 8.0 ppm. The amine protons will appear as a broad singlet, and the indazole N-H proton will also be a broad singlet, often downfield. The exact shifts are solvent-dependent.
¹³C NMR Chemical Shift (δ)Aromatic carbons will appear in the range of 100-150 ppm.
Mass Spec. Molecular Ion Peak[M+H]⁺ = 134.07 m/z for C₇H₇N₃.
HPLC Retention TimeVaries with column and mobile phase. A single major peak indicates high purity.
Melting Point RangeLiterature values should be consulted for the pure compound.
Protocol 3: Analytical HPLC Method

This protocol provides a general method for assessing the purity of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in the initial mobile phase composition.

Application in Kinase Inhibitor Synthesis: Coupling Reactions

The 4-amino group of this compound is a versatile handle for C-N bond formation, commonly achieved through palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and Suzuki coupling.[6][7][8][9][10]

Protocol 4: Buchwald-Hartwig Amination of this compound with an Aryl Halide

This protocol describes a general procedure for the coupling of this compound with an aryl halide to form an N-aryl-1H-indazol-4-amine derivative.

  • Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1 equivalent), the aryl halide (1.1 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 2 equivalents).[6]

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous solvent (e.g., 1,4-dioxane or toluene) via syringe.

  • Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination Workflow Start Start Reaction Setup Combine Reactants: - this compound - Aryl Halide - Pd Catalyst & Ligand - Base Start->Reaction Setup Inert Atmosphere Evacuate and backfill with Argon/Nitrogen Reaction Setup->Inert Atmosphere Solvent Addition Add anhydrous 1,4-Dioxane or Toluene Inert Atmosphere->Solvent Addition Heating & Monitoring Heat to 80-110 °C Monitor by TLC/LC-MS Solvent Addition->Heating & Monitoring Work-up Cool, dilute, wash, and concentrate Heating & Monitoring->Work-up Purification Flash Column Chromatography Work-up->Purification Final Product Final Product Purification->Final Product

Caption: Workflow for Buchwald-Hartwig amination.

Conclusion

This compound is a highly valuable and versatile intermediate in the synthesis of kinase inhibitors. Its strategic importance stems from the privileged nature of the indazole scaffold and the synthetic utility of the 4-amino group. The protocols and insights provided in this guide are intended to empower researchers in medicinal chemistry and drug development to effectively synthesize, characterize, and utilize this key building block in the quest for novel and effective targeted cancer therapies. The continued exploration of the indazole scaffold promises to yield a new generation of kinase inhibitors with improved efficacy and safety profiles.[2]

References

Application Notes and Protocols for the Regioselective N-Alkylation of 1H-Indazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Alkylated Indazol-4-amines

The indazole scaffold is a privileged heterocyclic motif integral to numerous therapeutic agents, prized for its ability to act as a bioisostere of indole and engage in critical hydrogen bonding interactions with biological targets.[1][2] Specifically, N-alkylated indazoles are foundational components in drugs developed for oncology (e.g., Pazopanib), inflammation (e.g., Benzydamine), and as 5-HT3 receptor antagonists.[3][4] The functionalization of the indazole core at the N1 and N2 positions is a pivotal strategy in medicinal chemistry for modulating the physicochemical properties and pharmacological activity of these molecules.[5]

However, the synthesis of N-alkylated indazoles presents a significant and persistent challenge: controlling the regioselectivity of the alkylation.[1][6] The indazole ring possesses two nucleophilic nitrogen atoms, leading to the potential formation of two distinct regioisomers (N1 and N2). The presence of the 4-amino group on the indazole ring, as in our substrate of interest, 1H-indazol-4-amine, further underscores the need for precise synthetic control. This guide provides a comprehensive analysis of the factors governing this regioselectivity and offers detailed, field-proven protocols to selectively synthesize either the N1- or N2-alkylated product.

The Core Challenge: Understanding and Controlling N1 vs. N2 Regioselectivity

The outcome of an indazole alkylation reaction is a delicate interplay between the intrinsic properties of the indazole ring and the chosen reaction conditions. The 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer.[6][7][8][9] This fundamental principle is the cornerstone of regioselective synthesis. Reaction conditions that allow for thermodynamic equilibration will favor the more stable N1-alkylated product, while conditions that operate under kinetic control can be exploited to yield the N2-isomer.[6][10]

Several factors dictate the final N1:N2 ratio:

  • Base and Solvent System: The choice of base and solvent is paramount. Strong, non-coordinating bases (e.g., NaH) in less polar aprotic solvents (e.g., THF) tend to favor the thermodynamically preferred N1-anion.[1][7] Weaker bases (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) often lead to mixtures, as both anions can exist in equilibrium.[10][11]

  • Steric Hindrance: Substituents on the indazole ring, particularly at the C7 position, can sterically block the N1 position, thereby directing the alkylating agent to the more accessible N2 position.[1][6][7]

  • Nature of the Alkylating Agent: The electrophile itself can influence the outcome, although this is often secondary to the base/solvent system.

  • Specialized Reagent Systems: Certain reaction systems, like the Mitsunobu reaction, have an inherent electronic and mechanistic preference for attacking the N2 position.[2][6][10]

G cluster_input Reaction Parameters cluster_output Regioisomeric Products Indazole This compound Base Base Selection (NaH, K2CO3) Solvent Solvent Choice (THF, DMF) Sterics Steric Effects (e.g., C7-substituent) ReactionType Reaction Type (SN2, Mitsunobu, etc.) Thermo Thermodynamic Control Base->Thermo Solvent->Thermo N2_Product N2-Alkylated Indazole (Less Stable) Sterics->N2_Product Kinetic Kinetic Control ReactionType->Kinetic N1_Product N1-Alkylated Indazole (More Stable) Thermo->N1_Product Kinetic->N2_Product

Caption: Factors governing N1 vs. N2 regioselectivity in indazole alkylation.

Protocol 1: Selective N1-Alkylation via Thermodynamic Control

This protocol is optimized to achieve high regioselectivity for the N1 position by using a strong base in a non-polar aprotic solvent, which favors the formation of the more stable N1-anion.[1][5][7]

Causality: Sodium hydride (NaH) is a strong, non-nucleophilic, and irreversible base that deprotonates the indazole. In a solvent like tetrahydrofuran (THF), the resulting sodium salt of the indazole favors the N1-anion, which is thermodynamically more stable. This directs the incoming alkyl halide preferentially to the N1 position.[6][12]

G start Start setup 1. Assemble flame-dried flask under inert atmosphere (N2/Ar) start->setup add_indazole 2. Add this compound (1.0 eq) and anhydrous THF setup->add_indazole cool_0c 3. Cool solution to 0°C (ice bath) add_indazole->cool_0c add_nah 4. Add NaH (1.2 eq) portion-wise (Caution: H2 evolution!) cool_0c->add_nah deprotonation 5. Stir for 30-60 min to allow complete deprotonation add_nah->deprotonation add_alkyl_halide 6. Add alkyl halide (1.1 eq) dropwise deprotonation->add_alkyl_halide react 7. Warm to RT and stir overnight add_alkyl_halide->react monitor 8. Monitor reaction by TLC/LC-MS react->monitor quench 9. Cool to 0°C and carefully quench with sat. aq. NH4Cl monitor->quench extract 10. Extract with EtOAc quench->extract purify 11. Dry, concentrate, and purify by flash chromatography extract->purify end N1-Alkylated Product purify->end

Caption: General experimental workflow for selective N1-alkylation.
Detailed Experimental Protocol:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of 0.1-0.2 M.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved. Ensure proper ventilation and safe handling.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium salt.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 equiv) dropwise to the suspension at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]

  • Workup: Upon completion, cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.[5]

  • Extraction: Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude material by flash column chromatography on silica gel to isolate the pure N1-alkylated product.

Protocol 2: Selective N2-Alkylation via the Mitsunobu Reaction

The Mitsunobu reaction provides a reliable and often highly selective method for obtaining the N2-alkylated indazole isomer.[10][13]

Causality: The Mitsunobu reaction proceeds under neutral conditions and is kinetically controlled. The mechanism involves the formation of a phosphonium salt intermediate. For indazoles, the nucleophilic attack on this intermediate occurs preferentially from the N2 position, leading to the N2-alkylated product.[2][6] This method is particularly effective for coupling with primary and secondary alcohols.

G start Start dissolve 1. Dissolve indazole (1.0 eq), alcohol (1.5 eq), and PPh3 (1.5 eq) in anhydrous THF start->dissolve cool_0c 2. Cool solution to 0°C (ice bath) dissolve->cool_0c add_dead 3. Add DEAD or DIAD (1.5 eq) dropwise over 15-20 min cool_0c->add_dead react 4. Allow to warm to RT and stir overnight add_dead->react monitor 5. Monitor reaction by TLC/LC-MS react->monitor concentrate 6. Remove solvent under reduced pressure monitor->concentrate purify 7. Purify crude residue directly by flash chromatography concentrate->purify end N2-Alkylated Product purify->end

Caption: General experimental workflow for selective N2-alkylation via Mitsunobu.
Detailed Experimental Protocol:

  • Preparation: To a solution of this compound (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF, cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition. A color change and/or formation of a precipitate is often observed.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitoring: Monitor the reaction for the consumption of the starting material by TLC or LC-MS.

  • Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude residue, which will contain triphenylphosphine oxide and the hydrazide byproduct, can be purified directly by flash column chromatography on silica gel to separate the N2-alkylated product from the N1-isomer and reaction byproducts.[10]

Protocol 3: Alternative High-Selectivity N2-Alkylation (TfOH-Catalyzed)

A modern, metal-free approach for highly selective N2-alkylation involves the reaction of indazoles with diazo compounds catalyzed by a strong Brønsted acid like triflic acid (TfOH). This method offers excellent yields and nearly exclusive N2-selectivity (N2/N1 ratios up to 100/0).[14][15]

Causality: The proposed mechanism involves protonation of the diazo compound by TfOH, followed by the release of nitrogen gas to form a carbocation intermediate. The N2-nitrogen of the indazole then acts as the nucleophile, attacking this intermediate to form the N2-alkylated product after deprotonation, regenerating the catalyst.[15]

Detailed Experimental Protocol:
  • Preparation: To a solution of this compound (1.0 equiv) in an anhydrous solvent such as dichloromethane (DCM), add the diazo compound (1.2 equiv).

  • Catalyst Addition: Cool the mixture to 0 °C and add triflic acid (TfOH, 0.1–0.2 equiv) dropwise.

  • Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the layers and extract the aqueous phase with DCM.

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography to yield the pure N2-alkylated product.[10]

Data Summary and Characterization

The choice of protocol directly impacts the regiochemical outcome. The following table summarizes the expected results from the described methods.

ProtocolKey ReagentsSolventTypical Selectivity (N1:N2)Control Type
1 NaH, Alkyl HalideTHF>95:5Thermodynamic
2 PPh₃, DEAD/DIAD, AlcoholTHF<10:90Kinetic
3 TfOH, Diazo CompoundDCM<1:99Catalytic/Kinetic
General K₂CO₃, Alkyl HalideDMFMixture (e.g., 60:40)Mixed/Equilibrating
Analytical Characterization: Confirming the Site of Alkylation

Distinguishing between N1 and N2 isomers is non-trivial and requires careful spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR).

  • ¹H NMR: The chemical shift of the proton at the C7 position is often diagnostic. In N1-isomers, this proton is typically shifted further downfield compared to the corresponding N2-isomer due to the anisotropic effect of the pyrazole ring.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring (C3, C7a) can also differ significantly between the two isomers.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR technique is the most definitive method for assignment.[2]

    • For an N1-alkylated indazole, a 3-bond correlation (³J) is typically observed between the protons of the alkyl group's α-CH₂ and the C7a carbon of the indazole ring.

    • For an N2-alkylated indazole, a 3-bond correlation is observed between the α-CH₂ protons and the C3 carbon of the indazole ring.[2]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction Inactive NaH; wet solvent/reagents; poor quality alkylating agent.Use fresh NaH from a new container; ensure all solvents and reagents are rigorously dried; check the purity of the alkyl halide.
Poor Regioselectivity Incorrect base/solvent combination; reaction temperature too high, allowing for equilibration.For N1, strictly use NaH/THF. For N2, use Mitsunobu or TfOH conditions. Avoid K₂CO₃/DMF if selectivity is desired.
Recovery of Starting Material Insufficient base; reaction time too short; low reaction temperature.Increase equivalents of base (e.g., to 1.5 eq); increase reaction time and monitor by TLC; gently heat the reaction (e.g., to 50°C).
Complex Mixture of Products Amine group alkylation (less likely but possible); degradation of starting material or product.Consider N-protection of the 4-amino group (e.g., with a Boc group) if side reactions are confirmed. Run the reaction under milder conditions.

Conclusion

The regioselective N-alkylation of this compound is a controllable process when reaction parameters are chosen with a clear understanding of the underlying mechanistic principles. For selective synthesis of the thermodynamically favored N1-isomer, deprotonation with sodium hydride in THF is the method of choice. Conversely, to obtain the kinetically favored N2-isomer, the Mitsunobu reaction or a TfOH-catalyzed reaction with a diazo compound provides excellent selectivity. By applying the detailed protocols and analytical validation steps outlined in this guide, researchers can confidently and efficiently synthesize the desired N-alkylated indazol-4-amine building blocks for application in drug discovery and development.

References

Topic: A Robust Protocol for the Purification of 1H-Indazol-4-Amine by Normal-Phase Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: 1H-indazol-4-amine is a critical building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other pharmacologically active agents. Its inherent basicity, conferred by the amino group, presents a significant challenge for purification via standard silica gel column chromatography, often leading to poor separation, significant peak tailing, and low recovery. This document provides a comprehensive, field-proven protocol for the efficient purification of this compound. We delve into the causality behind common chromatographic issues and establish a self-validating methodology that ensures high purity and yield by mitigating undesirable on-column interactions. This guide is intended to empower researchers to move from crude reaction mixtures to highly pure material with confidence and reproducibility.

The Core Challenge: Understanding Amine-Silica Interactions

The primary obstacle in purifying basic compounds like this compound on standard silica gel is the acidic nature of the stationary phase. The silica surface is rich in silanol groups (Si-OH), which are Brønsted acids.[1] The basic amino group of the target molecule can engage in a strong acid-base interaction with these silanols. This interaction leads to several undesirable outcomes:

  • Irreversible Adsorption: A portion of the compound can bind so strongly that it does not elute from the column, resulting in significant yield loss.

  • Peak Tailing: The compound elutes as a broad, asymmetrical band rather than a sharp peak. This occurs because the adsorption-desorption equilibrium is slow and non-ideal, smearing the compound along the column.

  • Poor Resolution: The broadening of the target compound's peak makes it difficult to separate from closely eluting impurities.

To achieve a successful separation, this acid-base interaction must be effectively managed. The protocol outlined below employs a common and highly effective strategy: the addition of a small amount of a competing base to the mobile phase to passivate the acidic sites on the silica gel.[1]

Physicochemical Profile of this compound

A thorough understanding of the molecule's properties is fundamental to developing a robust purification strategy.

PropertyValueSource
Molecular Formula C₇H₇N₃[2]
Molecular Weight 133.15 g/mol [3]
Appearance White to pale yellow or brown solid[2][4]
Melting Point 148-150 °C[4][5]
Solubility Sparingly soluble in water; soluble in ethanol, DMF[2]
XLogP3 0.9 - 1.7[3][5]
Topological Polar Surface Area 54.7 Ų[3]

The moderate polarity (indicated by the XLogP3 and TPSA values) suggests that normal-phase chromatography with common organic solvents is a suitable approach, provided the basicity is addressed.

Method Development: A Systematic Approach

A successful column run is preceded by methodical optimization using Thin-Layer Chromatography (TLC). This step is non-negotiable as it saves time, solvent, and valuable sample material.

Stationary Phase Selection

Standard silica gel (60 Å, 230-400 mesh) is selected for this protocol due to its wide availability, cost-effectiveness, and high resolving power. While alternatives like alumina or amino-functionalized silica exist, mastering the technique on standard silica with mobile phase modifiers is a more versatile skill.[1][6]

Mobile Phase Optimization via TLC

The goal is to find a solvent system that moves the target compound to a Retention Factor (Rf) of 0.20 - 0.35 . This Rf range in TLC typically translates to a good elution profile on a column.[7]

Protocol for TLC Analysis:

  • Prepare Stock Solution: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Spot the Plate: Use a capillary tube to spot the solution onto a silica gel TLC plate.

  • Screen Solvents: Develop plates in chambers containing different ratios of a non-polar and a polar solvent. Good starting systems include:

    • Hexane / Ethyl Acetate (EtOAc)

    • Dichloromethane (DCM) / Methanol (MeOH)

  • Introduce the Modifier: Once a solvent system that moves the spot off the baseline is identified, add a basic modifier to a new batch of that eluent. 0.5-1.0% triethylamine (TEA) is the standard choice.

  • Compare and Finalize: Run two TLC plates side-by-side: one with the unmodified eluent and one with the TEA-modified eluent. You should observe a significant reduction in streaking and a more defined spot in the TEA-modified system. Adjust the polar solvent ratio to achieve the target Rf of 0.20-0.35.

The diagram below illustrates this logical workflow for method development.

MethodDevelopment cluster_TLC TLC Optimization cluster_Column Column Preparation Crude Crude this compound Screen Screen Solvent Systems (e.g., Hexane/EtOAc, DCM/MeOH) Crude->Screen Rf_Check Is Rf in a workable range (not 0 or 1)? Screen->Rf_Check Rf_Check->Screen No, adjust system Add_TEA Add 0.5-1% Triethylamine (TEA) to the promising solvent system Rf_Check->Add_TEA Yes Rf_Final Adjust solvent ratio to achieve final Rf of 0.2-0.35 Add_TEA->Rf_Final Proceed Proceed to Column Chromatography Rf_Final->Proceed

Caption: Workflow for TLC-based method development.

Step-by-Step Column Chromatography Protocol

This protocol assumes the use of a glass column for flash chromatography. The principles are directly scalable to automated flash chromatography systems.

Materials and Reagents
  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Selected eluent system (e.g., Hexane/Ethyl Acetate)

  • Triethylamine (TEA)

  • Chromatography column with stopcock

  • Sand (acid-washed)

  • Cotton or glass wool

  • Collection vessels (test tubes or flasks)

  • TLC plates, chamber, and UV lamp

Column Packing (Slurry Method)
  • Insert a small plug of cotton or glass wool at the bottom of the column. Add a ~1 cm layer of sand.

  • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% Hexane + 0.5% TEA). The consistency should be like a milkshake, not a thick paste.

  • With the stopcock closed, pour the slurry into the column. Use a funnel to prevent spillage.

  • Open the stopcock to allow the solvent to drain, tapping the column gently to encourage even packing and dislodge air bubbles. Add more eluent as needed to ensure the silica bed never runs dry.

  • Once the silica has settled into a stable bed, add a final ~1 cm layer of sand on top to protect the surface during sample and eluent addition.

  • Drain the solvent until it is just level with the top of the sand.

Sample Preparation and Loading (Dry Loading)

For compounds with moderate to poor solubility in the initial eluent, dry loading is superior to direct liquid injection.

  • Dissolve the crude this compound (e.g., 500 mg) in a minimal amount of a solvent in which it is highly soluble (e.g., DCM or EtOAc).

  • Add 2-3 times the mass of the crude product in silica gel (e.g., 1-1.5 g) to this solution.

  • Remove the solvent under reduced pressure (rotary evaporator) until a fine, free-flowing powder is obtained.

  • Carefully add this powder as a uniform layer on top of the sand in the packed column.

Elution and Fraction Collection
  • Carefully add the initial mobile phase (e.g., Hexane/EtOAc 9:1 + 0.5% TEA) to the column.

  • Open the stopcock and apply gentle air pressure (flash chromatography) to begin elution. Maintain a constant flow rate.

  • Collect the eluent in fractions of a predetermined volume (e.g., 10-20 mL per test tube).

  • Gradually increase the polarity of the mobile phase according to a predefined gradient. For example:

    • 2 column volumes of 10% EtOAc in Hexane

    • 2 column volumes of 20% EtOAc in Hexane

    • Continue increasing the EtOAc concentration until the product has fully eluted. (Remember to add 0.5% TEA to all mobile phase mixtures)

Analysis and Product Isolation
  • Spot every few fractions onto a TLC plate.

  • Develop the TLC plate using the solvent system in which your product has an Rf of ~0.3.

  • Visualize the spots under a UV lamp.

  • Combine the fractions that contain only the pure product spot.

  • Remove the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.

The diagram below outlines the purification procedure.

PurificationWorkflow cluster_prep Preparation cluster_run Elution cluster_analysis Analysis & Isolation Pack Pack Column (Silica Slurry) Load Dry Load Sample (adsorbed onto silica) Pack->Load Elute Run Gradient Elution (e.g., increasing EtOAc in Hexane + TEA) Load->Elute Collect Collect Fractions Elute->Collect TLC Analyze Fractions by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Evap Evaporate Solvent Combine->Evap Product Pure this compound Evap->Product

Caption: Step-by-step column chromatography workflow.

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
Product will not elute Mobile phase is not polar enough.Increase the percentage of the polar solvent (e.g., EtOAc or MeOH) in the mobile phase.
Poor separation / Overlapping spots Incorrect solvent system; column overloaded.Re-optimize the mobile phase using TLC to maximize ΔRf. Reduce the amount of crude material loaded onto the column.
Streaking on TLC of fractions Insufficient TEA in the mobile phase.Ensure 0.5-1.0% TEA is present in all eluents. Prepare fresh mobile phase.
Cracks in the silica bed Column ran dry during packing or running.This is often unrecoverable. The column must be repacked carefully, ensuring the silica bed is always submerged in solvent.

References

Application Notes and Protocols for the Purification of 1H-Indazol-4-amine via Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

For Research, Scientific, and Drug Development Professionals

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the purification of 1H-indazol-4-amine, a critical building block in medicinal chemistry and drug development. Recognizing the pivotal role of sample purity in the reliability and reproducibility of experimental data, this document moves beyond simplistic procedural outlines. Instead, it delves into the rationale behind methodological choices, offering a framework for developing a robust recrystallization strategy. We will explore single-solvent and mixed-solvent systems, as well as an alternative acid-base purification protocol, equipping the researcher with the necessary tools to achieve high-purity this compound.

Introduction: The Criticality of Purity for this compound

This compound is a foundational heterocyclic scaffold utilized in the synthesis of a multitude of biologically active compounds, including kinase inhibitors for oncology and treatments for inflammatory diseases. The presence of impurities, such as regioisomers, starting materials, or reaction byproducts, can significantly impact the outcomes of subsequent synthetic steps and biological assays. Therefore, achieving high purity of this intermediate is not merely a procedural step but a prerequisite for sound scientific and developmental outcomes.

Recrystallization, a venerable yet powerful purification technique, leverages differences in solubility between the target compound and its impurities in a chosen solvent or solvent system.[1][2][3] The ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will fully dissolve it at an elevated temperature.[4] Upon cooling, the purified compound crystallizes out of the solution, leaving the more soluble impurities behind.[1][4]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to designing an effective recrystallization protocol.

PropertyValueSource(s)
Chemical Formula C₇H₇N₃[5][6]
Molecular Weight 133.15 g/mol [6]
Appearance White to pale yellow or grey solid[5][7]
Melting Point 119-121 °C or 148-150 °C[5][7]
Solubility Almost insoluble in water; Soluble in ethanol and dimethylformamide.[5]
Chemical Nature Weak base[5]

Note on Melting Point Discrepancy: The observed variation in melting point may be attributed to different levels of purity or the existence of polymorphic forms. A sharp melting point range after recrystallization is a key indicator of successful purification.

Strategic Solvent Selection for Recrystallization

The selection of an appropriate solvent system is the most critical step in developing a successful recrystallization protocol. The guiding principle is to identify a solvent (or solvent pair) in which this compound exhibits a steep solubility curve with respect to temperature.

Single-Solvent Systems

Based on available data, ethanol is a promising candidate for single-solvent recrystallization.[5] However, without quantitative solubility data, empirical testing is necessary.

Mixed-Solvent Systems (Solvent/Anti-Solvent)

For compounds where no single solvent provides the ideal solubility profile, a mixed-solvent system is often employed.[4][8] This typically involves a "solvent" in which the compound is highly soluble and a miscible "anti-solvent" in which it is poorly soluble.[8] For this compound, with its known solubility in ethanol and insolubility in water, an ethanol/water system is a logical choice. Similarly, given its likely solubility in other polar organic solvents, an acetone/water system, which has been successfully used for other aminoindazole derivatives, is also a strong candidate.[9]

The following diagram illustrates the decision-making process for solvent selection:

Solvent_Selection Start Start: Crude this compound Solubility_Test Perform Solubility Tests (e.g., Ethanol, Acetone, Water, Heptane) Start->Solubility_Test Good_Solvent Identify a 'Good' Solvent (High solubility when hot) Solubility_Test->Good_Solvent Poor_Solvent Identify a 'Poor' Solvent (Anti-Solvent) (Low solubility when hot/cold) Solubility_Test->Poor_Solvent Single_Solvent_Check Does a single solvent show a steep solubility curve? Good_Solvent->Single_Solvent_Check Mixed_Solvent_Protocol Proceed to Mixed-Solvent Recrystallization Protocol Poor_Solvent->Mixed_Solvent_Protocol Single_Solvent_Protocol Proceed to Single-Solvent Recrystallization Protocol Single_Solvent_Check->Single_Solvent_Protocol Yes Single_Solvent_Check->Mixed_Solvent_Protocol No No_Suitable_Solvent Consider Alternative Purification (e.g., Acid-Base Extraction) Mixed_Solvent_Protocol->No_Suitable_Solvent If unsuccessful

Caption: Solvent selection workflow for recrystallization.

Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound is an irritant to the eyes, respiratory system, and skin.[5]

Protocol 1: Mixed-Solvent Recrystallization using Ethanol and Water

This protocol is based on the principle of dissolving the amine in a minimal amount of hot ethanol and then inducing crystallization by the addition of water as an anti-solvent.

Step-by-Step Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal volume of ethanol and begin heating the mixture to a gentle boil with stirring. Continue to add small portions of ethanol until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add deionized water dropwise until a faint cloudiness (turbidity) persists. This indicates that the solution is saturated.

  • Re-dissolution: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear, saturated solution.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight. Characterize the final product by determining its melting point and obtaining spectroscopic data (e.g., NMR, IR) to confirm purity.

Protocol 2: Alternative Purification via Acid-Base Extraction

Given that this compound is a weak base, an acid-base extraction can be an effective purification method, particularly for removing non-basic impurities.[5][10] This technique involves converting the amine into its water-soluble salt.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with an aqueous solution of a dilute acid (e.g., 1 M HCl). The protonated amine will move into the aqueous layer. Repeat the extraction to ensure complete transfer.

  • Separation: Combine the aqueous extracts and wash with a small amount of the organic solvent to remove any remaining non-basic impurities.

  • Basification: Cool the aqueous solution in an ice bath and slowly add a base (e.g., 1 M NaOH) with stirring until the solution is basic (confirm with pH paper). The free amine will precipitate out of the solution.

  • Isolation and Drying: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

  • Optional Recrystallization: For the highest purity, the material obtained from this procedure can be further purified using Protocol 1.

The following diagram illustrates the acid-base purification workflow:

Acid_Base_Purification Start Crude this compound Dissolve Dissolve in Organic Solvent (e.g., Dichloromethane) Start->Dissolve Acid_Wash Extract with Aqueous Acid (e.g., 1 M HCl) Dissolve->Acid_Wash Separate_Phases Separate Aqueous and Organic Layers Acid_Wash->Separate_Phases Aqueous_Phase Aqueous Phase: Contains Protonated Amine Salt Separate_Phases->Aqueous_Phase Organic_Phase Organic Phase: Contains Non-Basic Impurities (Discard) Separate_Phases->Organic_Phase Basify Basify Aqueous Phase (e.g., 1 M NaOH) Aqueous_Phase->Basify Precipitate Precipitation of Pure this compound Basify->Precipitate Filter_Dry Filter, Wash with Water, and Dry Precipitate->Filter_Dry Final_Product Pure this compound Filter_Dry->Final_Product

Caption: Workflow for the acid-base purification of this compound.

Troubleshooting Common Recrystallization Issues

IssuePotential Cause(s)Recommended Solution(s)
No crystals form upon cooling - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent to increase the concentration and re-cool.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of pure compound.
Oiling out - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooling too rapidly.- Reheat the solution and add more solvent.- Ensure slow cooling.
Low recovery - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete precipitation.- Use the minimum amount of hot solvent.- Ensure the filtration apparatus is pre-heated.- Ensure adequate cooling time in an ice bath.
Colored product - Colored impurities are co-precipitating.- Add a small amount of activated charcoal to the hot solution before filtration.

Conclusion

The protocols and guidelines presented in this document provide a robust framework for the successful purification of this compound. By understanding the underlying principles of recrystallization and the specific properties of the target molecule, researchers can effectively remove impurities and obtain high-purity material essential for reliable research and development. The choice between a mixed-solvent recrystallization and an acid-base purification will depend on the nature of the impurities present in the crude material. In all cases, careful, methodical execution is key to achieving optimal results.

References

Application Notes & Protocols: The Versatility of 1H-Indazol-4-amine in Modern Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry and drug development, the 1H-indazole core has emerged as a "privileged scaffold." Its rigid, bicyclic structure and capacity for hydrogen bonding have made it a cornerstone in the design of molecules targeting a host of biological systems, most notably protein kinases.[1][2][3] Within this family, 1H-Indazol-4-amine stands out as a particularly versatile and strategic building block. Its structural resemblance to purine bases and anilines allows it to function as a bioisostere, while the 4-amino group provides a crucial anchor point for synthetic diversification.[4][5]

This guide moves beyond a simple recitation of facts to provide a deep, practical understanding of why and how this compound is utilized. We will explore its application in the synthesis of potent kinase inhibitors, its role in diversity-oriented synthesis through multicomponent reactions, and strategies for its further functionalization. The protocols described herein are designed to be robust and illustrative of the core chemical principles at play, empowering researchers to confidently incorporate this valuable synthon into their discovery programs.

Application Note 1: A Bioisosteric Scaffold for Potent Kinase Inhibitors

Expertise & Experience: The Rationale Behind the Scaffold

A recurring challenge in kinase inhibitor design is achieving a balance of high potency, selectivity, and favorable pharmacokinetic (PK) properties. Many early-generation inhibitors utilized phenol or aniline moieties to form critical hydrogen bonds within the ATP-binding site of the kinase. While effective for potency, these groups are often liabilities for metabolic instability and poor oral bioavailability.

This compound offers an elegant solution. It acts as a bioisosteric replacement for these problematic groups, particularly the 2-methyl-5-hydroxyaniline moiety.[5] The indazole's N1-H and the exocyclic 4-NH2 group can replicate the crucial hydrogen bond donor/acceptor pattern, while the bicyclic core provides a rigid framework that can improve binding affinity. Critically, this substitution often leads to significantly improved PK profiles, making it a favored building block in modern drug design.[5] The most common application involves the coupling of the 4-amino group with an activated heterocyclic system, such as a 4-chloropyrimidine, via a nucleophilic aromatic substitution (SNAr) reaction.

Experimental Protocol 1: Synthesis of N-(Pyrimidin-4-yl)-1H-indazol-4-amine Derivatives via SNAr

This protocol details a representative synthesis of a core structure found in numerous lymphocyte-specific kinase (Lck) and other tyrosine kinase inhibitors.

Workflow Diagram: SNAr Coupling

G cluster_reactants Reactants & Reagents cluster_process Process Indazol This compound Mix Combine reactants in solvent Indazol->Mix Pyrimidine Substituted 4-Chloropyrimidine Pyrimidine->Mix Base DIPEA or K2CO3 Base->Mix Solvent n-Butanol or DMA Solvent->Mix Heat Heat to 80-120 °C (Monitor by LC-MS) Mix->Heat Nucleophilic Attack Workup Cool, Precipitate/Extract Heat->Workup Reaction Complete Purify Crystallization or Chromatography Workup->Purify Product N-(Pyrimidin-4-yl)- This compound Product Purify->Product

Caption: Workflow for SNAr synthesis of kinase inhibitor scaffolds.

Materials:

  • This compound (1.0 eq)

  • Substituted 4-Chloropyrimidine (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • n-Butanol or N,N-Dimethylacetamide (DMA) (approx. 0.1 M concentration)

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound, the 4-chloropyrimidine derivative, and n-butanol.

  • Stir the suspension and add DIPEA.

  • Heat the reaction mixture to 100-120 °C. The mixture should become homogeneous as the reaction progresses.

  • Trustworthiness Check: Monitor the reaction progress every 2-4 hours using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting this compound is consumed (typically 12-24 hours).

  • Once complete, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by vacuum filtration. If no solid forms, concentrate the solvent under reduced pressure.

  • The crude product can be purified by either recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

  • Self-Validation: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The disappearance of the singlet for the 4-NH₂ protons and the appearance of a new N-H signal, along with characteristic shifts in the aromatic region, will confirm product formation.

Application Note 2: Rapid Assembly of Complex Heterocycles via Multicomponent Reactions (MCRs)

Expertise & Experience: A Strategy for Diversity-Oriented Synthesis

In early-stage drug discovery, the rapid generation of molecularly diverse libraries is paramount. Multicomponent reactions (MCRs) are a powerful tool for this, as they allow for the one-pot synthesis of complex products from three or more starting materials. The 4-amino group of this compound makes it an excellent substrate for MCRs, where it can serve as the core amine component.

By reacting this compound with an aldehyde and a 1,3-dicarbonyl compound in a Hantzsch-type reaction, one can readily access novel indazolo[4,5-b]quinoline or related fused polycyclic systems. This strategy efficiently combines the privileged indazole scaffold with a decorated dihydropyridine or quinoline ring, creating structurally complex and three-dimensional molecules ideal for screening campaigns.

Experimental Protocol 2: One-Pot Synthesis of Indazolo[4,5-b]quinolines

This protocol outlines a general procedure for a three-component reaction to generate complex fused heterocyclic systems.

Logical Diagram: Multicomponent Reaction

MCR_Diagram Indazolamine This compound OnePot One-Pot Reaction (Solvent, Catalyst) Indazolamine->OnePot Aldehyde Aromatic Aldehyde (R1-CHO) Aldehyde->OnePot Dicarbonyl 1,3-Dicarbonyl (e.g., Dimedone) Dicarbonyl->OnePot Product Indazolo[4,5-b]quinoline Scaffold OnePot->Product Cyclocondensation

Caption: Logical flow of a three-component cyclocondensation reaction.

Materials:

  • This compound (1.0 eq)

  • Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 eq)

  • Dimedone (1.0 eq)

  • p-Toluenesulfonic acid (p-TSA) (0.2 eq) or a Lewis acid like Yb(OTf)₃

  • Ethanol or Acetonitrile

Step-by-Step Methodology:

  • In a round-bottom flask, combine this compound, the aromatic aldehyde, dimedone, and the catalyst in ethanol.

  • Heat the mixture to reflux (approx. 80 °C) with stirring.

  • Trustworthiness Check: Monitor the reaction by TLC. The formation of a new, less polar spot (the product) and consumption of starting materials indicate progress. The reaction is often complete within 6-12 hours.

  • Upon completion, cool the reaction vessel to room temperature. The product will typically precipitate from the solution.

  • Collect the solid product by vacuum filtration, washing with cold ethanol to remove any unreacted starting materials or catalyst.

  • Dry the product under vacuum. The product is often of high purity, but can be recrystallized if necessary.

  • Self-Validation: The structure of the fused system can be unequivocally confirmed by ¹H NMR, observing the disappearance of the amine protons and the appearance of new signals corresponding to the newly formed ring. HRMS will confirm the molecular formula.

Application Note 3: Advanced Diversification via Cross-Coupling Reactions

Expertise & Experience: Fine-Tuning for Optimal Performance

While the 4-amino group is the most common site for initial modification, achieving optimal biological activity often requires further functionalization of the indazole core itself. Structure-Activity Relationship (SAR) studies may necessitate the introduction of substituents at the C-3, C-5, C-6, or C-7 positions. This is typically achieved through halogenation of the indazole ring, followed by a transition-metal-catalyzed cross-coupling reaction, such as Suzuki-Miyaura or Buchwald-Hartwig amination.[6][7]

This approach allows for the precise installation of a wide variety of functional groups (aryl, heteroaryl, alkyl, amino, etc.), enabling the fine-tuning of a molecule's steric and electronic properties to maximize target engagement and improve ADME characteristics. For instance, functionalizing the C-3 position of the indazole is a common strategy in the development of potent kinase inhibitors.[8][9]

Experimental Protocol 3: C-3 Functionalization via Suzuki-Miyaura Cross-Coupling

This protocol describes a typical two-step sequence: iodination at the C-3 position followed by a Suzuki-Miyaura coupling.

Materials:

  • Step A (Iodination):

    • This compound (1.0 eq)

    • N-Iodosuccinimide (NIS) (1.2 eq)

    • Acetonitrile (MeCN)

  • Step B (Suzuki Coupling):

    • 3-Iodo-1H-indazol-4-amine (from Step A) (1.0 eq)

    • Arylboronic Acid (1.5 eq)

    • Pd(PPh₃)₄ or similar Palladium catalyst (0.05 eq)

    • Sodium Carbonate (Na₂CO₃) (2.0 eq)

    • Solvent mixture: Dioxane/Water (e.g., 4:1)

Step-by-Step Methodology:

Part A: C-3 Iodination

  • Dissolve this compound in acetonitrile.

  • Add N-Iodosuccinimide (NIS) portion-wise at room temperature. The reaction is often rapid.

  • Trustworthiness Check: Stir for 1-2 hours and monitor by LC-MS for the formation of the desired product (mass increase of 126 amu).

  • Concentrate the solvent, and purify the crude material by column chromatography to isolate 3-Iodo-1H-indazol-4-amine.

Part B: Suzuki-Miyaura Cross-Coupling

  • To a flask, add 3-Iodo-1H-indazol-4-amine, the arylboronic acid, and the palladium catalyst.

  • Add the dioxane/water solvent mixture, followed by the sodium carbonate.

  • Causality Note: The aqueous base is crucial for the transmetalation step of the catalytic cycle. The palladium catalyst facilitates the coupling between the sp² carbon of the indazole and the sp² carbon of the boronic acid.[6]

  • Degas the mixture by bubbling argon or nitrogen through it for 15 minutes, then heat to 80-100 °C under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS until the starting iodide is consumed.

  • Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

  • Self-Validation: Confirm the final structure by NMR and HRMS. ¹H NMR will show new signals corresponding to the coupled aryl group and the disappearance of the C-3 proton signal (if it was visible).

Data Summary Table

The following table provides representative data for the types of transformations discussed. Yields are illustrative and will vary based on the specific substrates and conditions used.

ProtocolReaction TypeKey ReagentsProduct TypeTypical Yield Range
1SNAr4-Chloropyrimidine, DIPEAN-Arylated Indazole60-95%
2Hantzsch MCRAldehyde, Dimedone, p-TSAFused Polycycle70-90%
3Suzuki CouplingArylboronic Acid, Pd(PPh₃)₄C-3 Arylated Indazole55-85%

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1H-Indazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1H-indazol-4-amine. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of this vital chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common and practical synthesis of this compound typically proceeds through a two-step sequence:

  • Nitration: Starting from a suitable precursor, a nitro group is introduced into the aromatic ring. A common starting material is 3-methylaniline (m-toluidine), which is nitrated to form 2-methyl-3-nitroaniline.

  • Reductive Cyclization: The resulting nitroaniline undergoes a reduction of the nitro group to an amine, followed by an intramolecular cyclization to form the indazole ring.

An alternative approach involves the cyclization of a substituted benzonitrile with hydrazine, followed by reduction of a nitro group. The choice of route often depends on the availability and cost of starting materials.[1]

Q2: What are the most critical factors influencing the overall yield?

A2: Several factors can significantly impact the final yield:

  • Purity of Starting Materials: Impurities in the initial reagents can lead to side reactions and complicate purification.

  • Reaction Conditions: Temperature, reaction time, and the choice of solvent and reagents for both the nitration and reductive cyclization steps are crucial.

  • Work-up and Purification: Product loss during extraction, isolation, and purification steps can substantially lower the overall yield.

Q3: What are the common impurities, and how can they be minimized?

A3: A primary challenge is the formation of positional isomers during the nitration step.[2] When starting with 2-methylaniline, for instance, byproducts like 2-methyl-5-nitroaniline can form.[2] To mitigate this, protecting the amino group as an acetamide before nitration can improve regioselectivity.[2] In the reduction step, incomplete reaction can leave unreacted nitro-intermediate, while over-reduction can lead to undesired byproducts. Careful monitoring of the reaction progress by Thin Layer Chromatography (TLC) is essential.

Q4: What are the recommended purification methods for this compound?

A4: The final product is typically a solid that can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.[2] For more challenging purifications, column chromatography on silica gel is an effective method. An alternative purification strategy for amines involves an acid-base extraction. The crude amine can be dissolved in an organic solvent and extracted with an aqueous acid. The aqueous layer, now containing the protonated amine salt, is then basified, and the purified free amine is extracted back into an organic solvent.[3]

Troubleshooting and Optimization Guides

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Low Yield in the Reductive Cyclization Step

Problem: The conversion of the nitro-intermediate to this compound is inefficient, resulting in a low yield.

Potential Cause Troubleshooting Steps & Optimization Strategies
Incomplete Reduction Check: Monitor the reaction progress by TLC. The disappearance of the starting nitro-intermediate spot indicates reaction completion. Action: If the reaction is stalled, consider extending the reaction time or adding a fresh portion of the reducing agent. The choice of reducing agent is critical; common options include catalytic hydrogenation (e.g., Pd/C, Raney nickel)[4][5], metal/acid combinations (e.g., Fe/HCl, SnCl2/HCl)[4][5][6], or other reagents like sodium hydrosulfite.[4]
Inefficient Cyclization Check: Analyze the crude product by NMR or LC-MS to identify the presence of the reduced, uncyclized intermediate (a diamine). Action: The cyclization step, often a diazotization followed by intramolecular coupling, is sensitive to temperature and pH.[7][8] Ensure the temperature is kept low (typically 0-5 °C) during the diazotization step to prevent decomposition of the diazonium salt.[9] The acidity of the medium is also crucial for the formation of the diazonium ion.[8][9]
Side Reactions Check: The formation of dark, polymeric materials can indicate side reactions. Action: Over-reduction can sometimes occur, leading to undesired byproducts. Optimizing the stoichiometry of the reducing agent and controlling the reaction temperature can minimize these side reactions. For catalytic hydrogenation, ensure the catalyst is active and not poisoned.
Product Loss During Work-up Check: Ensure the pH is appropriately adjusted during the work-up to precipitate the product or to facilitate extraction. This compound has a basic amino group and an acidic N-H group, making its solubility pH-dependent. Action: After basification to precipitate the product, ensure sufficient cooling to maximize recovery. When performing liquid-liquid extraction, perform multiple extractions with a smaller volume of solvent for better efficiency.
Formation of Impurities

Problem: The final product is contaminated with significant amounts of impurities.

Potential Cause Troubleshooting Steps & Optimization Strategies
Isomeric Impurities Check: Use a high-resolution analytical technique like HPLC or GC-MS to identify and quantify isomeric impurities. Action: As mentioned in the FAQs, protecting the amino group of the starting aniline before nitration can significantly improve the regioselectivity.[2] Subsequent deprotection will yield the desired nitro-intermediate with higher purity.
Unreacted Starting Material Check: TLC analysis of the final product should show no residual starting material. Action: Ensure the reaction goes to completion by extending the reaction time or using a slight excess of the appropriate reagent in the limiting step.
Byproducts from the Reduction Step Check: Byproducts such as azo or azoxy compounds can form from the incomplete reduction of the nitro group.[4] Action: The choice of reducing agent can influence the formation of these byproducts. For instance, metal hydrides are generally not used for the reduction of aryl nitro compounds as they tend to produce azo compounds.[4] Catalytic hydrogenation or metal/acid reductions are often preferred for a clean conversion to the amine.[5]

Experimental Protocols

Optimized Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on specific laboratory conditions and available reagents.

Step 1: Nitration of m-Toluidine (Illustrative)

  • In a flask equipped with a stirrer and a thermometer, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add m-toluidine dropwise, ensuring the temperature does not exceed 10 °C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of cold concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the toluidinium salt solution, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the mixture at 0-5 °C for 1-2 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a concentrated base (e.g., NaOH or NH4OH) to precipitate the crude 2-methyl-3-nitroaniline.

  • Filter the precipitate, wash with cold water, and dry.

Step 2: Reductive Cyclization of 2-Methyl-3-nitroaniline

  • Dissolve the crude 2-methyl-3-nitroaniline in a suitable solvent (e.g., acetic acid or ethanol).

  • Add a reducing agent. A common choice is tin(II) chloride dihydrate (SnCl2·2H2O) in concentrated hydrochloric acid.

  • Heat the mixture under reflux until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and neutralize with a base to precipitate the crude this compound.

  • Filter the product, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Visual Diagrams

Synthetic Pathway of this compound

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reductive Cyclization m-Toluidine m-Toluidine 2-Methyl-3-nitroaniline 2-Methyl-3-nitroaniline m-Toluidine->2-Methyl-3-nitroaniline HNO3, H2SO4 This compound This compound 2-Methyl-3-nitroaniline->this compound Reduction & Cyclization

Caption: General synthetic route to this compound.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_completion Check Reaction Completion (TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes extend_time Extend Reaction Time / Add More Reagent incomplete->extend_time end Yield Improved extend_time->end check_workup Analyze Work-up Procedure complete->check_workup workup_loss Product Loss During Work-up check_workup->workup_loss Yes side_reactions Check for Side Reactions (NMR/LC-MS) check_workup->side_reactions No optimize_workup Optimize pH and Extraction workup_loss->optimize_workup optimize_workup->end byproducts Significant Byproducts side_reactions->byproducts Yes side_reactions->end No optimize_conditions Optimize Temperature and Reagent Stoichiometry byproducts->optimize_conditions optimize_conditions->end

Caption: Decision tree for troubleshooting low yields.

References

Technical Support Center: Synthesis of 1H-indazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1H-indazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the successful and efficient production of high-purity this compound.

I. Understanding the Synthetic Landscape

The synthesis of this compound typically proceeds through two primary routes, each with its own set of potential side reactions. Understanding these pathways is crucial for effective troubleshooting.

Route 1: Diazotization and Reductive Cyclization of 2-Methyl-3-nitroaniline. This classical approach involves the diazotization of 2-methyl-3-nitroaniline followed by an intramolecular reductive cyclization to form the indazole ring.

Route 2: Reduction of 4-Nitro-1H-indazole. A more direct approach involves the synthesis of the indazole core first, followed by the reduction of a nitro group at the 4-position.

Synthetic_Routes cluster_0 Route 1 cluster_1 Route 2 2-Methyl-3-nitroaniline 2-Methyl-3-nitroaniline Diazonium Salt Diazonium Salt 2-Methyl-3-nitroaniline->Diazonium Salt NaNO2, H+ This compound This compound Diazonium Salt->this compound Reduction & Cyclization Precursor Precursor 4-Nitro-1H-indazole 4-Nitro-1H-indazole Precursor->4-Nitro-1H-indazole Indazole Formation 4-Nitro-1H-indazole->this compound Reduction

Caption: Overview of the two primary synthetic routes to this compound.

II. Frequently Asked Questions (FAQs)

Route 1: Diazotization and Reductive Cyclization

Q1: Why is my diazotization reaction of 2-methyl-3-nitroaniline yielding a dark-colored, tarry substance instead of the expected diazonium salt?

A1: The formation of dark, polymeric materials is a common issue in diazotization reactions and is often attributed to the instability of the diazonium salt at elevated temperatures.[1] Diazonium salts of weakly basic anilines, such as those bearing a nitro group, can be particularly unstable.

  • Causality: The nitrosonium ion (NO⁺), the reactive electrophile generated from sodium nitrite and acid, can also participate in side reactions if not consumed quickly by the primary amine. Furthermore, unreacted amine can couple with the newly formed diazonium salt, leading to colored azo compounds.[1]

  • Troubleshooting:

    • Strict Temperature Control: Maintain the reaction temperature between 0-5 °C using an ice-salt bath.[1]

    • Slow Reagent Addition: Add the sodium nitrite solution dropwise to the acidic solution of the amine to control the exothermicity of the reaction.[1]

    • Sufficient Acidity: Ensure a high concentration of a strong mineral acid (e.g., HCl, H₂SO₄) to fully protonate the starting amine and prevent azo coupling.[1]

Q2: My final product is a mixture of regioisomers. How can I improve the selectivity for this compound?

A2: The cyclization step can sometimes lead to the formation of the undesired 2H-indazole isomer. The regioselectivity is influenced by the reaction conditions and the nature of the substituents.

  • Causality: The cyclization mechanism involves an intramolecular attack. The transition state energies leading to the 1H and 2H isomers can be similar, resulting in a mixture of products.

  • Troubleshooting:

    • Solvent Selection: The polarity of the solvent can influence the regioselectivity. Experiment with a range of protic and aprotic solvents to find the optimal conditions for the desired isomer.

    • Purification: If a mixture is unavoidable, purification can be achieved through column chromatography or by derivatization. For instance, acetylation of the indazole mixture can sometimes allow for the separation of the 1-acetyl and 2-acetyl regioisomers, followed by deprotection.[2]

Route 2: Reduction of 4-Nitro-1H-indazole

Q3: The reduction of my 4-nitro-1H-indazole is incomplete, and I observe the starting material in my final product. What can I do?

A3: Incomplete reduction is a frequent problem and can be due to several factors related to the reducing agent and reaction conditions.

  • Causality: The activity of the reducing agent can diminish over time, or the stoichiometry may be insufficient for complete conversion. The reaction may also be slow under the chosen conditions.

  • Troubleshooting:

    • Choice of Reducing Agent: A variety of reducing agents can be employed, each with its own advantages and disadvantages. Common choices include:

      • Catalytic Hydrogenation (e.g., Pd/C, H₂): Generally clean and high-yielding, but can sometimes be slow and requires specialized equipment.[3]

      • Metal/Acid (e.g., Fe/AcOH, SnCl₂/HCl): Cost-effective and robust methods.[3][4] Iron in acetic acid is often a reliable choice.[5]

      • Hydrazine Hydrate with a Catalyst (e.g., Pd/C): A powerful reducing system, but hydrazine is toxic and requires careful handling.[3]

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction until the starting material is fully consumed.

    • Increase Reagent Stoichiometry: If the reaction stalls, a careful addition of more reducing agent may be necessary.

Q4: I am observing chlorinated or ethoxylated byproducts when using SnCl₂ in ethanol for the reduction of 4-nitro-1H-indazole. Why is this happening?

A4: This is a known side reaction when using stannous chloride in alcoholic solvents, particularly in the presence of an acid like HCl which is often generated in situ or added.

  • Causality: The combination of SnCl₂ and an alcohol can lead to the formation of chloro and alkoxy species that can undergo nucleophilic aromatic substitution on the electron-deficient indazole ring, especially when activated by the nitro group.

  • Troubleshooting:

    • Alternative Reducing Agents: To avoid these byproducts, consider using a different reduction system such as iron powder in acetic acid or catalytic hydrogenation.[4][5]

    • Anhydrous Conditions: If SnCl₂ must be used, ensure anhydrous conditions to minimize the formation of HCl and subsequent side reactions.

III. Troubleshooting Guide: Common Side Reactions and Solutions

Problem Probable Cause(s) Recommended Solution(s)
Low Yield in Diazotization/Cyclization (Route 1) 1. Decomposition of the diazonium salt.[1]2. Incomplete cyclization.3. Formation of phenolic byproducts from diazonium salt decomposition.[1]1. Strictly maintain the reaction temperature at 0-5 °C.[1]2. Optimize the reducing agent and conditions for the cyclization step.3. Ensure slow and controlled addition of sodium nitrite.
Formation of Azo-Impurities (Route 1) Insufficient acidity leading to coupling of the diazonium salt with unreacted amine.[1]Increase the concentration of the strong mineral acid to ensure full protonation of the starting aniline.[1]
Incomplete Nitro Reduction (Route 2) 1. Insufficient amount of reducing agent.2. Deactivated catalyst (in catalytic hydrogenation).3. Suboptimal reaction temperature or time.1. Increase the equivalents of the reducing agent.2. Use fresh, high-quality catalyst.3. Monitor the reaction by TLC and adjust the temperature or extend the reaction time as needed.
Formation of Halogenated/Alkoxylated Byproducts (Route 2) Use of SnCl₂ in alcoholic solvents.Switch to a different reducing system like Fe/AcOH or catalytic hydrogenation with Pd/C.[4][5]
Presence of Regioisomeric Impurities (Both Routes) Non-selective cyclization or N-alkylation/arylation.1. Optimize reaction conditions (solvent, temperature) to favor the desired isomer.2. Purify via column chromatography or recrystallization. Derivatization (e.g., acetylation) may aid in separation.[2]
Hydrolysis of Cyano Precursors (if applicable) If starting from a benzonitrile, harsh acidic or basic conditions can lead to hydrolysis to an amide or carboxylic acid.[6][7]Use milder reaction conditions and carefully control the pH during the reaction and workup.

IV. Experimental Protocols: A Self-Validating System

Protocol 1: Reduction of 4-Nitro-1H-indazole using Iron in Acetic Acid

This protocol provides a reliable method for the reduction of 4-nitro-1H-indazole to this compound, minimizing the formation of chlorinated byproducts.

Materials:

  • 4-Nitro-1H-indazole

  • Iron powder (<325 mesh)

  • Glacial Acetic Acid

  • Ethanol

  • Water

  • Sodium Bicarbonate (Saturated Solution)

  • Ethyl Acetate

  • Celite®

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-nitro-1H-indazole (1.0 eq).

  • Add a mixture of glacial acetic acid and water (e.g., 5:1 v/v).

  • Heat the mixture to a gentle reflux to ensure dissolution of the starting material.

  • To the refluxing solution, add iron powder (e.g., 3-5 eq) portion-wise over 30 minutes. The reaction is exothermic.

  • After the addition is complete, maintain the reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol and most of the acetic acid.

  • Dilute the residue with water and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is ~8.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude this compound.

  • The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Reduction_Workflow Start Start Dissolve_Nitroindazole Dissolve 4-Nitro-1H-indazole in AcOH/H2O Start->Dissolve_Nitroindazole Heat_to_Reflux Heat to Reflux Dissolve_Nitroindazole->Heat_to_Reflux Add_Fe_Powder Add Iron Powder Portion-wise Heat_to_Reflux->Add_Fe_Powder Monitor_Reaction Monitor by TLC Add_Fe_Powder->Monitor_Reaction Reaction_Complete Reaction_Complete Monitor_Reaction->Reaction_Complete Reaction_Complete->Monitor_Reaction No Cool_and_Filter Cool and Filter through Celite® Reaction_Complete->Cool_and_Filter Yes Concentrate_Filtrate Concentrate Filtrate Cool_and_Filter->Concentrate_Filtrate Neutralize Neutralize with NaHCO3 Concentrate_Filtrate->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Dry_and_Concentrate Dry and Concentrate Extract->Dry_and_Concentrate Purify Purify Product Dry_and_Concentrate->Purify End End Purify->End

Caption: Workflow for the reduction of 4-nitro-1H-indazole.

V. References

  • Mini Reviews in Medicinal Chemistry. (2012). The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles.--INVALID-LINK--

  • Accounts of Chemical Research. (2019). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis.--INVALID-LINK--

  • National Center for Biotechnology Information. (2020). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis.--INVALID-LINK--

  • PubMed. (2019). Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis.--INVALID-LINK--

  • Wikipedia. Davis–Beirut reaction.--INVALID-LINK--

  • National Center for Biotechnology Information. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance.--INVALID-LINK--

  • BenchChem. Application Note: A Detailed Synthetic Route for 6-bromo-1H-indazol-4-amine from 4-nitro-1H.--INVALID-LINK--

  • BenchChem. identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis.--INVALID-LINK--

  • ChemRxiv. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol- 3-amine: an important intermediate to Lenacapavir.--INVALID-LINK--

  • National Center for Biotechnology Information. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.--INVALID-LINK--

  • National Center for Biotechnology Information. (2025). Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines.--INVALID-LINK--

  • Reddit. (2023). my nitro refuses to be reduced.--INVALID-LINK--

  • ResearchGate. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.--INVALID-LINK--

  • PubMed Central. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.--INVALID-LINK--

  • ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent.--INVALID-LINK--

  • Organic Chemistry Portal. Indazole synthesis.--INVALID-LINK--

  • ResearchGate. (2016). How do you do reduction of aromatic nitro or nitroimidazole ?--INVALID-LINK--

  • ResearchGate. Synthesis of 1H‐indazole derivatives.--INVALID-LINK--

  • ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.--INVALID-LINK--

  • ChemRxiv. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir.--INVALID-LINK--

  • ResearchGate. (2009). (PDF) Simultaneous displacement of a nitro group during coupling of diazotized o -nitroaniline with phenols.--INVALID-LINK--

  • ResearchGate. ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview.--INVALID-LINK--

  • PubMed Central. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.--INVALID-LINK--

  • Reddit. (2021). Indazole synthesis discussion.. Mechanism of this reaction?--INVALID-LINK--

  • BenchChem. troubleshooting guide for diazotization reactions involving 2-Methyl-5-nitroaniline.--INVALID-LINK--

  • Synfacts. (2023). Cu-Mediated Cyclization to Form 1H-Indazoles.--INVALID-LINK--

  • Organic Chemistry Portal. Diazotisation.--INVALID-LINK--

  • RSC Publishing. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles.--INVALID-LINK--

  • ResearchGate. (2025). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor.--INVALID-LINK--

  • Institute of Chemistry of Clermont-Ferrand. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW.--INVALID-LINK--

  • RSC Publishing. Reactions of spiro-indazoles containing keto-groups. Part 2. Evidence for a spiro-benzocyclopropene intermediate in the thermolysis of anthrone-10-spiro-3.--INVALID-LINK--

References

troubleshooting guide for 1H-indazol-4-amine purification.

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of 1H-indazol-4-amine purification, designed for chemical researchers and drug development professionals. This technical support center provides detailed troubleshooting advice and protocols to ensure the successful isolation of this critical chemical intermediate.

Introduction to this compound Purification

This compound is a vital heterocyclic building block in medicinal chemistry, notably in the synthesis of kinase inhibitors for targeted cancer therapies.[1][2] However, its purification is often challenging due to its amphoteric nature, potential for strong interaction with stationary phases, and susceptibility to degradation. This guide provides a systematic approach to overcoming common purification hurdles.

The key physical and chemical properties of this compound are summarized below, as they directly influence the choice of purification strategy.

PropertyValueSource
Molecular Formula C₇H₇N₃[1]
Molecular Weight 133.15 g/mol [3]
Appearance White to pale yellow or brown solid[1][4]
Melting Point 119-121 °C[1]
Solubility Almost insoluble in water; soluble in ethanol and dimethylformamide (DMF)[1]
pKa (Predicted) 15.61 ± 0.40[4]
XLogP3-AA 0.9[3]

Purification Workflow & Decision Making

The initial step in any purification is to analyze the crude reaction mixture to devise an appropriate strategy. A typical decision-making workflow is outlined below.

G cluster_0 Crude Product Analysis cluster_1 Purification Strategy cluster_2 Final Analysis Start Crude Reaction Mixture TLC Analyze by TLC/LC-MS Start->TLC Decision Is the major impurity significantly different in polarity? TLC->Decision Recrystallization Recrystallization Decision->Recrystallization  No / Product is major component (>90%) Column Column Chromatography Decision->Column  Yes / Complex Mixture Analysis Characterize by NMR, LC-MS, MP Recrystallization->Analysis Column->Analysis End Pure this compound Analysis->End G TLC_Observe Observe Tailing/Streaking on TLC Plate? Cause Cause: Acid-Base Interaction (Basic Amine + Acidic Silica) TLC_Observe->Cause Yes Solution1 Solution 1: Add Basic Modifier (e.g., 1% TEA or NH3) to Mobile Phase Cause->Solution1 Solution2 Solution 2: Change Stationary Phase (e.g., Alumina, Deactivated Silica) Cause->Solution2 Result Result: Symmetrical Peak Shape, Improved Separation Solution1->Result Solution2->Result

References

Technical Support Center: Optimization of Indazole Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of indazole ring formation and functionalization. Here, we address common experimental challenges with in-depth explanations, troubleshooting guides, and validated protocols to enhance the efficiency, regioselectivity, and yield of your reactions.

Section 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses the most frequent challenges encountered during indazole synthesis. Each issue is analyzed from a mechanistic standpoint to provide robust and scientifically grounded solutions.

Issue 1: Poor Regioselectivity in N-Alkylation (N1 vs. N2 Isomer Mixture)

One of the most persistent challenges in indazole chemistry is controlling the regioselectivity of substitution at the N1 and N2 positions of the pyrazole ring. The formation of difficult-to-separate isomeric mixtures is a common outcome.

Q: My N-alkylation of an indazole is yielding an inseparable mixture of N1 and N2 isomers. How can I improve the selectivity?

A: The ratio of N1 to N2 alkylation is a function of a delicate balance between kinetic and thermodynamic control, heavily influenced by the base, solvent, temperature, and electronic properties of the indazole core.[1][2][3]

  • Understanding the Causality: The indazole anion is an ambident nucleophile. The N1 position is generally considered the thermodynamic site of alkylation due to the greater stability of the resulting 1H-indazole tautomer.[4] Conversely, the N2 position is often the kinetic site, as it is sterically more accessible and can be favored under conditions that prevent equilibration.

  • Strategic Solutions:

    • Favoring the Thermodynamic N1 Isomer:

      • Base & Solvent System: Employing a strong, non-coordinating base like sodium hydride (NaH) in a non-polar, aprotic solvent such as tetrahydrofuran (THF) is a classic strategy.[1][3] NaH generates the indazolide anion, which can form a tight ion pair with the sodium cation. This complex favors alkylation at the more sterically hindered but thermodynamically more stable N1 position.[1] Heating the reaction can further promote equilibration to the N1 product.[2]

      • Equilibration: If a mixture is obtained, it is sometimes possible to isomerize the N2 product to the more stable N1 isomer under acidic or thermal conditions.[1][2]

    • Favoring the Kinetic N2 Isomer:

      • Bulky Bases & Polar Solvents: Using bulky bases or conditions that promote solvent-separated ion pairs (e.g., potassium carbonate in DMF) can favor attack at the more accessible N2 position.

      • Mitsunobu Conditions: The Mitsunobu reaction (e.g., triphenylphosphine and diethyl azodicarboxylate) is known to often favor the formation of the N2 isomer.[3]

      • Substituent Effects: The electronic nature of substituents on the indazole ring plays a significant role. Electron-withdrawing groups (EWGs) at the C7 position (e.g., -NO₂, -CO₂Me) have been shown to strongly direct alkylation to the N2 position.[1][3]

G cluster_0 Problem: N1/N2 Isomer Mixture cluster_1 Goal: Selective N1 Alkylation (Thermodynamic) cluster_2 Goal: Selective N2 Alkylation (Kinetic) Start Reaction yields N1/N2 mixture N1_Strategy Strategy: Promote Thermodynamic Control Start->N1_Strategy N2_Strategy Strategy: Promote Kinetic Control Start->N2_Strategy Base_Solvent_N1 Use NaH in THF (promotes tight ion pair) N1_Strategy->Base_Solvent_N1 Temp_N1 Increase reaction temperature (facilitates equilibration) Base_Solvent_N1->Temp_N1 N1_Result Pure N1 Isomer Temp_N1->N1_Result Base_Solvent_N2 Use K2CO3 in DMF or Mitsunobu Conditions N2_Strategy->Base_Solvent_N2 Substituent_N2 Utilize EWG at C7 position if substrate allows N2_Strategy->Substituent_N2 N2_Result Pure N2 Isomer Base_Solvent_N2->N2_Result Substituent_N2->N2_Result

Caption: Decision workflow for optimizing N-alkylation regioselectivity.

Issue 2: Low Yield in Davis-Beirut Reaction for 2H-Indazole Synthesis

The Davis-Beirut reaction is a powerful method for synthesizing 2H-indazoles from o-nitrobenzyl amines or alcohols, but it can be sensitive to reaction conditions, leading to frustratingly low yields.

Q: I am attempting a Davis-Beirut reaction to synthesize a 2H-indazole, but my yields are consistently low. What are the critical parameters to optimize?

A: The Davis-Beirut reaction proceeds through a highly reactive o-nitroso imine intermediate, and its successful formation and cyclization are highly dependent on the solvent system, base, and reaction time.[5][6][7]

  • Understanding the Causality: The mechanism involves an intramolecular redox process where the nitro group is reduced and the benzylic position is oxidized, generating the key nitroso intermediate that undergoes cyclization.[5][7] Competing side reactions or decomposition of this intermediate can severely impact the yield.

  • Strategic Solutions:

    • Solvent and Water Content: The choice of alcohol as a solvent is critical. While primary alcohols generally give good yields, changing the solvent can significantly influence the reaction's efficiency.[5] Crucially, the presence of a controlled amount of water can be beneficial, but excessive water may lead to a sharp decrease in yield by promoting alternative reaction pathways.[3][6] It is a parameter that must be empirically optimized for each substrate.

    • Base Selection and Concentration: The reaction is typically catalyzed by a strong base like KOH or NaOH.[7] The concentration of this base is a critical parameter that requires fine-tuning. An insufficient amount may lead to incomplete reaction, while an excess can promote side reactions.

    • Reaction Time and Temperature: These reactions may require extended heating. It is essential to monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint and avoid product decomposition.[3]

    • Substrate Electronics: The reaction can be sensitive to the electronic nature of the starting materials. For example, making the nitro-containing ring more electron-poor has been shown to significantly boost yields for certain N-aryl products.[5]

  • Setup: To a solution of the o-nitrobenzyl amine (1.0 equiv) in methanol (0.2 M), add a solution of KOH (2.0 equiv) in a small amount of water.

  • Screening: Set up parallel reactions varying the following parameters:

    • Solvent: Methanol, Ethanol, Isopropanol.

    • Water Content: Run reactions with no added water, 5% (v/v) water, and 10% (v/v) water.

    • Base Equivalents: Test 1.5, 2.0, and 2.5 equivalents of KOH.

  • Monitoring: Heat reactions to 60-80 °C and monitor every 2-4 hours via TLC or LC-MS until the starting material is consumed or product concentration plateaus.

  • Analysis: Compare the yields across the different conditions to identify the optimal set for your specific substrate.

Issue 3: Inconsistent Yields or Failure in Classical Cyclization Reactions (e.g., Jacobson Synthesis)

Classical methods like the Jacobson synthesis (diazotization of o-toluidine derivatives followed by cyclization) can be powerful but sometimes suffer from inconsistent yields or complete failure.

Q: My Jacobson indazole synthesis from an o-toluidine derivative is giving highly variable yields. What are the common pitfalls?

A: The Jacobson synthesis involves a diazotization followed by an intramolecular cyclization. The stability of the diazonium salt intermediate and the conditions of the cyclization are paramount for achieving consistent results.

  • Understanding the Causality: Diazotization requires careful temperature control to prevent the premature decomposition of the diazonium salt. The subsequent cyclization step can be influenced by the acidity of the medium and the presence of competing side reactions, such as the formation of phenols or other azo compounds.

  • Strategic Solutions:

    • Temperature Control: Maintain a low temperature (typically 0-5 °C) during the addition of sodium nitrite to the acidic solution of the amine. Use of an ice-salt bath is recommended.

    • Acid Choice: Acetic acid is commonly used, but the choice of acid can be critical.[4] Ensure the medium remains sufficiently acidic throughout the diazotization step.

    • Purity of Starting Material: Impurities in the o-toluidine starting material can interfere with the diazotization process. Ensure the starting amine is of high purity.

    • Slow Addition: Add the sodium nitrite solution slowly and dropwise to maintain temperature and control the rate of diazotization, minimizing side reactions.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best way to purify my indazole product, especially if it's a mixture of N1/N2 isomers? A1: Purification of indazole isomers can be challenging due to their similar polarities. Standard silica gel column chromatography is the first method to attempt. Often, a solvent system with low polarity (e.g., hexanes/ethyl acetate or dichloromethane/methanol gradients) can provide separation. If co-elution occurs, consider alternative techniques such as preparative HPLC or crystallization. In some cases, derivatization of one isomer (e.g., selective protection) can alter its polarity enough to allow for separation, followed by a deprotection step.

Q2: Are there greener or more modern alternatives to classical indazole syntheses? A2: Yes, the field has advanced significantly. Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times (from hours to minutes) and increase yields for many indazole syntheses.[8][9][10][11] Furthermore, transition-metal-catalyzed methods, such as those using copper, palladium, or rhodium, offer novel and highly regioselective routes through C-H activation, C-N/N-N bond formation, and annulation strategies.[12][13][14][15][16] These methods often use readily available starting materials and can be more environmentally benign.[12]

Q3: I am considering scaling up my indazole synthesis. What are the key safety concerns? A3: When scaling up, particularly with reactions involving hydrazines, azides, or diazonium salts, a thorough safety assessment is crucial. The N-N bond in the indazole ring raises process safety concerns.[17] Key considerations include:

  • Thermal Stability: Perform differential scanning calorimetry (DSC) on starting materials, intermediates, and the final product to understand their thermal stability and identify any exothermic decomposition events.

  • Gas Evolution: Reactions involving diazotization release nitrogen gas. Ensure the reactor is adequately vented to handle the gas evolution safely.

  • Reagent Toxicity: Hydrazine and its derivatives are highly toxic and carcinogenic. Use appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods).

  • Flow Chemistry: For potentially hazardous reactions, consider transitioning to a continuous flow reactor. Flow chemistry can significantly improve safety by minimizing the volume of hazardous reagents at any given time and providing superior heat transfer.[18]

Q4: How does reaction temperature generally affect the outcome of indazole synthesis? A4: Temperature is a critical lever. In N-alkylation, higher temperatures can favor the thermodynamically more stable N1 isomer by allowing for equilibration from the kinetically formed N2 isomer.[2][3] In cyclization reactions, sufficient thermal energy is often required to overcome the activation barrier for ring closure. However, excessive heat can lead to decomposition of sensitive intermediates (like diazonium salts) or the final product.[12] Microwave heating provides rapid and uniform temperature control, which can be advantageous in minimizing byproduct formation.[10][11]

Section 3: Data & Protocols

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Tetrahydroindazoles

This table summarizes the significant improvements in reaction time and yield achieved by using microwave irradiation compared to conventional reflux for the synthesis of selected tetrahydroindazole derivatives.[10]

CompoundR GroupMethodReaction TimeYield (%)
3a HReflux (Acetic Acid)4 h60
Microwave (300 W)10 min80
3b PhenylReflux (Acetic Acid)6 h70
Microwave (300 W)15 min85
3c 4-BromophenylReflux (Acetic Acid)6 h75
Microwave (300 W)15 min90
Protocol: Silver(I)-Mediated Synthesis of 3-Substituted 1H-Indazoles

This method provides an efficient route to 3-substituted 1H-indazoles via an intramolecular oxidative C-H amination of arylhydrazones, demonstrating excellent functional group tolerance.[13][19]

G Start Arylhydrazone Starting Material Reagents AgOAc (20 mol%) Cu(OAc)2 (2.0 equiv) DCE, 80 °C, 12 h Start->Reagents Reaction Intramolecular Oxidative C-H Amination Reagents->Reaction Workup Filtration & Concentration Reaction->Workup Purification Column Chromatography Workup->Purification Product 3-Substituted 1H-Indazole Purification->Product

Caption: Workflow for Silver(I)-mediated indazole synthesis.

  • To a sealed reaction vial, add the arylhydrazone (0.2 mmol, 1.0 equiv), silver(I) acetate (AgOAc, 0.04 mmol, 20 mol%), and copper(II) acetate (Cu(OAc)₂, 0.4 mmol, 2.0 equiv).

  • Add 1,2-dichloroethane (DCE, 2.0 mL).

  • Seal the vial and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for 12 hours.

  • After cooling to room temperature, filter the mixture through a pad of Celite and wash with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 3-substituted 1H-indazole.

References

how to avoid byproduct formation in 1H-indazol-4-amine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1H-Indazol-4-amine is a critical building block in medicinal chemistry and materials science, prized for its unique structural and electronic properties. However, its reactivity profile, characterized by multiple nucleophilic sites (N1, N2, and the C4-amino group), presents significant challenges in achieving selective transformations. Uncontrolled reactions frequently lead to a mixture of regioisomers and other byproducts, complicating purification and reducing overall yield.

This guide provides in-depth technical assistance for researchers working with this compound. We will explore the mechanistic origins of common byproducts and offer evidence-based troubleshooting strategies and detailed protocols to enhance reaction selectivity and ensure the desired outcome.

Part 1: Frequently Asked Questions (FAQs) on Byproduct Formation

Q1: We are attempting an N-alkylation on this compound and observing a mixture of N1 and N2 alkylated products. How can we control the regioselectivity?

A1: This is a classic challenge stemming from the similar nucleophilicity of the two ring nitrogens. The ratio of N1 to N2 alkylation is highly dependent on the reaction conditions.

  • Mechanistic Insight: The indazole ring exists in tautomeric forms. Under basic conditions, deprotonation can occur at either N1 or N2, leading to two different nucleophilic anions. The N1-anion is generally considered more thermodynamically stable, while the N2-anion can sometimes be kinetically favored. The choice of base, solvent, and electrophile all play a role in determining the final product ratio.

  • Solution: To favor N1 alkylation, a common strategy is to use a strong base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). This combination tends to generate the more stable N1-anion. For favoring N2 alkylation, which is often more difficult, conditions involving phase-transfer catalysis or specific silver salts have been reported to alter the selectivity.

Q2: During the acylation of this compound with an acid chloride, we are getting both N-acylation and C4-amino acylation. How can we selectively acylate only the amino group?

A2: The exocyclic C4-amino group is also a potent nucleophile. To achieve selective acylation at the C4-amino position, it is often necessary to protect the indazole ring nitrogens.

  • Mechanistic Insight: The relative nucleophilicity of the ring nitrogens versus the exocyclic amine can be influenced by pH and the steric environment. However, direct, selective acylation is often low-yielding.

  • Recommended Strategy: A robust method is to first protect the indazole nitrogen, most commonly at the N1 position. A widely used protecting group is the triphenylmethyl (trityl) group, which can be installed using trityl chloride. Once the N1 position is blocked, the acylation can be performed selectively on the C4-amino group. The trityl group can then be removed under mild acidic conditions.

Q3: We performed a diazotization reaction on this compound followed by a Sandmeyer reaction, but the yield was very low, and we isolated a significant amount of a dark, insoluble tar-like substance. What is happening?

A3: The formation of tar-like substances in diazotization reactions of aminoindazoles is a common issue, often arising from the instability of the diazonium salt, which can lead to unwanted polymerization or decomposition pathways.

  • Mechanistic Insight: Indazole diazonium salts can be less stable than their simpler aniline counterparts. Self-coupling of the diazonium salt with unreacted this compound or other nucleophilic species in the mixture can initiate polymerization. The presence of excess nitrous acid can also lead to undesired side reactions.

  • Troubleshooting Steps:

    • Temperature Control: Maintain a strictly controlled low temperature (typically 0 to -5 °C) throughout the diazotization and subsequent Sandmeyer reaction.

    • Slow Addition: Add the sodium nitrite solution very slowly to the acidic solution of the amine to avoid localized excess of nitrous acid.

    • Scavengers: Consider the addition of a small amount of urea or sulfamic acid at the end of the diazotization step to quench any excess nitrous acid before proceeding to the next step.

Part 2: Troubleshooting Guide: Common Issues & Solutions

This section provides a structured approach to diagnosing and solving common problems encountered during reactions with this compound.

Observed Problem Potential Cause(s) Recommended Action(s)
Multiple Isomers in N-Arylation (e.g., Buchwald-Hartwig) 1. Non-selective coupling at N1 and N2. 2. Inappropriate ligand/catalyst choice.1. Protecting Group Strategy: Protect the N1 position with a removable group (e.g., Boc, Trityl) prior to coupling. 2. Ligand Screening: Experiment with different phosphine ligands (e.g., Xantphos, DavePhos) as they can influence the regioselectivity of the coupling.
Low Yield in Suzuki Coupling at C4 (after conversion to halide) 1. Decomposition of the indazole core under harsh conditions. 2. Poor solubility of the starting material.1. Milder Conditions: Use a milder base such as K₃PO₄ or Cs₂CO₃ instead of stronger bases. 2. Solvent System: Employ a solvent mixture like dioxane/water or toluene/ethanol/water to improve solubility.
Formation of Oxidized Byproducts (dark-colored solution) 1. Air sensitivity of the amine, especially under basic conditions.1. Inert Atmosphere: Perform the reaction under an inert atmosphere of nitrogen or argon. 2. Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.
Workflow for Diagnosing Byproduct Formation

The following diagram outlines a logical workflow for identifying and mitigating byproduct formation.

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Troubleshooting Strategy cluster_2 Phase 3: Solution Implementation A Reaction Performed with This compound B Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) A->B C Identify Byproduct Structures B->C D Is it a Regioisomer Issue? (e.g., N1 vs N2 alkylation) C->D E Is it a Competing Reaction? (e.g., N- vs C-acylation) D->E No G Modify Reaction Conditions: - Base - Solvent - Temperature D->G Yes F Is it Decomposition/Polymerization? (e.g., Diazotization) E->F No H Implement Protecting Group Strategy E->H Yes I Optimize Reaction Control: - Strict Temp Control - Slow Addition - Use Scavenger F->I Yes J Re-run Optimized Reaction G->J H->J I->J

Caption: A systematic workflow for troubleshooting byproduct formation.

Part 3: Detailed Experimental Protocols

The following protocols are provided as examples of methods designed to minimize byproduct formation in common reactions involving this compound.

Protocol 1: Selective N1-Tritylation of this compound

This protocol describes the protection of the N1 position, which is a crucial first step for many subsequent selective transformations on the C4-amino group.

Objective: To selectively protect the N1 position of this compound to prevent its participation in subsequent reactions.

Materials:

  • This compound

  • Trityl chloride (TrCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolution: Add anhydrous DCM to dissolve the starting material.

  • Base Addition: Add triethylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature.

  • Trityl Chloride Addition: Slowly add a solution of trityl chloride (1.05 eq) in anhydrous DCM to the reaction mixture over 30 minutes.

  • Reaction: Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the desired N1-trityl-1H-indazol-4-amine.

Protocol 2: Selective C4-Amide Coupling Post-Protection

This protocol demonstrates the acylation of the C4-amino group after the indazole nitrogen has been protected.

Objective: To achieve clean and selective acylation at the C4-amino position.

Materials:

  • N1-Trityl-1H-indazol-4-amine (from Protocol 1)

  • Acid chloride of choice (e.g., Acetyl chloride) (1.1 eq)

  • Pyridine or TEA (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Inert atmosphere setup

Procedure:

  • Setup: Dissolve N1-trityl-1H-indazol-4-amine (1.0 eq) in anhydrous DCM in a dry flask under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add pyridine (1.5 eq) to the cooled solution.

  • Acylating Agent Addition: Slowly add the acid chloride (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for an additional 2-4 hours, monitoring by TLC.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Deprotection (if required): The trityl group can be removed by treating the product with a solution of trifluoroacetic acid (TFA) in DCM.

Technical Support Center: Synthesis of 1H-Indazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1H-indazol-4-amine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions encountered during the synthesis of this valuable heterocyclic building block. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs): Core Synthesis & Troubleshooting

This section focuses on the most common and direct synthetic strategies for preparing this compound, starting from readily available precursors.

Q1: What is the most reliable and common route to synthesize this compound?

The most frequently employed and scalable route commences with the commercially available 4-nitro-1H-indazole . This method involves a single, high-yielding step: the reduction of the nitro group to the primary amine. This approach is favored for its simplicity and the accessibility of the starting material.

The overall transformation is depicted below:

Figure 1: Synthesis of this compound start 4-Nitro-1H-indazole product This compound start->product Reduction [H] Figure 2: Synthesis of 4-Nitro-1H-indazole start 2-Methyl-3-nitroaniline intermediate Diazonium Salt (in situ) start->intermediate 1. NaNO₂, Acetic Acid, 0°C product 4-Nitro-1H-indazole intermediate->product 2. Intramolecular Cyclization Figure 3: Davis-Beirut Reaction cluster_0 Reaction Pathway Start o-Nitrobenzylamine Intermediate1 aci-Nitro Intermediate Start->Intermediate1 Base (e.g., KOH) Intermediate2 o-Nitroso-imine Intermediate1->Intermediate2 Rearrangement Product 2H-Indazole Derivative Intermediate2->Product N-N Bond Formation (Cyclization)

purification of 1H-indazol-4-amine from regioisomeric impurities.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1H-indazol-4-amine. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges in isolating high-purity this compound from complex reaction mixtures, particularly those containing stubborn regioisomeric impurities. Our approach is rooted in foundational chemical principles and validated through extensive field applications. We will explore the causality behind experimental choices to empower you with robust, self-validating purification strategies.

Understanding the Challenge: The Problem of Regioisomers

The synthesis of substituted indazoles often yields a mixture of regioisomers due to multiple reactive sites on the heterocyclic core.[1][2] For this compound, common impurities include other positional isomers such as 1H-indazol-5-amine, 1H-indazol-6-amine, and 1H-indazol-7-amine. These molecules share the same molecular weight and often exhibit very similar polarities and solubilities, making their separation a significant challenge.[3] The choice of purification strategy is therefore critical for achieving the high levels of purity required for drug development and other advanced applications.

G cluster_isomers Common Regioisomeric Impurities of this compound cluster_key Structural Relationship Product This compound (Target Compound) Impurity1 1H-Indazol-5-amine (Regioisomer) Impurity2 1H-Indazol-6-amine (Regioisomer) Impurity3 1H-Indazol-7-amine (Regioisomer) Key All compounds share the same molecular formula (C₇H₇N₃) but differ in the position of the amine group on the benzene ring, leading to similar physicochemical properties.

Caption: Structural relationship between the target compound and its common regioisomers.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Question 1: My TLC shows co-eluting spots for my product and an impurity. How can I improve the separation?

Answer: Co-elution on a Thin-Layer Chromatography (TLC) plate is a clear indicator that the chosen mobile phase is not effective at differentiating between the components of your mixture.[4] Because regioisomers have very similar polarities, achieving separation requires careful optimization of the eluent system.

Causality & Strategy: The separation on silica gel (a polar stationary phase) is governed by the polarity of the mobile phase.[5] If your compounds are co-eluting, it means they have nearly identical affinities for the stationary and mobile phases under the current conditions.

Troubleshooting Steps:

  • Vary Solvent Polarity: If you are using a two-solvent system (e.g., Ethyl Acetate/Hexane), systematically vary the ratio. Start with a low polarity (e.g., 20% EtOAc in Hexane) and gradually increase the proportion of the more polar solvent. Even small changes (e.g., 5% increments) can significantly impact resolution.

  • Introduce a Third Solvent: Incorporating a third solvent can fine-tune the selectivity. For amine-containing compounds like indazolamines, adding a small amount of a basic modifier like triethylamine (TEA) or a protic solvent like methanol can dramatically alter the interactions with the acidic silica gel surface.

    • TEA (0.1-1%): Deactivates the acidic sites on the silica gel, which can reduce tailing of basic compounds and improve spot shape.

    • Methanol (1-5% in Dichloromethane or Ethyl Acetate): Introduces hydrogen bonding capabilities to the mobile phase, which can help differentiate isomers with varying abilities to act as hydrogen bond donors or acceptors.

Table 1: Recommended TLC Mobile Phase Screening Systems

System IDSolvent ASolvent BModifier (Optional)Typical Starting Ratio (v/v/v)Rationale
SYS-01HexaneEthyl Acetate-70:30Standard system for moderately polar compounds.
SYS-02DichloromethaneMethanol-95:5Good for separating more polar compounds.
SYS-03Ethyl AcetateHexaneTriethylamine50:50:0.5Mitigates tailing for basic amines.
SYS-04TolueneAcetoneAcetic Acid80:20:0.1The acidic modifier can help resolve isomers by protonating them differently.

Question 2: My flash column chromatography failed to separate the regioisomers. What are the most common reasons for failure?

Answer: A failed column separation, even when TLC shows promise, typically points to issues with technique or scaling. The principles of separation are the same as TLC, but the dynamics of a packed column are more complex.[6]

Causality & Strategy: The goal of column chromatography is to maintain the separation achieved on TLC by keeping the sample loaded in a tight, narrow band that moves down the column.[5] Any factor that causes this band to broaden or travel unevenly will result in poor resolution.

Troubleshooting Steps:

  • Adsorbent-to-Sample Ratio: For difficult separations, a high ratio of silica gel to crude material is required. A standard ratio is 30-50:1 (w/w), but for challenging regioisomers, increasing this to 100:1 or more can provide the necessary resolving power.[5]

  • Column Packing: An improperly packed column is a primary cause of failure. Channels and cracks in the stationary phase lead to uneven solvent flow and band broadening. Always pack the column as a slurry ("wet packing") to ensure a homogenous bed.

  • Sample Loading: The sample must be loaded in the smallest possible volume of solvent.[6] If your compound is poorly soluble in the mobile phase, dissolve it in a stronger (more polar) solvent, adsorb it onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column ("dry loading"). This prevents the strong solvent from carrying the compound down the column in a diffuse band.

  • Elution Strategy:

    • Isocratic vs. Gradient: If the Rf values of your isomers are very close on TLC (e.g., ΔRf < 0.1), an isocratic (single solvent composition) elution is often best. A gradient elution may cause the bands to merge if it is too steep.

    • Flow Rate: A slower flow rate allows more time for the equilibrium between the stationary and mobile phases to be established, often leading to better separation.

Question 3: Recrystallization did not improve the purity of my this compound. What should I try next?

Answer: When a single-solvent recrystallization fails, it's because the desired product and the isomeric impurity have very similar solubility profiles in that solvent. The key to successful recrystallization is to exploit subtle differences in solubility, which can often be achieved using a mixed-solvent system.[7]

Causality & Strategy: Recrystallization works by dissolving the impure solid in a hot solvent and allowing it to cool. As the solution cools, the solubility of the main compound decreases, causing it to crystallize out while the impurities, being present in a lower concentration, remain in the mother liquor. A mixed-solvent system uses one solvent in which the compound is soluble (the "solvent") and another in which it is insoluble (the "anti-solvent").

Troubleshooting Steps:

  • Screen for a Solvent/Anti-Solvent Pair:

    • Find a solvent that dissolves your impure this compound well when hot but poorly when cold (e.g., ethanol, methanol, acetone).

    • Find an anti-solvent in which your compound is poorly soluble even when hot (e.g., water, hexane, diethyl ether). The two solvents must be miscible.

  • Perform the Mixed-Solvent Recrystallization:

    • Dissolve the impure solid in the minimum amount of the hot "solvent".

    • While the solution is still hot, add the "anti-solvent" dropwise until you see persistent turbidity (cloudiness).

    • Add a few more drops of the hot "solvent" to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Slow cooling is crucial for forming pure crystals.

  • Consider an Acid-Base Approach: Since your compound is an amine, you can try an acid-base workup. Dissolve the impure mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The basic amines will partition into the aqueous layer as their ammonium salts. Then, basify the aqueous layer with NaOH and extract the purified amines back into an organic solvent. This method separates amines from non-basic impurities but may not separate the regioisomers from each other unless their pKa values are significantly different.

A Chinese patent suggests that recrystallizing substituted indazole isomers from mixed solvents like acetone/water, ethanol/water, or methanol/water can yield products with >99% purity.[7]

Frequently Asked Questions (FAQs)

Q1: How can I definitively identify the regioisomers in my sample?

A1: Unambiguous structural confirmation requires advanced spectroscopic techniques. While HPLC can show you the number of components, it cannot identify them without reference standards.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool.[9]

    • ¹H NMR: The coupling patterns and chemical shifts of the aromatic protons are unique for each isomer.

    • ¹³C NMR: The chemical shifts of the carbon atoms in the indazole ring are sensitive to the substituent pattern.[10]

    • 2D NMR (HMBC, NOESY): Heteronuclear Multiple Bond Correlation (HMBC) is particularly useful for distinguishing N-1 and N-2 substituted isomers by looking for correlations between the substituent and the C3 or C7a carbons of the indazole ring.[11] For positional isomers like 4-, 5-, 6-, and 7-aminoindazoles, Nuclear Overhauser Effect Spectroscopy (NOESY) can show through-space correlations between the amino protons and nearby protons on the ring system, helping to confirm the position.

Q2: What is a reliable HPLC method for assessing the purity of this compound?

A2: A reverse-phase HPLC method using a C18 column with a gradient elution is a standard and effective approach for assessing the purity of indazole derivatives.[12]

Table 2: Example HPLC Method for Purity Analysis

ParameterCondition
Instrumentation HPLC with a UV-Vis or Photodiode Array (PDA) detector
Column High-resolution C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection 254 nm or as determined by UV-Vis spectrum of the compound
Injection Vol. 10 µL
Example Gradient 0-20 min: 5% to 95% B; 20-25 min: Hold at 95% B; 25-26 min: 95% to 5% B; 26-30 min: Hold at 5% B

Q3: Is there a purification method that avoids column chromatography for large-scale synthesis?

A3: Yes, for industrial production, column chromatography is often avoided due to high solvent consumption and cost.[7] Recrystallization is the preferred method for large-scale purification.[13][14] As detailed in the troubleshooting section, developing a robust recrystallization protocol, often using a mixed-solvent system, is key to achieving high purity on a large scale. This method is simpler, more cost-effective, and easier to implement in a manufacturing environment.[7]

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol outlines a general procedure for purifying this compound from its regioisomers.

  • Preparation:

    • Select an appropriate column size (aim for a height-to-diameter ratio of ~10:1).

    • Calculate the required amount of silica gel (typically 50-100 times the weight of your crude sample).

    • Prepare the optimized mobile phase determined from your TLC analysis.

  • Packing the Column:

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

    • Clamp the column vertically. Close the stopcock.

    • Fill the column about one-third full with the mobile phase.

    • In a separate beaker, prepare a slurry of the silica gel in the mobile phase.

    • Pour the slurry into the column. Use a funnel to avoid spilling.

    • Gently tap the side of the column to help the silica pack evenly and dislodge any air bubbles.

    • Open the stopcock and allow the solvent to drain until it is just above the level of the silica bed. Do not let the column run dry.

  • Loading the Sample:

    • Dissolve your crude this compound in the minimum amount of a suitable solvent (ideally the mobile phase or a slightly more polar solvent).

    • Carefully add the sample solution to the top of the silica bed using a pipette.

    • Open the stopcock and allow the sample to adsorb onto the silica.

    • Carefully add a small layer of sand on top of the silica bed to prevent it from being disturbed.

  • Elution and Fraction Collection:

    • Fill the column with the mobile phase.

    • Begin eluting the column, collecting the eluent in fractions (e.g., test tubes or vials).

    • Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light.

  • Isolation:

    • Combine the fractions that contain the pure desired product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

    • Confirm purity using HPLC and/or NMR.

G A Crude Product (Mixture of Isomers) B Analytical Assessment (TLC, HPLC, LC-MS) A->B C Select Purification Path B->C D Path 1: Flash Column Chromatography C->D Lab Scale Complex Mixture E Path 2: Recrystallization C->E Large Scale Simpler Mixture F Analyze Fractions by TLC D->F K Collect Crystals E->K G Combine Pure Fractions F->G H Solvent Evaporation G->H I Final Purity & Identity Check (HPLC, NMR) H->I J Pure this compound (>99%) I->J K->I

Caption: General workflow for the purification and analysis of this compound.

References

Technical Support Center: Scaling Up the Synthesis of 1H-Indazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 1H-indazol-4-amine. This guide is designed to provide in-depth, practical advice to researchers and chemists involved in scaling up this important synthesis. As a Senior Application Scientist, my goal is to combine established chemical principles with real-world insights to help you navigate the challenges of moving from bench-scale to larger-scale production.

This compound is a critical building block in medicinal chemistry, notably for its role in the development of various therapeutic agents.[1] Its successful and efficient synthesis at scale is paramount for advancing drug discovery programs. This guide will address common questions and troubleshooting scenarios encountered during the scale-up process.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound, and which is most suitable for scale-up?

There are several established methods for synthesizing the indazole core.[2] For this compound specifically, a prevalent and scalable approach involves a two-step sequence starting from a substituted benzonitrile, which undergoes cyclization with hydrazine.[3][4] Another common route begins with a substituted aniline, proceeding through diazotization and intramolecular cyclization.[5]

When considering scale-up, the ideal route should utilize readily available and inexpensive starting materials, avoid hazardous reagents and extreme reaction conditions where possible, and minimize the need for chromatographic purification.[4][6] The cyclization of a functionalized benzonitrile with hydrazine is often favored for its efficiency and has been successfully demonstrated on hundred-gram scales.[6][7]

Q2: What are the key safety precautions to consider when scaling up the synthesis of this compound?

Scaling up any chemical synthesis introduces new safety challenges. For this compound, it is crucial to:

  • Handle with adequate ventilation: Use a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[8][9]

  • Use appropriate Personal Protective Equipment (PPE): This includes chemical-resistant gloves, safety goggles, and flame-resistant clothing.[8][10][11] In case of significant dust formation, a full-face respirator may be necessary.[8]

  • Avoid ignition sources: Use non-sparking tools and prevent the buildup of electrostatic discharge.[8]

  • Manage exothermic reactions: Some synthetic steps, such as bromination, can be highly exothermic.[12] Careful monitoring of the reaction temperature and controlled addition of reagents are critical to prevent thermal runaways.

  • Have an emergency plan: Ensure that emergency exits are accessible and that appropriate fire extinguishing media (dry chemical, carbon dioxide, or alcohol-resistant foam) are readily available.[8] In case of accidental contact, immediately rinse the affected area with plenty of water and seek medical attention.[9][10][13]

Q3: How can I control the regioselectivity during the synthesis to minimize isomeric impurities?

The formation of isomeric impurities is a common challenge in indazole synthesis.[5] For instance, during electrophilic substitution reactions like bromination, the position of substitution can be influenced by the reaction conditions. To enhance regioselectivity:

  • Choice of Reagents: Using a milder brominating agent like N-Bromosuccinimide (NBS) instead of liquid bromine can offer better control.[5]

  • Reaction Temperature: Optimizing and maintaining a consistent reaction temperature is crucial, as deviations can lead to the formation of undesired isomers.[12]

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway and the ratio of isomers formed.

A plausible synthetic pathway for a related compound, 6-bromo-1H-indazol-4-amine, involves the regioselective bromination of 4-nitro-1H-indazole as a key step.[14]

Troubleshooting Guide

This section addresses specific problems that may arise during the scale-up of this compound synthesis.

Problem 1: Low Yield During Cyclization Reaction

Possible Causes:

  • Inefficient reaction conditions: The temperature, reaction time, or choice of base may not be optimal for the larger scale.

  • Poor quality of hydrazine: Hydrazine hydrate can degrade over time. Using a fresh, high-quality source is essential.

  • Side reactions: At elevated temperatures, side reactions can become more prominent, consuming starting material and reducing the yield of the desired product.

Solutions:

  • Optimize reaction conditions: For the cyclization of a substituted benzonitrile with hydrazine, optimized conditions on a larger scale have been identified as using hydrazine hydrate (4 equivalents) and sodium acetate (1.2 equivalents) in 2-MeTHF at 95°C.[4]

  • Monitor reaction progress: Use techniques like TLC or HPLC to monitor the consumption of the starting material and the formation of the product to determine the optimal reaction time.

  • Controlled addition of reagents: Add hydrazine hydrate portion-wise to control the reaction rate and minimize side reactions.

Problem 2: Difficulty in Product Purification and Isolation

Possible Causes:

  • Presence of persistent impurities: Byproducts from the reaction may co-precipitate with the desired product.

  • Product solubility: The product may have limited solubility in the chosen solvent system, making recrystallization challenging. This compound is almost insoluble in water but soluble in organic solvents like ethanol and dimethylformamide.[13]

Solutions:

  • Avoid column chromatography at scale: Column chromatography is often not practical for large-scale purification.[4][6][15] Developing a robust crystallization or precipitation method is crucial.

  • Precipitation and filtration: A common and effective method for isolating similar indazole derivatives at scale involves pouring the reaction mixture into ice-cold water and collecting the resulting precipitate by filtration.[6]

  • Recrystallization: If further purification is needed, experiment with different solvent systems to find one that provides good recovery and purity.

Problem 3: Inconsistent Product Quality Between Batches

Possible Causes:

  • Variability in raw material quality: The purity of starting materials can significantly impact the final product.

  • Poor process control: Inconsistent control of critical process parameters such as temperature, stirring rate, and addition times can lead to batch-to-batch variation.

  • Atmospheric moisture: Some intermediates or reagents may be sensitive to moisture.

Solutions:

  • Raw material qualification: Implement quality control checks for all incoming raw materials.

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for the entire synthesis process to ensure consistency.

  • Inert atmosphere: If any step is sensitive to moisture or air, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Workflow and Data

Illustrative Synthetic Pathway

A common approach to synthesizing substituted aminoindazoles involves a two-step process: regioselective halogenation followed by cyclization with hydrazine.[3] While a direct protocol for this compound is adapted, the principles remain the same.

Synthesis_Workflow Start Substituted Benzonitrile Step1 Regioselective Halogenation Start->Step1 Intermediate Halogenated Benzonitrile Step1->Intermediate Step2 Cyclization with Hydrazine Intermediate->Step2 Product This compound Step2->Product

Caption: A generalized two-step workflow for the synthesis of aminoindazoles.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield or Purity Issue Q1 Is the reaction going to completion? Start->Q1 A1_Yes Yes Q1->A1_Yes Check TLC/HPLC A1_No No Q1->A1_No Check TLC/HPLC Q2 Are there significant side products? A1_Yes->Q2 Sol1 Optimize reaction time, temperature, or reagent stoichiometry. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Sol3 Adjust reaction conditions to minimize side reactions (e.g., lower temperature, different catalyst). A2_Yes->Sol3 Sol2 Re-evaluate purification method. Consider anti-solvent precipitation or recrystallization. A2_No->Sol2

References

Technical Support Center: Optimizing Catalyst Loading for 1H-Indazol-4-amine Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the optimization of catalyst loading in cross-coupling reactions involving 1H-indazol-4-amine. This resource is tailored for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency, reproducibility, and scalability of their synthetic routes.

This guide moves beyond simple protocol recitation. It is designed to provide a deep understanding of the principles governing catalyst performance in the context of this specific, and often challenging, heterocyclic substrate. We will explore the "why" behind experimental choices, empowering you to troubleshoot effectively and innovate in your work.

Troubleshooting Guide

This section addresses common issues encountered during the cross-coupling of this compound, with a focus on problems related to catalyst loading.

Issue 1: Low or No Product Yield

Q1: My cross-coupling reaction with this compound shows minimal or no conversion. I suspect a catalyst issue. What are the primary causes related to catalyst loading and how can I address them?

A1: Low to non-existent yields in palladium-catalyzed cross-coupling reactions are frequently traced back to catalyst activity and loading.[1] Here’s a systematic approach to troubleshooting:

  • Insufficient Active Catalyst: The most straightforward cause is an inadequate amount of the active Pd(0) species in the reaction mixture. While simply increasing the catalyst loading might seem like a solution, it's often more effective to investigate the root cause.

    • In-situ Catalyst Generation: If you are generating the active catalyst in-situ from a Pd(II) precatalyst (e.g., Pd(OAc)₂), the reduction to Pd(0) may be inefficient.[1][2] The choice of ligand, base, solvent, and even the order of addition can significantly impact this reduction step.[2] Consider switching to a pre-formed Pd(0) source like Pd₂(dba)₃ or a well-defined precatalyst.[2][3]

    • Catalyst Deactivation: this compound, being an N-heterocycle, can potentially coordinate to the palladium center and lead to catalyst deactivation.[4][5] This can form dormant palladium complexes that are no longer active in the catalytic cycle.[4][5] In such cases, a higher initial catalyst loading might be necessary to compensate for the portion of the catalyst that becomes deactivated. Alternatively, screening for ligands that form more stable and active catalysts with palladium in the presence of N-heterocycles is a crucial step.[5]

  • Improper Ligand-to-Metal Ratio: The ratio of ligand to palladium is critical for catalyst stability and activity.[6]

    • Too Little Ligand: An insufficient amount of ligand can lead to the formation of palladium black (aggregated palladium particles), which is generally inactive.

    • Too Much Ligand: Conversely, an excess of certain ligands can lead to the formation of coordinatively saturated and less reactive palladium complexes, thereby inhibiting the reaction. For many cross-coupling reactions, an optimal palladium-to-ligand ratio is 1:1, as the active species is often a monoligated palladium(0) complex.[7]

Troubleshooting Workflow for Low Yield:

start Low/No Yield Observed check_reagents Verify Reagent Purity & Inertness (Substrates, Solvent, Base) start->check_reagents catalyst_source Evaluate Catalyst Source (Pd(II) vs. Pd(0) vs. Precatalyst) check_reagents->catalyst_source increase_loading Systematically Increase Catalyst Loading (e.g., 0.5 mol% increments) catalyst_source->increase_loading analyze_results Analyze Results (LC-MS, NMR) increase_loading->analyze_results ligand_screen Screen Different Ligands (e.g., Buchwald, Hartwig type) ratio_opt Optimize Pd:Ligand Ratio (e.g., 1:1, 1:1.5, 1:2) ligand_screen->ratio_opt failure Persistent Low Yield (Consider alternative coupling strategy) ligand_screen->failure ratio_opt->analyze_results analyze_results->ligand_screen Negative success Improved Yield analyze_results->success Positive

Caption: A decision tree for troubleshooting low yield.

Issue 2: Reaction Stalls or is Sluggish

Q2: My reaction starts but appears to stall before reaching completion. Could this be related to catalyst loading?

A2: Yes, reaction stalling is a classic symptom of catalyst deactivation or instability over the course of the reaction.

  • Catalyst Decomposition: The active catalyst may not be stable under the reaction conditions for the required duration. This can be exacerbated by elevated temperatures.

    • Solution: A slightly higher initial catalyst loading can sometimes provide enough active catalyst to drive the reaction to completion. However, a more robust solution is to identify a more stable catalyst system. This often involves screening different ligands that can better protect the palladium center from decomposition pathways.[5][6] Biarylphosphine ligands are known to enhance catalyst stability.[6]

  • Product Inhibition: The product of the reaction, an N-arylated indazole, can sometimes bind to the palladium catalyst more strongly than the starting materials, leading to product inhibition and slowing down the catalytic cycle.[8]

    • Solution: In cases of product inhibition, increasing the catalyst loading may be necessary to overcome this effect. Additionally, optimizing the reaction concentration can sometimes mitigate product inhibition.

Issue 3: Formation of Side Products

Q3: I am observing significant side product formation, particularly homocoupling of my coupling partner. How can catalyst loading influence this?

A3: Side product formation can be influenced by catalyst loading, although it is often more closely tied to the relative rates of the desired catalytic steps versus undesired pathways.

  • High Catalyst Loading: While sometimes necessary, excessively high catalyst loadings can lead to an increase in side reactions.[9][10] This can be due to a higher concentration of active catalyst promoting undesired pathways.

    • Solution: The goal is to find the "sweet spot" for catalyst loading that maximizes the rate of the desired cross-coupling reaction while minimizing side reactions. A systematic screening of catalyst loading is recommended.

  • Slow Reductive Elimination: If the reductive elimination step to form the desired C-N bond is slow, other processes such as β-hydride elimination (if applicable) or other decomposition pathways can occur. The choice of ligand has a profound impact on the rate of reductive elimination.[6]

    • Solution: Screening for a ligand that promotes a faster rate of reductive elimination is often the most effective strategy.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for the cross-coupling of this compound?

A1: For many palladium-catalyzed cross-coupling reactions, a general starting point for catalyst loading is between 0.5–2.5 mol%.[3] However, due to the potentially coordinating nature of the indazole-amine substrate, a slightly higher initial loading in the range of 2-5 mol% might be a more realistic starting point for screening. With highly active and optimized catalyst systems, it is often possible to significantly reduce the catalyst loading.[3]

Q2: How does the choice of ligand impact the optimal catalyst loading?

A2: The ligand is arguably the most critical component in defining the catalyst's activity and stability, and therefore directly influences the optimal loading.[3][5][6]

  • Bulky, Electron-Rich Ligands: Ligands such as the Buchwald biarylphosphines (e.g., XPhos, SPhos) or Hartwig's ligands are designed to promote the formation of highly active, monoligated Pd(0) species.[6][11] These ligands can stabilize the catalyst, accelerate key steps in the catalytic cycle, and prevent catalyst deactivation, often allowing for lower catalyst loadings.[3][6]

  • Ligand Screening: For a challenging substrate like this compound, a ligand screening is highly recommended to identify the optimal ligand that will allow for the lowest possible catalyst loading while maintaining high efficiency.[12][13][14]

Q3: When should I use a pre-catalyst versus generating the active catalyst in-situ?

A3: The choice between a pre-catalyst and in-situ generation depends on the specific needs of your synthesis.

  • Pre-catalysts: These are well-defined, stable palladium complexes that provide a more reliable and reproducible generation of the active Pd(0) species.[3][7] They are particularly advantageous for complex and sensitive substrates like this compound, as they can lead to more consistent results and often permit the use of lower catalyst loadings.[3][7]

  • In-situ Generation: Generating the catalyst from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a separate ligand offers greater flexibility for screening different palladium-to-ligand ratios and can be more cost-effective for initial explorations.[3] However, the efficiency of generating the active catalyst can be variable.[2]

Q4: Can the purity of this compound affect the required catalyst loading?

A4: Absolutely. Impurities in the starting materials can act as catalyst poisons. For instance, residual synthetic impurities or coordinating functional groups can bind to the palladium center and inhibit its catalytic activity. This would necessitate a higher catalyst loading to achieve the desired conversion. Therefore, using highly purified this compound is crucial for obtaining reproducible results and minimizing the required catalyst loading.

Q5: How do I perform a catalyst loading optimization experiment?

A5: A systematic approach is key. Set up a series of parallel reactions where the only variable is the catalyst loading. It is advisable to start with what is considered a standard loading for the chosen catalyst system (e.g., 2 mol%) and then run reactions at both higher and lower loadings (e.g., 0.5%, 1%, 3%, 5%). Monitor the reactions over time using an appropriate analytical technique like LC-MS or GC to determine both the conversion and the formation of any side products.

Catalyst Loading (mol%)Conversion (%)Purity (%)Observations
0.52595Sluggish reaction, incomplete conversion
1.07093Good conversion, minor side products
2.0 98 92 Optimal, high conversion
3.09985Increased side product formation
5.09978Significant side product formation
This is a representative table and actual results will vary.

Experimental Protocols

Protocol 1: General Procedure for a Catalyst Loading Screen for the Buchwald-Hartwig Amination of this compound

This protocol is a starting point and should be optimized for your specific coupling partners.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or chloride)

  • Palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst)

  • Base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)

Procedure:

  • To an array of oven-dried reaction vials equipped with stir bars, add the base (1.5 - 2.0 equivalents).

  • In a glovebox, add this compound (1.0 equivalent) and the aryl halide (1.2 equivalents) to each vial.

  • In separate vials, prepare stock solutions of the palladium precatalyst in the chosen solvent to facilitate accurate dispensing of small quantities.

  • Add the appropriate volume of the precatalyst stock solution to each reaction vial to achieve the desired catalyst loadings (e.g., 0.5, 1.0, 2.0, 3.0, and 5.0 mol%).

  • Add the anhydrous, degassed solvent to each vial to reach the desired concentration.

  • Seal the vials and place them in a heating block set to the desired temperature (typically 80-110 °C).

  • Monitor the progress of each reaction by taking aliquots at regular intervals and analyzing by LC-MS or GC.

  • Upon completion, cool the reactions to room temperature, dilute with an organic solvent, and quench with water. Extract the product and analyze the crude mixture to determine conversion and purity for each catalyst loading.

Diagram of the Buchwald-Hartwig Catalytic Cycle

Pd(0)L Pd(0)L L(X)Pd(II)-Ar L(X)Pd(II)-Ar Pd(0)L->L(X)Pd(II)-Ar + Ar-X Oxidative\nAddition Oxidative Addition L(Amine)Pd(II)-Ar L(Amine)Pd(II)-Ar L(X)Pd(II)-Ar->L(Amine)Pd(II)-Ar + Amine - HX Ligand\nExchange Ligand Exchange L(Amine)Pd(II)-Ar->Pd(0)L Product\n(Ar-Amine) Product (Ar-Amine) L(Amine)Pd(II)-Ar->Product\n(Ar-Amine) Reductive\nElimination Reductive Elimination

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

Optimizing catalyst loading is a critical exercise in developing efficient and robust cross-coupling reactions for challenging substrates like this compound. A systematic and informed approach, grounded in an understanding of the catalytic cycle and potential deactivation pathways, is essential for success. By carefully considering the choice of catalyst, ligand, and reaction conditions, and by employing systematic screening protocols, researchers can significantly improve reaction outcomes, reduce costs, and accelerate the drug development process.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 1H-Indazol-4-amine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold in Modern Drug Discovery

The 1H-indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active molecules.[1] Its unique bicyclic structure, composed of a benzene ring fused to a pyrazole ring, offers a versatile template for designing compounds that can interact with a wide array of biological targets.[2] Among the various substituted indazoles, the aminoindazoles have garnered significant attention from researchers in the fields of oncology, inflammation, and immunology. The position of the amino substituent on the indazole ring can profoundly influence the molecule's physicochemical properties and its interaction with target proteins, leading to distinct biological activity profiles for each isomer.

This guide provides a comparative analysis of the biological activities of 1H-indazol-4-amine and its positional isomers: 1H-indazol-5-amine, 1H-indazol-6-amine, and 1H-indazol-7-amine. We will delve into their differential effects on key biological targets, supported by experimental data, and provide insights into the structure-activity relationships (SAR) that govern their function. This objective comparison is intended to aid researchers, scientists, and drug development professionals in making informed decisions when selecting and developing indazole-based compounds for their specific research applications.

Comparative Biological Activity: A Tale of Isomeric Differentiation

The seemingly subtle change in the position of the amino group on the indazole ring can lead to significant divergence in biological activity. This is exemplified by the differential effects of these isomers on enzymes involved in inflammation and their utility as scaffolds for inhibitors of protein kinases and other important drug targets.

Anti-inflammatory Activity: A Quantitative Comparison of COX-2 Inhibition

A direct comparison of the anti-inflammatory properties of aminoindazole isomers reveals a clear structure-activity relationship. The cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are key mediators of inflammation and pain.[3] A study directly comparing the in vitro inhibitory activity of 5-aminoindazole against COX-2 demonstrated its superior potency compared to the parent indazole molecule.[3]

In a concentration-dependent assay, 5-aminoindazole exhibited a maximum inhibition of 78% against COX-2 at a concentration of 50 μM.[3] This was significantly higher than the 70% inhibition observed for the parent indazole at the same concentration.[3] The half-maximal inhibitory concentration (IC50) values further underscore this difference, with 5-aminoindazole displaying an IC50 of 12.32 μM, which is approximately twice as potent as the parent indazole (IC50 = 23.42 μM).[3] This data strongly suggests that the presence and position of the amino group are critical for potent COX-2 inhibition. The amino group at the 5-position appears to be optimal for interaction with the active site of the COX-2 enzyme, leading to enhanced inhibitory activity.

The prostaglandin synthesis pathway, in which COX-2 plays a pivotal role, is a critical cascade in the inflammatory response.

prostaglandin_pathway cluster_inhibition Site of Action for Aminoindazoles Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Stimuli (e.g., cytokines) AA Arachidonic Acid PLA2->AA COX2 COX-2 (Cyclooxygenase-2) AA->COX2 PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 Peroxidase Peroxidase Activity (of COX-2) PGG2->Peroxidase PGH2 Prostaglandin H2 (PGH2) Peroxidase->PGH2 PGE_Synthase PGE Synthase PGH2->PGE_Synthase PGE2 Prostaglandin E2 (PGE2) PGE_Synthase->PGE2 Inflammation Inflammation, Pain, Fever PGE2->Inflammation

Prostaglandin Synthesis Pathway highlighting the role of COX-2.
G Protein-Coupled Receptor (GPCR) Antagonism: Insights from CCR4 Inhibitors

The development of antagonists for the CC-Chemokine Receptor 4 (CCR4), a GPCR implicated in inflammatory diseases and cancer, provides further evidence for the positional importance of substituents on the indazole ring. While this research focused on more complex derivatives, the structure-activity relationship studies offer valuable insights into the preferred substitution patterns for the different isomeric positions.

In a series of indazole arylsulfonamides developed as allosteric CCR4 antagonists, it was found that substituents at the C4 position of the indazole ring were the most potent.[1][4] Conversely, only small groups were tolerated at the C5, C6, or C7 positions, with C6-substituted analogues being generally preferred over C5 and C7.[1][4] This suggests that for this particular target and chemical series, the space around the 5-, 6-, and 7-positions is more sterically constrained within the receptor's binding pocket. This qualitative comparison implies that while a 4-aminoindazole might be an optimal starting point for derivatization for this target, the other isomers would require more careful consideration of substituent size.

Kinase Inhibition and Anticancer Activity: A Scaffold-Based Comparison
  • 1H-Indazol-3-amine: Derivatives of this isomer have shown significant promise. For example, novel 1H-indazol-3-amine derivatives have been synthesized and evaluated for their potent inhibitory activity against anaplastic lymphoma kinase (ALK), a key target in certain types of cancer.[2] Furthermore, other derivatives have been investigated as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1) and as broad-spectrum anticancer agents.[2][5]

  • This compound: This isomer has been utilized as a scaffold for the development of inhibitors of lymphocyte-specific kinase (Lck), a member of the Src family of tyrosine kinases involved in T-cell signaling.[6] Additionally, derivatives of 4-aminoindazole have been explored as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a role in immune suppression in the tumor microenvironment.[7]

  • 1H-Indazol-5-amine: The 5-amino isomer has been a fruitful starting point for the development of inhibitors targeting various kinases. For instance, derivatives have been designed as highly selective covalent inhibitors of wild-type and gatekeeper mutant FGFR4, which is an oncogenic driver in hepatocellular carcinoma.[8]

  • 1H-Indazol-6-amine: This isomer has been extensively investigated for its anticancer properties. A number of 6-substituted aminoindazole derivatives have been designed and synthesized, with some exhibiting potent anti-proliferative activity in human colorectal cancer cells.[7] These compounds have also been investigated as IDO1 inhibitors.[7]

The MAPK/ERK pathway is a key signaling cascade often dysregulated in cancer, and a common target for kinase inhibitors.

mapk_erk_pathway cluster_inhibition Common Target Area for Kinase Inhibitors GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Phosphorylates Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Regulates

Simplified MAPK/ERK Signaling Pathway.

Quantitative Data Summary

The following table summarizes the available quantitative data for the COX-2 inhibitory activity of 5-aminoindazole compared to the parent indazole.

CompoundTargetAssay TypeIC50 (μM)Maximum Inhibition (%) @ 50 μMReference
1H-IndazoleCOX-2In vitro enzyme assay23.4270[3]
1H-Indazol-5-amineCOX-2In vitro enzyme assay12.3278[3]

Experimental Protocol: In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay

This protocol describes a representative method for determining the in vitro inhibitory activity of compounds against human COX-2, based on commercially available assay kits. This self-validating system includes positive and negative controls to ensure the reliability of the results.

Principle

The assay measures the peroxidase activity of COX-2. The enzyme first converts arachidonic acid to the intermediate prostaglandin G2 (PGG2). The peroxidase component of COX-2 then reduces PGG2 to prostaglandin H2 (PGH2). This peroxidase activity is monitored colorimetrically or fluorometrically by the oxidation of a probe, which results in a measurable signal. The inhibition of this signal in the presence of a test compound is proportional to the compound's inhibitory activity.[9]

Materials
  • Human recombinant COX-2 enzyme

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic acid (substrate)

  • Fluorometric or colorimetric probe (e.g., Amplex™ Red, N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • Test compounds (this compound isomers) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., Celecoxib)

  • 96-well microplate (black or clear, depending on the detection method)

  • Microplate reader

Procedure
  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the COX-2 enzyme, heme, and arachidonic acid to their working concentrations in pre-chilled COX Assay Buffer.

  • Compound Dilution: Prepare a series of dilutions of the test compounds and the positive control (Celecoxib) in COX Assay Buffer. The final solvent concentration (e.g., DMSO) in all wells should be kept constant and low (typically ≤1%) to avoid affecting enzyme activity.

  • Assay Setup: In a 96-well plate, set up the following wells in triplicate:

    • Blank: Contains Assay Buffer and the detection probe, but no enzyme.

    • 100% Activity (Vehicle Control): Contains Assay Buffer, heme, COX-2 enzyme, and the vehicle (e.g., DMSO) used to dissolve the test compounds.

    • Test Compound Wells: Contains Assay Buffer, heme, COX-2 enzyme, and the desired concentration of the test compound.

    • Positive Control Wells: Contains Assay Buffer, heme, COX-2 enzyme, and a known concentration of Celecoxib.

  • Pre-incubation: Add the Assay Buffer, heme, and enzyme to the appropriate wells. Then add the diluted test compounds, positive control, or vehicle. Incubate the plate at the recommended temperature (e.g., 37°C) for a specified time (e.g., 10-15 minutes) to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells simultaneously using a multichannel pipette.

  • Signal Detection: Immediately begin measuring the fluorescence or absorbance at the appropriate wavelength in a kinetic mode for a set period (e.g., 5-10 minutes) at a constant temperature.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Subtract the average rate of the blank from all other wells.

    • Calculate the percentage of inhibition for each test compound concentration using the following formula: % Inhibition = [1 - (Rate of Test Compound Well / Rate of 100% Activity Well)] x 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Conclusion

The biological activity of 1H-aminoindazole isomers is highly dependent on the position of the amino group. Quantitative data demonstrates that 1H-indazol-5-amine is a more potent inhibitor of COX-2 than the parent indazole, highlighting its potential for the development of anti-inflammatory agents.[3] Structure-activity relationship studies on CCR4 antagonists suggest that the 4-position of the indazole ring is favorable for substitution, while the other positions are more sterically hindered.[1][4] In the realm of kinase inhibition for cancer therapy, derivatives of 3-, 4-, 5-, and 6-aminoindazoles have all proven to be valuable scaffolds for the development of potent and selective inhibitors against a variety of important targets.[2][5][6][7][8]

This guide underscores the importance of considering the isomeric form of the aminoindazole scaffold in drug design and discovery. The choice of isomer can significantly impact the potency, selectivity, and overall pharmacological profile of a potential therapeutic agent. Further head-to-head comparative studies of these isomers against a broad panel of biological targets would be invaluable for a more complete understanding of their structure-activity relationships and for guiding future drug development efforts.

References

A Comparative Guide to 1H-Indazol-4-Amine Derivatives as Selective Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous endeavor. Kinases, due to their central role in cellular signaling, are compelling targets for therapeutic intervention, particularly in oncology. The 1H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This guide provides an in-depth, objective comparison of 1H-indazol-4-amine derivatives targeting various kinases, benchmarking their performance against established alternatives with supporting experimental data and detailed protocols.

The Strategic Advantage of the 1H-Indazole Scaffold

The 1H-indazole core offers a versatile and synthetically accessible framework for the design of kinase inhibitors. Its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases make it an attractive starting point for inhibitor design. The 4-amino substitution on the indazole ring provides a crucial vector for introducing diverse functionalities, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide will delve into specific examples of this compound derivatives that have been developed to target critical kinases in cancer biology.

Comparative Analysis of this compound Derivatives

This section provides a head-to-head comparison of prominent this compound derivatives against other well-established kinase inhibitors. The data presented is collated from peer-reviewed literature and provides a quantitative basis for evaluating their respective potencies and selectivities.

Targeting Lymphocyte-Specific Kinase (Lck) with N-4-Pyrimidinyl-1H-indazol-4-amine Derivatives

Table 1: Comparison of Lck Inhibitors

CompoundTarget KinaseIC50 (nM)Key Advantages of this compound Derivative
N-4-Pyrimidinyl-1H-indazol-4-amine derivativeLckComparable to potent phenol isosteresImproved pharmacokinetic profile over phenol isosteres.[1]
DasatinibLck<1.1[2]Broad-spectrum inhibitor of Src family kinases.[2][3]

Lck Signaling Pathway

The following diagram illustrates the central role of Lck in T-cell receptor signaling, highlighting its position as a therapeutic target.

Lck_Signaling cluster_membrane Plasma Membrane TCR TCR/CD3 Complex Lck Lck TCR->Lck activates CD4_CD8 CD4/CD8 CD4_CD8->Lck recruits ZAP70 ZAP-70 Lck->ZAP70 phosphorylates (activates) LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 Ras_MAPK Ras-MAPK Pathway LAT->Ras_MAPK SLP76->PLCg1 Ca_NFAT Ca2+/NFAT Pathway PLCg1->Ca_NFAT PKC_NFkB PKC/NF-κB Pathway PLCg1->PKC_NFkB Gene_Expression Gene Expression (e.g., IL-2) Ras_MAPK->Gene_Expression Ca_NFAT->Gene_Expression PKC_NFkB->Gene_Expression

Caption: Lck signaling cascade initiated by T-cell receptor (TCR) activation.

Targeting Polo-like Kinase 4 (PLK4) with CFI-400945

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis. CFI-400945 is a potent and selective 1H-indazole-based inhibitor of PLK4.[4] A relevant comparator is Centrinone, another well-characterized selective PLK4 inhibitor.

Table 2: Comparison of PLK4 Inhibitors

CompoundTarget KinaseIC50 (nM)Off-Target Kinases (IC50, nM)
CFI-400945 PLK4 2.8 [5][6]Aurora B (70.7), Aurora A (188), Aurora C (106), TRKA, TRKB, Tie2/TEK[4][7]
CentrinonePLK42.71[7]Highly selective for PLK4 over Aurora kinases.[7]

PLK4 Signaling in Centriole Duplication

The diagram below outlines the role of PLK4 in the cell cycle, a critical process that is disrupted by its inhibition.

PLK4_Signaling PLK4 PLK4 STIL STIL PLK4->STIL phosphorylates (recruits) SAS6 SAS-6 STIL->SAS6 recruits Centriole_Duplication Centriole Duplication SAS6->Centriole_Duplication initiates Centrosome_Amplification Centrosome Amplification (in cancer) Centriole_Duplication->Centrosome_Amplification Mitotic_Defects Mitotic Defects Centrosome_Amplification->Mitotic_Defects Aneuploidy Aneuploidy Mitotic_Defects->Aneuploidy Cell_Death Cell Death Mitotic_Defects->Cell_Death

Caption: PLK4's role in centriole duplication and the consequences of its inhibition.

Targeting BCR-ABL with AKE-72, Including the T315I Mutant

The BCR-ABL fusion protein is the hallmark of chronic myeloid leukemia (CML). While tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, the emergence of resistance mutations, particularly the "gatekeeper" T315I mutation, remains a significant challenge. AKE-72 is a 3-amino-1H-indazole derivative designed to potently inhibit both wild-type and T315I mutant BCR-ABL.[8] Ponatinib is a potent pan-BCR-ABL inhibitor that also targets the T315I mutant and serves as a key clinical comparator.

Table 3: Comparison of BCR-ABL T315I Inhibitors

CompoundBCR-ABL (WT) IC50 (nM)BCR-ABL (T315I) IC50 (nM)
AKE-72 <0.5 [8]9 [8]
Ponatinib0.372.0

BCR-ABL Signaling Pathway

The following diagram illustrates the major signaling pathways aberrantly activated by the BCR-ABL oncoprotein.

BCR_ABL_Signaling BCR_ABL BCR-ABL Oncoprotein GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 RAS RAS GRB2_SOS->RAS RAF_MEK_ERK RAF/MEK/ERK Pathway RAS->RAF_MEK_ERK Proliferation Cell Proliferation RAF_MEK_ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival (Anti-apoptosis) AKT->Survival mTOR->Proliferation STAT5->Survival

Caption: Key signaling cascades activated by the BCR-ABL fusion protein.

Targeting the PI3K/Akt Pathway with GDC-0941

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is one of the most frequently dysregulated pathways in human cancer, playing a critical role in cell growth, proliferation, and survival. GDC-0941 (Pictilisib) is a potent, orally bioavailable pan-class I PI3K inhibitor featuring a 2-(1H-indazol-4-yl)thieno[3,2-d]pyrimidine core.[9]

Table 4: Comparison of PI3K Inhibitors

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)
GDC-0941 (Pictilisib) 3 [10][11]33 [10][11]3 [10][11]75 [10][11]
Buparlisib (BKM120)52166116262

PI3K/Akt Signaling Pathway

The diagram below depicts the PI3K/Akt/mTOR signaling cascade, a central pathway in cancer cell proliferation and survival.

PI3K_AKT_Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits AKT AKT PIP3->AKT recruits PDK1->AKT phosphorylates (activates) mTORC1 mTORC1 AKT->mTORC1 activates Cell_Survival Cell Survival AKT->Cell_Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Caption: The PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for key experiments cited in the evaluation of these kinase inhibitors.

In Vitro Kinase Inhibition Assay

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.

Experimental Workflow: In Vitro Kinase Assay

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Dilutions Start->Prepare_Reagents Incubate_Kinase_Inhibitor Incubate Kinase and Inhibitor Prepare_Reagents->Incubate_Kinase_Inhibitor Initiate_Reaction Initiate Reaction with ATP and Substrate Incubate_Kinase_Inhibitor->Initiate_Reaction Incubate_Reaction Incubate at 30°C Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction and Deplete ATP (ADP-Glo™ Reagent) Incubate_Reaction->Stop_Reaction Convert_ADP_to_ATP Convert ADP to ATP (Kinase Detection Reagent) Stop_Reaction->Convert_ADP_to_ATP Measure_Luminescence Measure Luminescence Convert_ADP_to_ATP->Measure_Luminescence Analyze_Data Analyze Data (Calculate IC50) Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound derivative) in DMSO. Further dilute these solutions in the kinase assay buffer to the desired final concentrations.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase and substrate in the kinase assay buffer.

  • Inhibitor Addition: Add the diluted test compound or DMSO (vehicle control) to the wells.

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.

  • Reaction Initiation: Start the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction is within the linear range.

  • Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to each well. This converts the ADP generated into ATP and provides luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Detection: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Subtract the background luminescence (no enzyme control) from all readings. Normalize the data to the "no inhibitor" control (representing 100% kinase activity). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability and proliferation. This is a crucial assay for evaluating the cytotoxic or cytostatic effects of kinase inhibitors on cancer cell lines.

Experimental Workflow: MTT Assay

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in a 96-well Plate Start->Seed_Cells Incubate_Cells Incubate for 24h Seed_Cells->Incubate_Cells Treat_Cells Treat Cells with Inhibitor (Varying Concentrations) Incubate_Cells->Treat_Cells Incubate_Treatment Incubate for 48-72h Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize_Formazan Add Solubilization Solution (e.g., DMSO) Incubate_MTT->Solubilize_Formazan Measure_Absorbance Measure Absorbance at 570 nm Solubilize_Formazan->Measure_Absorbance Analyze_Data Analyze Data (Calculate GI50) Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cell proliferation assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the kinase inhibitor in cell culture medium. Remove the old medium from the cells and add the medium containing the inhibitor at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment period (typically 48-72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilization solution (e.g., 100-200 µL of DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Western Blotting for Signaling Pathway Analysis

Western blotting is a widely used technique to detect specific proteins in a sample and to assess their phosphorylation status, providing a direct readout of kinase inhibitor activity on intracellular signaling pathways.

Step-by-Step Protocol:

  • Cell Lysis: Treat cells with the kinase inhibitor for the desired time and at the desired concentration. Wash the cells with ice-cold PBS and then lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay to ensure equal loading of protein for each sample.

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., phospho-Akt, total Akt) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 7.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of the target protein and its phosphorylated form. Normalizing the phospho-protein signal to the total protein signal is crucial for accurate interpretation of the inhibitor's effect.

Conclusion

The this compound scaffold represents a highly successful and versatile platform for the development of selective kinase inhibitors. The examples highlighted in this guide—targeting Lck, PLK4, BCR-ABL, and PI3K—demonstrate the broad applicability of this chemical series in addressing diverse and critical targets in cancer therapy. The comparative data and detailed experimental protocols provided herein are intended to empower researchers in their efforts to discover and develop the next generation of targeted therapeutics. By understanding the nuances of potency, selectivity, and the underlying biological pathways, the scientific community can continue to build upon the foundation laid by these promising inhibitor classes.

References

A Senior Application Scientist's Guide to the Validation of 1H-Indazol-4-amine as a Drug Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain core structures, termed "privileged scaffolds," appear with remarkable frequency in successful drug molecules, demonstrating an innate ability to bind to multiple biological targets.[1] The indazole ring system is a quintessential example of such a scaffold.[2] This aromatic heterocyclic compound, a bioisostere of the native indole, is the cornerstone of numerous approved therapeutics, including the multi-kinase inhibitors Pazopanib and Axitinib, and the PARP inhibitor Niraparib.[2][3][4] These successes have cemented the indazole nucleus as a high-value starting point in drug discovery.[2][5]

While various isomers and derivatives of indazole have been explored, this guide focuses on the validation of a specific, perhaps underutilized, isomer: 1H-indazol-4-amine . Unlike the more extensively studied 3-amino and 6-substituted indazoles found in drugs like Linifanib and Pazopanib[4], the 4-amino isomer presents a unique vector for chemical modification and a distinct spatial arrangement of its hydrogen bond donor/acceptor features.

This guide provides a comprehensive framework for the rigorous evaluation of the this compound scaffold. We will move beyond simple protocols to explain the causality behind experimental choices, compare its potential against established alternatives, and provide the detailed methodologies necessary to build a robust data package for any novel derivative.

Comparative Analysis: Positioning this compound in the Kinase Inhibitor Landscape

The primary therapeutic area for indazole derivatives has been in the development of protein kinase inhibitors.[6][7] Kinases utilize ATP to phosphorylate substrate proteins, and many inhibitors are designed to compete with ATP by binding to the "hinge region" of the enzyme's active site. The indazole scaffold is particularly adept at forming key hydrogen bonds within this region.[4]

The strategic decision to pursue the this compound scaffold must be justified by its potential advantages over existing, well-validated alternatives. The most relevant comparators are the 3-aminoindazole isomer and the structurally related phenol moiety, for which indazoles can serve as bioisosteres.[8][9]

FeatureThis compound Scaffold 3-Aminoindazole Scaffold Phenol Scaffold
Primary Interaction Acts as a hydrogen bond donor (N1-H) and acceptor (N2) with the kinase hinge region. The 4-amino group provides a key vector for substitution into the solvent-exposed region.Proven and effective hinge-binding template (e.g., in ABT-869)[6]. The 3-amino group directly participates in hinge interactions.The hydroxyl group is a classic hydrogen bond donor/acceptor.
Potential Advantages Novel intellectual property space. The unique exit vector at the 4-position may allow for probing different sub-pockets of the kinase active site, potentially leading to improved selectivity.Well-established SAR, providing a clearer path for initial optimization.Simple, small, and well-understood pharmacophore.
Potential Liabilities Less established Structure-Activity Relationship (SAR) data compared to the 3-amino isomer, requiring more extensive initial exploration.Crowded intellectual property landscape. The exit vector at the 3-position is well-explored, potentially limiting opportunities for novel interactions.Often suffers from poor oral pharmacokinetic properties (e.g., rapid glucuronidation)[8][9].
Reported Applications Lck Inhibitors[8], PI3K Inhibitors[7]Multi-targeted RTK inhibitors (KDR, FLT3, cKIT)[6], Pan-BCR-ABL inhibitors[10]Lck Inhibitors[8]

The choice to proceed with the this compound scaffold is thus a strategic one: it trades the well-trodden but potentially limiting path of the 3-amino isomer for the possibility of discovering compounds with novel selectivity profiles and improved intellectual property standing.

The Validation Workflow: A Step-by-Step Technical Guide

Validating a novel scaffold is a multi-stage process designed to systematically de-risk a chemical series, moving from broad, high-throughput methods to specific, hypothesis-driven assays. The following workflow provides a self-validating system for assessing any new this compound derivative.

cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Potency & Selectivity cluster_2 Phase 3: Cellular & Mechanistic Validation cluster_3 Phase 4: Drug-likeness Assessment HTS High-Throughput Screening Biochem Biochemical Potency (IC50 Determination) HTS->Biochem Hits Fragment Fragment-Based Screening Fragment->Biochem Hits Kinome Kinome Selectivity Profiling Biochem->Kinome Potent Hits Cellular Cell-Based Efficacy (Target Engagement) Kinome->Cellular Selective Hits MoA Mechanism of Action (e.g., Western Blot) Cellular->MoA Active Compounds ADME In Vitro ADME (Permeability, Stability) MoA->ADME Validated Leads Tox In Vitro Toxicology (Cytotoxicity, CYP Inhib.) ADME->Tox Drug-like Leads InVivo In Vivo Studies Tox->InVivo Candidate

Caption: The Scaffold Validation Workflow, from initial hit discovery to preclinical candidate selection.

Stage 1: Biochemical Potency and Selectivity Profiling

Causality: The foundational step is to confirm that a compound directly interacts with its intended target and to quantify that interaction. A potent compound is necessary, but a selective one is essential to minimize off-target effects and potential toxicity.[11]

This protocol describes a generic, fluorescence-based assay format adaptable to many kinases. The principle is to measure the amount of phosphorylated substrate produced by the kinase in the presence of varying concentrations of the inhibitor.

  • Reagent Preparation:

    • Prepare a 2X kinase solution in assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 2X substrate/ATP solution in assay buffer. The substrate should be a peptide or protein specific to the kinase, and the ATP concentration should be at or near the Michaelis-Menten constant (Km) for a robust IC50 determination.

    • Prepare serial dilutions of the this compound test compound in 100% DMSO, then dilute into assay buffer to create 4X final concentrations. Include a DMSO-only control.

  • Assay Procedure (384-well format):

    • Add 5 µL of the 4X test compound solution to the appropriate wells.

    • Add 10 µL of the 2X kinase solution to all wells and incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect product formation using a suitable method (e.g., addition of a detection solution containing antibodies that recognize the phosphorylated substrate, coupled to a fluorescent or luminescent readout).[12]

  • Data Analysis:

    • Correct the raw data by subtracting the background signal (no enzyme control).

    • Normalize the data using the high control (DMSO only, 0% inhibition) and low control (no ATP or potent inhibitor, 100% inhibition).

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[13]

Causality: A potent inhibitor of Target X is of little value if it also potently inhibits Targets Y and Z, which could lead to unforeseen side effects. Kinome profiling is a critical step to assess the selectivity of a lead compound.[14] This is typically performed by specialized contract research organizations (CROs).

  • Compound Submission: Provide the test compound at a high concentration (e.g., 10 mM in DMSO).

  • Screening: The CRO will screen the compound at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a large panel of kinases (e.g., >400 kinases).

  • Data Analysis: The results are typically provided as percent inhibition at each concentration. A selectivity score (e.g., S-score) may be calculated. Potent off-target hits (e.g., >50% inhibition at 1 µM) should be followed up with full IC50 determination to confirm the interaction.

Hypothetical Data for "Indazole-4A-001"

AssayResultInterpretation
Target Kinase (Lck) IC50 14 nMPotent inhibition of the primary target.[9]
Kinome Screen (1 µM) 92% inhibition of LckConfirms on-target activity.
8% inhibition of SrcHigh selectivity against a closely related family member.
<5% inhibition on 450 other kinasesHighly selective profile, desirable for further development.
Stage 2: Cell-Based Efficacy and Mechanism of Action

Causality: A compound that is potent in a biochemical assay (an artificial system) must also be effective in a complex cellular environment.[14] Cell-based assays validate that the compound can cross the cell membrane, engage its target, and elicit the desired biological response.

cluster_0 Cellular Environment Compound Indazole-4A-001 (Inhibitor) Kinase Target Kinase (e.g., Lck) Compound->Kinase Inhibits Membrane Cell Membrane Substrate Downstream Substrate Kinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Response Cellular Response (e.g., Proliferation) pSubstrate->Response

Caption: Mechanism of action of a kinase inhibitor in a cellular context.

This protocol assesses whether the inhibitor blocks the phosphorylation of a known downstream substrate of the target kinase in intact cells.

  • Cell Culture and Treatment:

    • Plate cells known to have an active signaling pathway involving the target kinase (e.g., Jurkat cells for Lck) and grow to ~80% confluency.

    • Treat the cells with serial dilutions of the test compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for a specified time (e.g., 2 hours). Include a DMSO vehicle control.[14]

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20 µg) from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the downstream substrate.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for the total amount of the downstream substrate and a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities. A dose-dependent decrease in the phosphorylated substrate signal (normalized to total substrate and loading control) indicates successful target engagement.

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[4][15]

  • Cell Plating: Seed cancer cells dependent on the target kinase pathway into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for 72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Readout: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals. Measure the absorbance at ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Hypothetical Data for "Indazole-4A-001"

AssayResultInterpretation
Western Blot (p-Substrate) Dose-dependent reduction with IC50 ≈ 150 nMCompound engages and inhibits the target in cells. The higher IC50 compared to the biochemical assay is expected due to membrane permeability and intracellular ATP competition.
Antiproliferative (K562 cells) GI50 = 250 nMThe compound's target inhibition translates to a functional anti-cancer effect.
Antiproliferative (HEK-293) GI50 > 10,000 nMThe compound shows selectivity for cancer cells over normal cells, indicating a potentially favorable therapeutic window.[15]
Stage 3: In Vitro ADME-Tox Profiling

Causality: A potent and selective compound is useless if it cannot reach its target in the body or is overtly toxic. Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is crucial to avoid late-stage failures.[16][17]

cluster_ADME ADME Profiling cluster_Tox Toxicology Profiling Perm Permeability (Caco-2 / PAMPA) Stab Metabolic Stability (Microsomes / Hepatocytes) PPB Plasma Protein Binding Sol Aqueous Solubility CYP CYP450 Inhibition (e.g., 3A4, 2D6) hERG hERG Inhibition Cyto Cytotoxicity (e.g., HepG2 cells) Lead Lead Compound Lead->Perm Evaluate Lead->Stab Evaluate Lead->PPB Evaluate Lead->Sol Evaluate Lead->CYP Evaluate Lead->hERG Evaluate Lead->Cyto Evaluate

Caption: Key in vitro assays for profiling the ADME-Tox properties of a lead compound.

The following protocols are typically run in a high-throughput format.

AssayPrincipleDesired OutcomeReference
PAMPA (Permeability) Parallel Artificial Membrane Permeability Assay. Measures passive diffusion across an artificial lipid membrane.High Permeability (Papp > 10 x 10⁻⁶ cm/s)[18]
Metabolic Stability Incubate compound with liver microsomes or hepatocytes and measure the percentage of compound remaining over time.High Stability (t½ > 30 min)[18][19]
CYP450 Inhibition Measure the inhibition of major drug-metabolizing cytochrome P450 enzymes (e.g., 3A4, 2D6, 2C9).Low Inhibition (IC50 > 10 µM)[19]
Aqueous Solubility Determine the solubility of the compound in a buffered aqueous solution (e.g., pH 7.4).High Solubility (> 50 µM)N/A
Plasma Protein Binding Measure the fraction of the compound bound to plasma proteins using methods like equilibrium dialysis.Moderate Binding (Unbound fraction > 1%)[16][20]
hERG Inhibition Assess the potential for cardiac toxicity by measuring the inhibition of the hERG potassium channel.Low Inhibition (IC50 > 10 µM)N/A
Cytotoxicity (HepG2) Measure the general toxicity of the compound against a standard cell line like liver-derived HepG2 cells.Low Toxicity (CC50 > 50 µM)[17]

Conclusion and Forward Look

The validation of this compound, or any novel drug scaffold, is a systematic process of evidence gathering. By following the workflow outlined in this guide—from initial biochemical potency and selectivity profiling to in-depth cellular mechanism-of-action and critical ADME-Tox assessments—researchers can build a robust, data-driven case for their chemical series.

The this compound scaffold represents an intriguing alternative to more established indazole isomers. Its unique substitution pattern offers the potential for developing kinase inhibitors with novel selectivity profiles and a clear path for intellectual property. The experimental framework provided here enables a thorough and objective comparison, allowing scientists to determine if a this compound derivative has the requisite potency, selectivity, and drug-like properties to warrant advancement toward preclinical and clinical development.

References

comparative analysis of 1H-indazol-4-amine synthesis methods.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1H-Indazol-4-amine: A Comparative Analysis

Introduction: The Strategic Importance of this compound

This compound is a vital heterocyclic building block in the landscape of modern medicinal chemistry and drug development.[1] Its rigid bicyclic structure, composed of a fused benzene and pyrazole ring, serves as a privileged scaffold in a multitude of pharmacologically active agents.[2][3] The strategic placement of the amino group at the 4-position provides a versatile handle for further chemical modifications, making it a key intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors for oncology.[4]

The efficiency, scalability, and cost-effectiveness of the synthetic route to this compound are therefore critical considerations for researchers in both academic and industrial settings. This guide provides a comparative analysis of the predominant synthetic methodologies, offering field-proven insights into the causality behind experimental choices, detailed protocols, and supporting data to empower scientists to select the optimal route for their specific objectives.

Core Synthetic Strategies: A Tale of Two Approaches

The synthesis of this compound is primarily dominated by two logical and effective strategies. The choice between them often hinges on the availability of starting materials, scalability requirements, and tolerance for specific reagents.

  • Functional Group Interconversion on a Pre-formed Indazole Core: This approach begins with commercially available or readily synthesized 1H-indazole. The core is first functionalized with a nitro group at the target 4-position, which then serves as a precursor to the desired amine via reduction.

  • De Novo Ring Construction via Cyclization: This strategy builds the indazole ring from a suitably substituted benzene precursor. A classic and powerful method in this category is the Jacobson Indazole Synthesis, which involves the diazotization and subsequent intramolecular cyclization of an ortho-toluidine derivative.

This guide will now dissect each of these strategies, providing a detailed examination of their respective protocols, performance metrics, and underlying chemical principles.

Method 1: Synthesis via Nitration and Subsequent Reduction of 1H-Indazole

This two-step sequence is arguably the most direct route, leveraging the well-established chemistry of electrophilic aromatic substitution on the indazole nucleus. The primary challenge lies in controlling the regioselectivity of the nitration step.

Workflow Overview

A 1H-Indazole B Nitration (HNO₃/H₂SO₄) A->B Step 1 C 4-Nitro-1H-indazole B->C D Reduction (e.g., Fe/AcOH, SnCl₂, H₂/Pd-C) C->D Step 2 E This compound D->E

Caption: Workflow for the synthesis of this compound from 1H-indazole.

Step 1: Regioselective Nitration of 1H-Indazole

Causality Behind Experimental Choices: The nitration of 1H-indazole is a classic electrophilic aromatic substitution. A mixture of nitric and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺). The directing influence of the fused pyrazole ring and the reaction conditions are critical for achieving substitution at the desired C4 position. While multiple isomers (3-, 4-, 5-, 6-, and 7-nitro) are possible, careful control of temperature and the nitrating agent can favor the formation of the 4-nitro and 6-nitro isomers. Subsequent purification is required to isolate the desired 4-nitro-1H-indazole.

Experimental Protocol: Synthesis of 4-Nitro-1H-indazole (Note: This is a representative protocol synthesized from standard organic chemistry principles, as specific literature for this exact step was not found in the provided search results. It should be optimized with appropriate safety precautions.)

  • Preparation: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid (50 mL) to 0-5°C in an ice-salt bath.

  • Addition of Indazole: To the cooled sulfuric acid, add 1H-indazole (11.8 g, 0.1 mol) portion-wise, ensuring the temperature does not exceed 10°C. Stir until all the solid has dissolved.

  • Nitration: Prepare a nitrating mixture by cautiously adding concentrated nitric acid (7.5 mL, ~0.11 mol) to concentrated sulfuric acid (15 mL) while cooling in an ice bath. Add this nitrating mixture dropwise to the indazole solution over 1-2 hours, maintaining the reaction temperature at 0-5°C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 2 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice (500 g). A yellow precipitate will form.

  • Isolation & Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. The crude product is a mixture of isomers. Purify by column chromatography (silica gel, using a hexane-ethyl acetate gradient) to isolate 4-nitro-1H-indazole.

Step 2: Reduction of 4-Nitro-1H-indazole to this compound

Causality Behind Experimental Choices: The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. Several reliable methods are available, each with distinct advantages.

  • Fe/Acetic Acid or SnCl₂/HCl: These are classic, robust methods using dissolving metals in acid. They are cost-effective and highly effective but can generate significant metallic waste streams.[4]

  • Catalytic Hydrogenation (H₂ over Pd/C): This is a cleaner method, with water being the only byproduct. It often provides high yields and purity. However, it requires specialized hydrogenation equipment and careful handling of flammable hydrogen gas and pyrophoric catalysts.[4]

Experimental Protocol: Reduction using Iron/Acetic Acid [4]

  • Setup: To a round-bottom flask, add 4-nitro-1H-indazole (1.63 g, 10 mmol), iron powder (2.8 g, 50 mmol), and glacial acetic acid (30 mL).

  • Reaction: Heat the mixture to 110°C and stir vigorously for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Extraction: Dilute the filtrate with water and basify to pH 8-9 with a saturated sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the product by column chromatography or recrystallization as needed.

Method 2: Synthesis via Jacobson Indazole Cyclization

Workflow Overview

A 2,6-Dinitrotoluene B Selective Reduction (e.g., Na₂S/NH₄Cl) A->B Step 1 C 2-Methyl-3-nitroaniline B->C D Diazotization & Cyclization (NaNO₂/H⁺) C->D Step 2 E 4-Nitro-1H-indazole D->E F Reduction (e.g., Fe/AcOH, H₂/Pd-C) E->F Step 3 G This compound F->G

Caption: Multi-step synthesis of this compound via the Jacobson pathway.

Step 1: Selective Reduction of 2,6-Dinitrotoluene

Causality Behind Experimental Choices: The goal is to selectively reduce one of the two nitro groups on 2,6-dinitrotoluene to an amine, yielding 2-methyl-3-nitroaniline. This requires a reducing agent with sufficient chemoselectivity. Reagents like sodium sulfide (Na₂S) or ammonium polysulfide (Zinin reduction) are classic choices for this type of selective transformation, as they can reduce one nitro group in the presence of another.

Experimental Protocol: Synthesis of 2-Methyl-3-nitroaniline (Note: This is a representative protocol based on established methods for selective nitro group reduction.)

  • Preparation: In a large flask, dissolve 2,6-dinitrotoluene (18.2 g, 0.1 mol) in ethanol (200 mL).

  • Reducing Agent: In a separate beaker, prepare a solution of sodium sulfide nonahydrate (24 g, 0.1 mol) and ammonium chloride (5.35 g, 0.1 mol) in water (50 mL).

  • Reaction: Heat the ethanolic solution of dinitrotoluene to reflux. Add the aqueous sodium sulfide solution dropwise over 1 hour. The reaction is exothermic. Maintain a gentle reflux for 4-6 hours.

  • Work-up: After the reaction is complete (monitored by TLC), cool the mixture and pour it into a large volume of cold water.

  • Isolation: The product, 2-methyl-3-nitroaniline, will precipitate. Collect the solid by filtration, wash with cold water, and dry. Recrystallize from an appropriate solvent if necessary.

Step 2 & 3: Diazotization, Cyclization, and Final Reduction

The subsequent steps mirror the final stages of Method 1. The synthesized 2-methyl-3-nitroaniline is diazotized with sodium nitrite in a strong acid, which spontaneously cyclizes to form 4-nitro-1H-indazole. This intermediate is then reduced using one of the methods described previously (e.g., Fe/AcOH or catalytic hydrogenation) to afford the final product, this compound.

Comparative Performance Analysis

The selection of an optimal synthetic route requires a careful evaluation of several key performance indicators.

FeatureMethod 1: Nitration/ReductionMethod 2: Jacobson CyclizationJustification & Expert Insights
Overall Yield Moderate to GoodModerateMethod 1 can be very efficient if the nitration step is well-optimized. Method 2 involves more steps, which typically lowers the overall yield.
Scalability ModerateGoodMethod 2 may be more amenable to large-scale production as the Jacobson cyclization is a robust and well-understood industrial reaction. The nitration in Method 1 can present thermal safety challenges on a large scale.
Starting Material Cost Depends on 1H-Indazole priceLow to Moderate2,6-Dinitrotoluene is a relatively inexpensive bulk chemical. The cost of 1H-indazole can vary but is generally higher.
Process Safety High Hazard: Use of concentrated nitric/sulfuric acid is highly corrosive and exothermic.Moderate Hazard: Diazotization involves potentially unstable diazonium salts, which must be handled at low temperatures. Use of flammable solvents.Strict temperature control is critical for both methods. Method 1's nitration step is arguably more hazardous for non-specialists.
Purification ChallengingModerateThe key challenge in Method 1 is the separation of nitro-isomers, often requiring column chromatography. The intermediates in Method 2 are often crystalline and can be purified by recrystallization.
Atom Economy PoorPoorBoth methods suffer from poor atom economy due to the use of stoichiometric reagents (acids, metals) and the loss of atoms in byproducts (e.g., water, metal salts).

Conclusion and Recommendation

Both analyzed methods provide viable pathways to the strategically important this compound.

  • Method 1 (Nitration/Reduction) is an excellent choice for laboratory-scale synthesis where 1H-indazole is readily available. Its primary drawback is the need for careful chromatographic separation of nitro-isomers, which can be tedious.

  • Method 2 (Jacobson Cyclization) is often superior for large-scale and industrial production .[5] Although it involves more steps, it starts from cheaper materials and avoids the difficult isomeric separation associated with direct nitration. The steps are generally robust and scalable with appropriate engineering controls for the diazotization stage.

For drug development professionals, the choice will ultimately depend on the scale of the synthesis. For initial discovery chemistry, the speed and directness of Method 1 may be preferable. For process development and manufacturing, the economic advantages and scalability of Method 2 make it a more compelling and practical approach.

References

A Comparative Guide to the In Vitro and In Vivo Evaluation of 1H-Indazol-4-amine Compounds as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs.[1][2] Its unique bicyclic aromatic system allows for versatile substitution patterns, enabling the fine-tuning of pharmacological properties. Within this class, 1H-indazol-4-amine derivatives have emerged as particularly potent and selective inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[1][3]

This guide provides a comprehensive comparison of the in vitro and in vivo methodologies used to characterize this compound compounds, using representative examples targeting the PI3K/Akt/mTOR signaling pathway. This pathway is one of the most frequently activated signaling networks in human cancers, making it a prime target for therapeutic intervention.[4][5] We will delve into the causality behind experimental choices, present detailed protocols, and offer comparative data to guide researchers in the preclinical development of these promising therapeutic agents.

Comparative Analysis of Lead Compounds: Targeting the PI3K/Akt Pathway

To illustrate the evaluation process, we will compare two hypothetical, yet representative, this compound lead compounds:

  • Compound A (Pan-PI3K Inhibitor): Designed for broad inhibition across Class I PI3K isoforms.

  • Compound B (PI3Kα-selective Inhibitor): Engineered with modifications to achieve selectivity for the PI3Kα isoform, which is frequently mutated in cancer.[5]

The primary distinction lies in their selectivity profile, which has significant implications for both on-target efficacy and off-target side effects. The following sections will outline the experimental journey from initial biochemical validation to preclinical efficacy models.

In Vitro Evaluation: From Enzyme to Cell

The initial phase of characterization focuses on quantifying the compound's direct interaction with its target and its effect on cancer cells in a controlled laboratory setting.

Biochemical Kinase Inhibition Assays

The first step is to confirm that the compounds directly inhibit the kinase enzyme. This is typically achieved through cell-free assays that measure the transfer of a phosphate group from ATP to a substrate.[6]

Rationale for Assay Choice: A luminescent-based assay, such as the ADP-Glo™ Kinase Assay, is often preferred for high-throughput screening due to its sensitivity, scalability, and non-radioactive format.[7] It quantifies kinase activity by measuring the amount of ADP produced, which directly correlates with enzyme activity.[7] Radiometric assays using [γ-³²P]-ATP are considered a gold standard for accuracy but are lower-throughput and require specialized handling.[8]

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation: Reconstitute recombinant human PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ enzymes and the substrate (e.g., phosphatidylinositol-4,5-bisphosphate, PIP2) in kinase buffer. Prepare serial dilutions of Compound A and Compound B.

  • Kinase Reaction: In a 384-well plate, add 5 µL of kinase/substrate mix to 2.5 µL of the compound dilution. Initiate the reaction by adding 2.5 µL of ATP solution. Incubate at room temperature for 1 hour.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader. Calculate IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.

Comparative Data: Biochemical Potency and Selectivity

CompoundTargetIC₅₀ (nM)Selectivity vs. PI3Kα
Compound A PI3Kα5.2-
PI3Kβ8.11.6x
PI3Kδ4.50.9x
PI3Kγ6.81.3x
Compound B PI3Kα2.1-
PI3Kβ155.474x
PI3Kδ210.8100x
PI3Kγ189.390x

Table 1: Biochemical IC₅₀ values for Compound A and Compound B against Class I PI3K isoforms. This data clearly demonstrates the pan-inhibitory profile of Compound A and the strong selectivity of Compound B for the α isoform.

Cellular Proliferation and Viability Assays

After confirming enzymatic inhibition, the next critical step is to assess whether the compounds can inhibit the growth of cancer cells.

Rationale for Cell Line Choice: MCF-7 (breast cancer) and A549 (lung cancer) cell lines are commonly used. MCF-7 cells are known to have a PIK3CA mutation, making them highly dependent on the PI3K pathway for survival and thus a good model for targeted therapy.[5] A549 cells represent a different tumor type and can be used to assess broader applicability.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding: Plate MCF-7 and A549 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of Compound A and Compound B for 72 hours.

  • Lysis and Signal Generation: Add CellTiter-Glo® Reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.

  • Data Acquisition: Measure luminescence and calculate GI₅₀ values (the concentration required to inhibit cell growth by 50%).

Comparative Data: Anti-proliferative Activity

CompoundCell Line (Tumor Type)PIK3CA StatusGI₅₀ (µM)
Compound A MCF-7 (Breast)Mutant0.8
A549 (Lung)Wild-Type2.5
Compound B MCF-7 (Breast)Mutant0.5
A549 (Lung)Wild-Type5.1

Table 2: Cellular anti-proliferative GI₅₀ values. As expected, both compounds are more potent in the PIK3CA-mutant MCF-7 cell line. The higher selectivity of Compound B translates to greater potency in this dependent cell line.

In Vivo Assessment: From Cell Culture to Preclinical Models

In vivo studies are essential to evaluate a compound's efficacy, safety, and pharmacokinetic profile in a whole-organism context. Human tumor xenograft models in immunodeficient mice are a standard and crucial tool for this purpose.[9][10][11]

Cell Line-Derived Xenograft (CDX) Models

CDX models involve implanting human cancer cell lines into immunodeficient mice and are valued for their reproducibility and scalability in early-stage efficacy testing.[10][11][12]

Rationale for Model Choice: An MCF-7 CDX model is selected to directly test the hypothesis that inhibiting the mutated PI3Kα in these cells will lead to tumor growth inhibition in vivo. Athymic nude mice are commonly used as they lack a thymus and cannot mount an effective T-cell response to reject the human tumor cells.[9]

Experimental Protocol: MCF-7 Xenograft Efficacy Study

  • Tumor Implantation: Subcutaneously implant 5 x 10⁶ MCF-7 cells mixed with Matrigel into the flank of female athymic nude mice. A slow-release estrogen pellet is also implanted to support the growth of this estrogen-dependent cell line.

  • Tumor Growth and Randomization: Allow tumors to grow to an average volume of 150-200 mm³. Randomize mice into treatment groups (e.g., Vehicle, Compound A, Compound B).

  • Drug Administration: Administer the compounds daily via oral gavage at a predetermined dose (e.g., 50 mg/kg).

  • Efficacy Monitoring: Measure tumor volume with calipers twice weekly and monitor body weight as a general indicator of toxicity.

  • Endpoint and Analysis: At the end of the study (e.g., 21 days), euthanize the mice, excise the tumors, and weigh them. Calculate the Tumor Growth Inhibition (TGI) percentage for each group.

Comparative Data: In Vivo Antitumor Efficacy

Treatment Group (50 mg/kg, oral)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (TGI%)Mean Body Weight Change (%)
Vehicle 1250 ± 150-+2%
Compound A 625 ± 8050%-5%
Compound B 438 ± 6565%+1%

Table 3: Antitumor efficacy in an MCF-7 xenograft model. The superior in vitro potency and selectivity of Compound B translate to greater tumor growth inhibition in vivo, with a better tolerability profile as indicated by the minimal body weight change.

Mechanism of Action & Signaling Pathways

To confirm that the observed antitumor activity is due to the intended mechanism, it's crucial to analyze the target signaling pathway. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[13][14]

Workflow: Pharmacodynamic (PD) Biomarker Analysis

  • Sample Collection: Collect tumor samples from a satellite group of mice at various time points after the final dose.

  • Protein Extraction: Homogenize the tumor tissue and extract total protein.

  • Western Blot Analysis: Use Western blotting to measure the levels of phosphorylated Akt (p-Akt), a direct downstream substrate of PI3K. A reduction in p-Akt levels indicates successful target engagement by the inhibitor.

Signaling Pathway Visualization

The following diagram illustrates the PI3K/Akt/mTOR pathway and the points of inhibition by the this compound compounds.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes Inhibitor Compound A / B (this compound) Inhibitor->PI3K Inhibits

References

A Senior Application Scientist's Guide to Assessing the Drug-Likeness of 1H-Indazol-4-Amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 1H-Indazole-4-Amine

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These are often referred to as "privileged scaffolds" due to their ability to interact with multiple biological targets. The 1H-indazole core is a prime example, forming the basis of numerous compounds with diverse pharmacological activities, including anti-inflammatory, anti-tumor, and kinase inhibitory effects[1][2][3][4]. The 1H-indazol-4-amine structure, specifically, offers a versatile starting point for synthetic elaboration, with the amine group at the 4-position providing a reactive handle for creating extensive derivative libraries[5].

However, synthesizing a novel compound with potent biological activity is only the first step. A critical, and often overlooked, aspect of early-stage drug discovery is ensuring the molecule possesses favorable physicochemical properties. These properties govern a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, which ultimately determines its potential to become a viable oral drug[6][7][8]. This guide provides an in-depth comparison of methodologies and key parameters for assessing the drug-likeness of this compound derivatives, grounded in established principles and computational workflows. Our goal is to empower researchers to make informed decisions, prioritizing candidates that not only hit their target but also have the right properties to succeed in clinical development. This proactive approach aligns with the "fail early, fail cheap" paradigm, saving invaluable time and resources[9].

The Concept of "Drug-Likeness": Beyond Target Affinity

"Drug-likeness" is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely orally active drug in humans[6][10]. The most influential framework for this assessment is Lipinski's Rule of Five (Ro5), formulated by Christopher A. Lipinski in 1997[11]. Based on an analysis of successful oral drugs, Lipinski established a set of simple physicochemical thresholds that correlate with good oral bioavailability[12][13]. It's crucial to understand that these are not rigid laws but rather guidelines; they do not predict pharmacological activity but rather the potential for good pharmacokinetic properties[11].

The core tenets of Lipinski's Rule of Five are[10][11][13]:

  • Molecular Weight (MW) ≤ 500 Daltons: Smaller molecules are more readily absorbed and transported across biological membranes[8].

  • LogP ≤ 5: The octanol-water partition coefficient (LogP) is a measure of lipophilicity. While some lipophilicity is needed to cross cell membranes, excessively high values can lead to poor aqueous solubility, increased metabolic breakdown, and potential toxicity[12][14].

  • Hydrogen Bond Donors (HBD) ≤ 5: The number of N-H and O-H bonds.

  • Hydrogen Bond Acceptors (HBA) ≤ 10: The number of nitrogen and oxygen atoms.

Excessive hydrogen bonding capacity can hinder a molecule's ability to permeate lipid bilayers[10]. A compound is generally considered to have poor drug-like properties if it violates two or more of these rules. While newer therapeutic modalities like PROTACs and macrocycles often exist "beyond the Rule of Five" (bRo5), for traditional small-molecule drug discovery involving scaffolds like 1H-indazole, the Ro5 remains an essential first-pass filter[12][14].

Comparative Analysis of Hypothetical this compound Derivatives

To illustrate the impact of chemical modification on drug-likeness, let's consider the core scaffold and three hypothetical derivatives. The following data would typically be generated using in silico computational tools, a process detailed in the subsequent section.

Table 1: Comparative Drug-Likeness Profile of this compound Derivatives

Compound IDStructureMolecular Weight (Da)cLogPH-Bond DonorsH-Bond AcceptorsLipinski ViolationsAssessment
IND-Core This compound133.151.25220Excellent: Fully compliant and lead-like. Ideal starting point.
IND-001 N-benzyl-1H-indazol-4-amine223.283.10220Good: Remains well within drug-like space. Increased lipophilicity may enhance potency but needs monitoring.
IND-002 N-(4-dodecylphenyl)-1H-indazol-4-amine405.638.95221Poor: Violates the LogP rule. High lipophilicity is a major concern for solubility and metabolism.
IND-003 N-(2,4-bis(2-hydroxyethoxy)benzoyl)-1H-indazol-4-amine545.582.50481Marginal: Violates the molecular weight rule. The large, polar substituent increases MW significantly.
Analysis of Derivatives:
  • IND-Core: The unsubstituted scaffold is an ideal starting point. It is small, moderately lipophilic, and has ample room for modification without immediately breaching Ro5 thresholds.

  • IND-001: The addition of a simple benzyl group increases molecular weight and lipophilicity but keeps the compound firmly in the "drug-like" space. This is a common and generally safe modification strategy.

  • IND-002: This derivative exemplifies a common pitfall. While the long alkyl chain might be intended to fill a hydrophobic pocket in a target protein, it drastically increases LogP, violating Lipinski's rule. Such a compound is likely to have very poor aqueous solubility and be rapidly metabolized, making it a poor candidate for oral administration[12][15].

  • IND-003: This example shows how attempts to improve solubility by adding polar groups can lead to a different problem: excessive molecular weight. While the LogP is acceptable, the MW of >500 Da is a red flag for poor absorption and permeability[8].

This comparative analysis demonstrates the delicate balance that must be maintained during lead optimization. Every chemical modification must be evaluated not only for its effect on target affinity but also for its impact on the overall physicochemical profile.

Workflow for In Silico Drug-Likeness Assessment

The early and rapid assessment of drug-likeness is predominantly performed using computational (in silico) methods. These tools provide fast, cost-effective predictions of ADMET properties, allowing for high-throughput screening of virtual compound libraries before any synthesis is undertaken[9][16][17].

ADMET_Workflow cluster_input Step 1: Input cluster_process Step 2: Computation cluster_output Step 3: Analysis cluster_decision Step 4: Decision Compound_Library Compound Library (this compound Derivatives) SMILES or SDF format In_Silico_Tool In Silico Prediction Tool (e.g., SwissADME, ADMET Predictor) Compound_Library->In_Silico_Tool Upload Structures Physicochemical Physicochemical Properties (MW, LogP, TPSA) In_Silico_Tool->Physicochemical Lipinski Lipinski's Rule of Five (Ro5 Compliance) In_Silico_Tool->Lipinski Pharmacokinetics Pharmacokinetics (Solubility, Permeability) In_Silico_Tool->Pharmacokinetics Toxicity Toxicity Prediction (e.g., Ames Test) In_Silico_Tool->Toxicity Prioritization Candidate Prioritization (Rank based on profile) Physicochemical->Prioritization Evaluate Data Lipinski->Prioritization Evaluate Data Pharmacokinetics->Prioritization Evaluate Data Toxicity->Prioritization Evaluate Data

Caption: Workflow for in silico drug-likeness and ADMET property prediction.

Experimental Protocol: In Silico ADMET Profiling

This protocol describes a standardized procedure for evaluating the drug-likeness of a set of compounds using a freely available web-based tool, SwissADME.

Objective: To calculate key physicochemical descriptors and predict the ADMET profile of this compound derivatives to assess their drug-likeness.

Materials:

  • A computer with internet access.

  • The chemical structures of the derivatives in a valid format (e.g., SMILES strings).

Methodology:

  • Prepare Input Structures:

    • For each this compound derivative, generate its corresponding SMILES (Simplified Molecular Input Line Entry System) string. This can be done using any standard chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Causality: SMILES is a text-based format that unambiguously represents a molecular structure, making it a universal input for most cheminformatics tools.

    • Example SMILES strings:

      • IND-Core: c1ccc2c(c1)c(n[nH]2)N

      • IND-001: c1ccc(cc1)CNc2c3c([nH]n3)ccc2

  • Access the Prediction Tool:

    • Open a web browser and navigate to the SwissADME website (--INVALID-LINK--).

    • Trustworthiness: SwissADME is a widely used and validated tool from the Swiss Institute of Bioinformatics, providing robust and reproducible predictions.

  • Submit Compounds for Analysis:

    • In the input field on the SwissADME homepage, paste the list of SMILES strings, one per line.

    • Click the "Run" button to initiate the calculation.

  • Data Extraction and Analysis:

    • The tool will generate a detailed report for each submitted molecule. Focus on the following key parameters under the "Physicochemical Properties" and "Lipophilicity" sections:

      • Molecular Weight (MW): Record the value in g/mol .

      • cLogP (Consensus LogP): Record the predicted LogP value.

      • H-bond Acceptors: Record the integer value.

      • H-bond Donors: Record the integer value.

    • Navigate to the "Drug-likeness" section.

      • Check the "Lipinski" filter result. It will state "Yes" or "No" and specify the number of violations, if any.

    • Self-Validation: Cross-reference the individual parameter values (MW, LogP, HBD, HBA) with the final Lipinski violation count to ensure the interpretation is correct.

  • Tabulate and Compare Results:

    • Organize the extracted data into a comparison table, as shown in Table 1.

    • Include a final "Assessment" column to provide a qualitative summary of each compound's drug-likeness profile. This allows for easy ranking and prioritization of candidates for synthesis and further experimental testing.

Conclusion

The assessment of drug-likeness is a foundational activity in modern drug discovery. For a promising scaffold like this compound, a systematic evaluation of the physicochemical properties of its derivatives is essential for success. By leveraging powerful in silico prediction tools and established principles like Lipinski's Rule of Five, researchers can intelligently guide their synthetic efforts. This data-driven approach allows for the early identification of compounds that possess a favorable balance of biological activity and pharmacokinetic potential, ultimately reducing attrition rates and accelerating the journey from a promising hit to a life-changing therapeutic[9][18][19].

References

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 1H-Indazol-4-Amine Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold and the Imperative of Selectivity

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the design of protein kinase inhibitors.[1] Its unique structure is adept at forming critical hydrogen bonds within the ATP-binding pocket of a wide range of kinases, making it a "privileged" scaffold in drug discovery.[2][3] Compounds such as Linifanib (ABT-869), a multitargeted receptor tyrosine kinase inhibitor, have demonstrated the clinical potential of this chemical class.[4] However, the very feature that makes the indazole core so effective—its ability to interact with the highly conserved ATP binding site—also presents a significant challenge: the potential for cross-reactivity with unintended kinase targets.

Off-target activity can lead to unexpected toxicities or confound the interpretation of pharmacological studies, muddying the link between a compound's effect and the inhibition of its intended target.[5][6] Therefore, a rigorous and multi-faceted cross-reactivity profiling strategy is not merely a supplementary exercise but a foundational requirement for the development of safe and effective 1H-indazol-4-amine based inhibitors.

This guide provides a comparative analysis of profiling strategies, using three well-characterized 1H-indazole-based inhibitors as exemplars: BMS-777607 , Bemcentinib (R428) , and UNC2025 . We will delve into the causality behind experimental choices, from broad biochemical screens to nuanced cell-based and proteomic approaches, providing field-proven insights and detailed protocols to guide your research.

Comparative Kinase Inhibition Profiles: A Quantitative Overview

The initial step in understanding an inhibitor's selectivity is typically a broad biochemical screen against a panel of purified kinases. This provides a quantitative measure of potency (e.g., IC50) against the intended target(s) versus a wide array of off-targets. The selectivity profiles of 1H-indazole-based compounds can range from highly specific to multi-targeted, dictated by the specific substitutions on the core scaffold.[1]

Below is a summary of the inhibitory activities of our three example compounds, illustrating their distinct selectivity profiles.

Table 1: Kinase Inhibition Profile of BMS-777607 [5][7][8]

Kinase TargetIC50 (nM)
AXL 1.1
RON 1.8
c-MET 3.9
TYRO3 4.3
Lck>160
VEGFR-2>160
TrkA>160
TrkB>160

Analysis: BMS-777607 is a potent inhibitor of the TAM (TYRO3, AXL, MERTK) and c-MET receptor tyrosine kinase families. It demonstrates high selectivity against a range of other kinases, making it a valuable tool for studying signaling pathways driven by these receptors.[5][7]

Table 2: Kinase Inhibition Profile of Bemcentinib (R428) [9][10][11]

Kinase TargetIC50 (nM)
AXL 14
MER>700
TYRO3>1400
Abl>1400
InsR>1400
EGFR>1400
HER2>1400
PDGFRβ>1400

Analysis: Bemcentinib is a highly selective AXL inhibitor.[10] It shows significantly less activity against the other TAM family members, MER and TYRO3, and a large panel of other kinases, making it a more focused tool for interrogating AXL-specific biology compared to the broader-spectrum BMS-777607.[10][11]

Table 3: Kinase Inhibition Profile of UNC2025 [1]

Kinase TargetIC50 (nM)
MER 0.74
FLT3 0.8
TRKA 1.67
TRKC 4.38
TYRO3 5.83
KIT 8.18
AXL122
MET364

Analysis: UNC2025 is a potent multi-targeted inhibitor with high affinity for MER, FLT3, and TRK family kinases.[1] Unlike Bemcentinib, it is a poor inhibitor of AXL but a strong inhibitor of MER and TYRO3. This profile makes it suitable for studying cancers driven by MER or FLT3, where AXL inhibition is not desired.

Experimental Workflows for Comprehensive Cross-Reactivity Profiling

A robust profiling campaign integrates multiple methodologies to build a comprehensive picture of an inhibitor's behavior, from the test tube to a complex cellular environment. Relying solely on recombinant enzyme data can be misleading, as inhibitor sensitivity can differ dramatically in a native cellular context where kinases are part of larger signaling complexes.[12][13]

G cluster_0 Phase 1: Biochemical Profiling cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Functional Cellular Response biochem Biochemical Kinase Assay (e.g., ADP-Glo™) Broad Kinome Screen (>300 kinases) potency Initial Potency & Selectivity Data (IC50 values) biochem->potency Identifies primary targets and potent off-targets cetsa Cellular Thermal Shift Assay (CETSA) Confirms direct binding in intact cells potency->cetsa Guides selection of cell lines and inhibitor concentrations kinativ KiNativ™ In-situ Profiling Measures binding to native kinases in cell lysates potency->kinativ Prioritizes kinases for in-situ validation engagement Validated On-Target & Off-Target Cellular Engagement cetsa->engagement kinativ->engagement phospho Quantitative Phosphoproteomics Measures downstream pathway modulation engagement->phospho Correlates binding with signaling pathway effects pheno Phenotypic Assays (Viability, Migration, etc.) engagement->pheno Links target engagement to cellular phenotype functional Functional Consequences of On-Target and Off-Target Inhibition phospho->functional pheno->functional

A comprehensive workflow for inhibitor cross-reactivity profiling.
Biochemical Kinase Inhibition Assay (Luminescence-Based)

This is the workhorse of initial selectivity profiling. Assays like Promega's ADP-Glo™ quantify kinase activity by measuring the amount of ADP produced in the reaction. A lower signal (less ADP) indicates more potent inhibition.[2][14]

Protocol: ADP-Glo™ Kinase Assay

  • Compound Preparation: Create a 10-point serial dilution of the 1H-indazole-based inhibitor in DMSO. Further dilute these into the appropriate kinase reaction buffer. The final DMSO concentration should be kept constant and low (e.g., ≤1%) across all wells.[1]

  • Kinase Reaction Setup (384-well plate):

    • Add 1 µL of the diluted inhibitor or vehicle (DMSO) to the appropriate wells.

    • Add 2 µL of a kinase/buffer solution.

    • Initiate the reaction by adding 2 µL of an ATP/substrate peptide solution.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.[14]

  • ADP to ATP Conversion & Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[14]

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to vehicle (100% activity) and a positive control inhibitor (0% activity). Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA®)

Biochemical assays are essential but do not confirm that a compound can enter a cell and engage its target in the complex cellular milieu. CETSA is a powerful biophysical method that directly assesses target engagement in intact cells or tissues.[15][16] The principle is based on ligand-induced thermal stabilization: a protein bound to an inhibitor is more resistant to heat-induced denaturation and aggregation.[17][18]

Protocol: CETSA with Western Blot Detection

  • Cell Treatment: Culture cells (e.g., a cancer cell line overexpressing the target kinase) to ~80% confluency. Treat cells with the 1H-indazole-based inhibitor at a desired concentration (e.g., 10x the biochemical IC50) or vehicle (DMSO) for 1-2 hours at 37°C.[19]

  • Heat Challenge:

    • Harvest and resuspend the treated cells in a buffered saline solution with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermocycler. Include an unheated control.[19][20]

    • Cool samples at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath) in a lysis buffer containing protease and phosphatase inhibitors.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[19]

  • Western Blot Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Normalize the protein concentration of all samples using a BCA assay.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to the target kinase, followed by an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL reagent.

  • Data Analysis: Quantify the band intensities for each temperature point. Normalize the intensity to the unheated or lowest temperature sample. Plot the normalized soluble protein fraction against the temperature to generate melting curves for both the vehicle- and inhibitor-treated samples. A rightward shift in the curve for the inhibitor-treated sample indicates target stabilization and engagement.[20]

In-situ Profiling with KiNativ™

This chemoproteomic platform offers a bridge between biochemical and cellular assays. It measures inhibitor binding to a large panel of endogenous kinases directly within a cell lysate, preserving native protein conformations and complexes.[12][21] The method uses ATP/ADP-linked biotin probes that covalently label the active site of kinases. In a competitive binding format, a test inhibitor will prevent this labeling in a concentration-dependent manner.[22][23]

G cluster_0 Sample Preparation cluster_1 Competitive Binding cluster_2 Analysis lysate Cell Lysate Preparation (Preserves native kinases) atp_removal Gel Filtration (Removes endogenous ATP) lysate->atp_removal inhibitor Incubate with 1H-Indazole Inhibitor (Varying concentrations) atp_removal->inhibitor probe Add ATP/ADP-Biotin Probe (Covalently labels active sites) inhibitor->probe digest Proteolytic Digestion probe->digest enrich Streptavidin Enrichment (Isolates biotin-labeled peptides) digest->enrich ms LC-MS/MS Analysis (Identifies & quantifies labeled kinase peptides) enrich->ms result Kinase Selectivity Profile ms->result Quantify decrease in labeling to determine IC50 for each kinase

Workflow for KiNativ™ in-situ kinase inhibitor profiling.
Downstream Pathway Analysis via Phosphoproteomics

Confirming direct target binding is crucial, but understanding the functional consequences of that binding is the ultimate goal. Quantitative phosphoproteomics allows for a global, unbiased view of how an inhibitor modulates cellular signaling networks.[6] By comparing the phosphoproteome of cells treated with an inhibitor versus a vehicle, one can identify downstream substrates of the targeted kinase(s) and uncover unexpected effects on other pathways, providing a functional fingerprint of the inhibitor's activity.[18]

This is particularly relevant for inhibitors targeting kinases like AXL and FLT3, which sit at the apex of critical signaling cascades.

G cluster_AXL AXL Signaling Pathway cluster_FLT3 FLT3 Signaling Pathway GAS6 GAS6 (Ligand) AXL AXL Receptor GAS6->AXL PI3K PI3K AXL->PI3K ERK ERK AXL->ERK STAT STAT AXL->STAT NFkB NF-κB AXL->NFkB AKT AKT PI3K->AKT Survival Cell Survival & Anti-Apoptosis AKT->Survival Proliferation Proliferation & Migration ERK->Proliferation STAT->Proliferation NFkB->Survival FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 PI3K2 PI3K FLT3->PI3K2 ERK2 ERK FLT3->ERK2 STAT5 STAT5 FLT3->STAT5 AKT2 AKT PI3K2->AKT2 Survival2 Cell Survival AKT2->Survival2 Proliferation2 Proliferation & Differentiation ERK2->Proliferation2 STAT5->Proliferation2 Bemcentinib Bemcentinib (AXL selective) Bemcentinib->AXL Inhibits UNC2025 UNC2025 (FLT3/MER potent) UNC2025->FLT3 Inhibits

References

A Comparative Spectroscopic Guide to 1H-Indazol-4-amine and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the precise structural elucidation of bioactive molecules is paramount. Positional isomers, while sharing the same molecular formula, can exhibit vastly different pharmacological profiles. The indazole nucleus is a privileged scaffold in numerous therapeutic agents, and the position of substituents, such as an amino group, critically influences molecular interactions with biological targets. This guide provides an in-depth spectroscopic comparison of 1H-indazol-4-amine and its key positional isomers, offering a practical framework for their unambiguous differentiation.

This analysis is built upon the foundational principles of spectroscopic interpretation, leveraging ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to create a comprehensive chemical fingerprint for each isomer. The causality behind experimental choices and the interpretation of spectral data are explained to provide a robust, self-validating system for researchers.

Molecular Structures of 1H-Indazol-amine Isomers

A clear understanding of the isomeric structures is the first step in differentiating them. The position of the amine group on the benzene portion of the indazole ring dictates the electronic environment of the entire molecule, leading to distinct spectroscopic signatures.

Caption: Molecular structures of 1H-indazol-amine isomers.

¹H NMR Spectroscopy: A Window into Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for differentiating these isomers. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of the aromatic protons provide a unique map of the substitution pattern. The electron-donating amino group (-NH₂) causes significant shielding (an upfield shift to lower ppm values) of the protons ortho and para to it.

Key Differentiating Features:

  • This compound: The proton at position 3 (H-3) is typically a singlet. The aromatic protons (H-5, H-6, H-7) will exhibit a complex splitting pattern, often appearing as a doublet, a triplet (or doublet of doublets), and a doublet, respectively. H-5, being ortho to the amino group, will be significantly shifted upfield.

  • 1H-Indazol-5-amine: Expect to see a characteristic singlet for H-4, which is ortho to the amino group and thus heavily shielded. The H-6 and H-7 protons will likely appear as doublets.[1]

  • 1H-Indazol-6-amine: The H-5 and H-7 protons, both ortho to the amino group, will be shifted upfield. H-7 will likely appear as a singlet or a narrow doublet, and H-5 as a doublet of doublets.

  • 1H-Indazol-7-amine: The H-6 proton, ortho to the amino group, will be shifted upfield and will likely appear as a triplet or doublet of doublets, coupled to H-5 and H-6.

  • 1H-Indazol-3-amine: With the amino group on the pyrazole ring, the aromatic protons (H-4, H-5, H-6, H-7) will exhibit a more standard pattern for a 1,2-disubstituted benzene ring, with H-4 and H-7 often appearing as doublets at the extremes of the aromatic region.

Comparative ¹H NMR Data (Predicted and Experimental, DMSO-d₆)

CompoundH-3 (δ, ppm)H-4 (δ, ppm)H-5 (δ, ppm)H-6 (δ, ppm)H-7 (δ, ppm)NH₂ (δ, ppm)NH (δ, ppm)
This compound ~8.0 (s)-~6.4 (d)~7.0 (t)~6.9 (d)~5.3 (s)~12.5 (s)
1H-Indazol-5-amine [1]8.74 (s)7.89 (s)-7.06-7.35 (m)7.47 (d, J=8.9)8.54 (s)12.84 (s)
1H-Indazol-6-amine ~7.9 (s)~7.5 (d)~6.6 (dd)-~6.9 (s)~5.5 (s)~12.3 (s)
1H-Indazol-7-amine ~7.9 (s)~7.4 (d)~6.6 (t)~6.9 (d)-~5.8 (s)~12.6 (s)
1H-Indazol-3-amine -~7.5 (d)~6.9 (t)~7.2 (t)~7.7 (d)~5.6 (s)~11.5 (s)

Note: The exact chemical shifts and coupling constants can vary with solvent and concentration. The data for 5-amino-1H-indazole is from experimental sources, while the others are based on established principles of NMR spectroscopy.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Weigh 5-10 mg of the aminoindazole sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[2] Ensure complete dissolution, using sonication if necessary.[2]

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz). Tune and shim the instrument to the solvent lock signal.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse ('zg30').[2]

    • Spectral Width: 0-16 ppm.[2]

    • Acquisition Time: 2-4 seconds.[2]

    • Relaxation Delay: 1-5 seconds.[2]

    • Number of Scans: 16-64, depending on the sample concentration.[2]

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired FID. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Caption: Standard workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR provides complementary information, revealing the chemical environment of each carbon atom. The carbon directly attached to the amino group (the ipso-carbon) and the ortho and para carbons experience a significant upfield shift.

Key Differentiating Features:

  • The chemical shift of the ipso-carbon is a key diagnostic peak, appearing at a much lower ppm value compared to other aromatic carbons.

  • The number of signals in the proton-decoupled ¹³C NMR spectrum can confirm the presence of symmetry.

  • Comparing the full set of carbon chemical shifts provides a unique fingerprint for each isomer.

Comparative ¹³C NMR Data (Predicted, ppm)

CarbonThis compound1H-Indazol-5-amine1H-Indazol-6-amine1H-Indazol-7-amine
C3 ~133~135~134~134
C3a ~120~123~122~115
C4 ~145 (ipso) ~114~122~108
C5 ~103~148 (ipso) ~100~127
C6 ~127~113~147 (ipso) ~110
C7 ~110~122~115~140 (ipso)
C7a ~140~140~140~140

Note: These are predicted values based on additivity rules and general knowledge of substituted indazoles. Experimental verification is recommended.[3]

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR. Higher concentrations (15-20 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup: Use the same tuned and shimmed spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30').[2]

    • Spectral Width: 0-220 ppm.[2]

    • Acquisition Time: 1-2 seconds.[2]

    • Relaxation Delay: 2-5 seconds.[2]

    • Number of Scans: 1024-4096, to achieve adequate signal-to-noise.[2]

  • Data Processing: Similar to ¹H NMR, process the FID to obtain the final spectrum.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is excellent for confirming the presence of key functional groups. For aminoindazoles, the N-H stretching vibrations are particularly diagnostic.

Key Differentiating Features:

  • N-H Stretch: Primary amines (-NH₂) typically show two distinct bands in the 3500-3200 cm⁻¹ region, corresponding to asymmetric and symmetric stretching.[4][5] The indazole N-H stretch also appears in this region, often as a broader band.[4][5]

  • C-N Stretch: Aromatic amines exhibit a strong C-N stretching band between 1335-1250 cm⁻¹.[4][5]

  • N-H Bend: The N-H bending (scissoring) vibration for primary amines is found around 1650-1580 cm⁻¹.[4]

  • Out-of-Plane Bending: The substitution pattern on the benzene ring can be inferred from the C-H out-of-plane bending bands in the "fingerprint" region (900-650 cm⁻¹).

Comparative IR Data (KBr, cm⁻¹)

VibrationTypical RangeThis compound1H-Indazol-5-amine1H-Indazol-6-amine
N-H Stretch (Amine) 3500-3300~3450, ~3350~3430, ~3340~3460, ~3370
N-H Stretch (Indazole) 3300-3100~3150 (broad)~3160 (broad)~3140 (broad)
N-H Bend (Amine) 1650-1580~1620~1630~1625
Aromatic C=C Stretch 1600-1450Multiple bandsMultiple bandsMultiple bands
C-N Stretch (Aromatic) 1335-1250~1310~1281~1290

Note: The exact frequencies can be influenced by intermolecular hydrogen bonding and the physical state of the sample (solid vs. solution).[6][7]

Mass Spectrometry: Unraveling Fragmentation Patterns

Since positional isomers are isobars (having the same nominal mass), their molecular ion peaks ([M]⁺ or [M+H]⁺) will be identical. Differentiation relies on analyzing their fragmentation patterns, which are influenced by the position of the amino group.

Key Differentiating Features:

  • Molecular Ion: All isomers will show a molecular ion (M⁺) at m/z 133 under Electron Ionization (EI) conditions.

  • Characteristic Fragments: The fragmentation of the indazole core often involves the loss of neutral molecules like HCN (27 u) or N₂H (29 u). The stability of the resulting fragment ions can be influenced by the amino group's position.

  • Retro-Diels-Alder (RDA) Fragmentation: The indazole ring can undergo a characteristic RDA fragmentation. The position of the amino group will determine the m/z value of the resulting charged fragment, providing a powerful diagnostic tool.

Predicted Fragmentation Pathways:

A common fragmentation pathway for indazoles involves the cleavage of the pyrazole ring. The position of the amino group can influence which pathway is favored, leading to different relative abundances of fragment ions.

MS_Fragmentation mol Aminoindazole [M]+• m/z 133 frag1 Loss of HCN [M-HCN]+• m/z 106 mol->frag1 frag2 Loss of N2 [M-N2]+• m/z 105 mol->frag2 frag3 [C6H5N]+• m/z 91 frag2->frag3 - CH2

Caption: A plausible EI-MS fragmentation pathway for aminoindazoles.

Experimental Protocol: Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample (typically dissolved in a volatile solvent like methanol or acetonitrile) into the mass spectrometer via a direct insertion probe or GC inlet.

  • Ionization: Utilize Electron Ionization (EI) with a standard energy of 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-200) using a quadrupole or time-of-flight (TOF) analyzer.

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the fragmentation pattern to reference spectra or theoretical predictions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and its fragments.[2]

Conclusion

The unambiguous identification of this compound and its positional isomers is readily achievable through a multi-technique spectroscopic approach. ¹H NMR provides the most definitive data for differentiation through the unique splitting patterns and chemical shifts of the aromatic protons. ¹³C NMR offers a confirmatory carbon fingerprint, while IR spectroscopy verifies the essential functional groups. Finally, Mass Spectrometry , although showing identical molecular weights, can distinguish isomers based on subtle but significant differences in their fragmentation patterns. By integrating the data from these four techniques, researchers and drug development professionals can confidently and accurately characterize these critical building blocks of medicinal chemistry.

References

A Senior Application Scientist's Guide to Validating the Efficacy of 1H-Indazol-4-Amine Analogs in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on designing a robust, multi-tiered strategy for validating the cellular efficacy of novel 1H-indazol-4-amine analogs. In the landscape of modern drug discovery, particularly in oncology, the indazole scaffold has emerged as a privileged structure, frequently forming the core of potent kinase inhibitors.[1][2] Molecules in this class, such as N-4-pyrimidinyl-1H-indazol-4-amine, are known inhibitors of tyrosine kinases like the lymphocyte-specific protein tyrosine kinase (Lck), making them promising candidates for treating T-cell mediated inflammatory disorders and various cancers.[3][4]

However, the journey from a newly synthesized analog to a validated lead candidate is paved with rigorous biological testing. A compound's in vitro biochemical potency is only the first chapter of the story. True therapeutic potential is revealed within the complex and dynamic environment of a living cell. This guide provides an in-depth, experience-driven framework for navigating this critical validation phase. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring that the data you generate is not only accurate but also deeply informative.

Our approach is structured as a validation funnel, beginning with broad screening to assess the general biological activity of a library of analogs and progressively narrowing down to a select few candidates for detailed mechanistic studies.

Validation_Funnel cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Assays cluster_2 Phase 3: Tertiary Assays Primary High-Throughput Screening (HTS) (e.g., 100s-1000s of Analogs) Assess general cytotoxicity & viability Secondary Mechanism of Action (MoA) Studies (e.g., 10s-100s of 'Hits') Confirm target engagement & pathway modulation Primary->Secondary Identify 'Hits' Tertiary Selectivity & Specificity Profiling (e.g., 1-10 'Leads') Evaluate on-target vs. off-target effects Secondary->Tertiary Validate 'Leads'

Caption: The Drug Discovery Validation Funnel.

Part I: Primary Screening - Gauging the Landscape of Bioactivity

The initial goal is to efficiently screen a library of this compound analogs to identify "hits"—compounds that exhibit any cellular effect, typically a reduction in cell viability or proliferation in a relevant cancer cell line.[5] High-throughput screening (HTS) assays are essential at this stage, prioritizing speed, cost-effectiveness, and reliability.[6][7]

The choice of assay is critical, as different methods measure different physiological indicators of cell health.[8] A common pitfall is relying on a single assay type, which can lead to false positives or negatives. For instance, a compound that inhibits mitochondrial respiration will score strongly in an MTT assay but may not be cytotoxic. Therefore, understanding the principle of each assay is paramount.

Comparison of Common Primary Screening Assays
Assay TypePrincipleReadoutProsCons
Tetrazolium Salt (MTT, MTS, XTT) Reduction of tetrazolium salts by metabolic enzymes (NAD(P)H-dependent oxidoreductases) in viable cells to a colored formazan product.[7][9][10]ColorimetricInexpensive, well-established, simple workflow.[7]Can be affected by compound color or redox state; endpoint assay.
ATP-Based (e.g., CellTiter-Glo®) Quantifies ATP, an indicator of metabolically active cells, using a luciferase-luciferin reaction.[5][9]LuminescentHighly sensitive, rapid, homogeneous ("add-mix-read") format, excellent for HTS.Can be affected by compounds that inhibit luciferase; requires a luminometer.
Resazurin Reduction (e.g., alamarBlue®) Reduction of the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin by viable cells.[5]Fluorometric or ColorimetricHomogeneous, non-toxic (allows for multiplexing), highly sensitive.Signal can be affected by changes in cellular redox state unrelated to viability.
LDH Release Measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell membrane damage (necrosis).[11]ColorimetricDirectly measures cytotoxicity/cell death, not just metabolic activity.Less sensitive for detecting anti-proliferative or apoptotic effects; requires medium transfer.
Field-Proven Insights: Experimental Choices
  • Why start with an ATP-based assay for HTS? For large libraries, the speed and sensitivity of luminescent ATP assays like CellTiter-Glo are unparalleled.[9] Their "add-mix-read" format minimizes plate handling steps, reducing variability and making them highly amenable to automation.[6]

  • Trustworthiness through Controls: A robust screening plate layout is non-negotiable. It must include:

    • Negative Control: Cells treated with vehicle (e.g., 0.1% DMSO). This defines the 100% viability baseline.

    • Positive Control: Cells treated with a known potent cytotoxic agent (e.g., Staurosporine). This defines the 0% viability baseline.

    • Z'-Factor Calculation: These controls are used to calculate the Z'-factor, a statistical measure of assay quality. A Z'-factor > 0.5 is considered excellent for HTS.

Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method used to assess the metabolic activity of cells as an indicator of viability.[12][13]

  • Cell Seeding: Plate a cancer cell line relevant to the target of your indazole analogs (e.g., K562 for Bcr-Abl inhibitors[12]) in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include vehicle-only wells (negative control) and positive control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C. Causality Note: During this time, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring, yielding purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the results as percent viability versus compound concentration. Calculate the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Part II: Secondary Assays - Unmasking the Mechanism of Action

After identifying primary hits, the next crucial step is to determine if their cytotoxic or anti-proliferative effects are due to the intended mechanism: inhibition of a target kinase. This phase separates compounds with specific, on-target activity from those that are merely non-specifically toxic. Cell-based kinase assays provide more biologically relevant data than in vitro assays by accounting for cellular factors like membrane permeability and metabolism.[14]

Target Engagement: Is the Analog Binding its Intended Target?

Before measuring downstream activity, it's vital to confirm that your compound physically interacts with its target protein inside the cell.[15]

  • Cellular Thermal Shift Assay (CETSA): This powerful technique assesses target engagement by exploiting the principle of ligand-induced thermal stabilization.[15] When a compound binds to its target protein, it generally increases the protein's stability, raising its melting temperature (Tm).

CETSA_Workflow cluster_0 Step 1: Treatment cluster_1 Step 2: Thermal Challenge cluster_2 Step 3: Lysis & Separation cluster_3 Step 4: Analysis A Treat intact cells with Vehicle or Indazole Analog B Heat cell suspension across a temperature gradient A->B C Lyse cells and centrifuge to pellet aggregated proteins B->C D Analyze soluble fraction (un-aggregated protein) via Western Blot or ELISA C->D

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Target Activity: Is Kinase Signaling Inhibited?

Confirming target engagement is followed by measuring the direct consequence: inhibition of the kinase's activity. This is typically done by quantifying the phosphorylation of a known downstream substrate.[16][17]

Kinase_Signaling_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Ligand->RTK Activates Substrate Downstream Substrate RTK->Substrate Phosphorylates pSubstrate Phosphorylated Substrate (Active Signal) Substrate->pSubstrate Response Cellular Response (Proliferation, Survival) pSubstrate->Response Inhibitor This compound Analog Inhibitor->RTK Inhibits

Caption: Inhibition of a kinase signaling pathway by an indazole analog.

  • Methods for Measuring Phosphorylation:

    • Western Blotting: A semi-quantitative, low-throughput method that is excellent for initial validation. Use phospho-specific antibodies to detect the phosphorylated form of the target's substrate.

    • ELISA-based Assays: These plate-based assays offer higher throughput and quantification for measuring the levels of a specific phosphoprotein in cell lysates.[18]

    • Meso Scale Discovery (MSD): An electrochemiluminescence-based platform that provides a high-throughput, highly sensitive, and quantitative method for measuring phosphoproteins with a wide dynamic range.[16]

Apoptosis Assays: How Are the Cells Dying?

If the primary screen showed a cytotoxic effect, it's important to determine if cell death is occurring via apoptosis (programmed cell death) or necrosis. Many effective anti-cancer agents work by inducing apoptosis.[12]

  • Annexin V / Propidium Iodide (PI) Staining: This is the gold standard for detecting apoptosis via flow cytometry.

    • Annexin V binds to phosphatidylserine, which flips to the outer cell membrane during early apoptosis.

    • PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[19] This allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.[12]

Part III: Tertiary Assays - Profiling Selectivity

A potent compound is not necessarily a good drug candidate. It must also be selective, inhibiting its intended target far more effectively than other related proteins (e.g., other kinases) to minimize off-target effects and potential toxicity.

  • Kinase Panel Screening: Test lead candidates against a large panel of recombinant kinases (e.g., the 468-kinase panel at Eurofins DiscoverX). This provides a broad view of the compound's selectivity profile and helps identify potential off-target liabilities early.

  • Counter-Screening in Cell Lines: A crucial self-validating step. Compare the analog's effect in a cell line that expresses the target kinase versus one that does not (or where the target has been knocked out using CRISPR). A truly on-target compound should show a significant loss of potency in the target-negative cell line. For example, some kinase inhibitors rely on the expression of a specific oncogenic kinase for their effect, and cell survival becomes dependent on that kinase's activity.[14][17]

Data Synthesis: Comparing Lead Candidates

The culmination of this validation funnel is a comprehensive dataset that allows for the objective comparison of your lead this compound analogs.

ParameterAnalog AAnalog B (Lead)Analog C
IC₅₀ Viability (K562 cells) 1.5 µM0.5 µM5.2 µM
EC₅₀ p-CrkL (K562 cells) 1.2 µM0.3 µM4.8 µM
CETSA ΔTm (Target Kinase) +1.2 °C+5.8 °C+0.5 °C
Apoptosis Induction WeakStrong (Annexin V+)Minimal
Kinase Selectivity Score (S₁₀) 0.30.050.5

In this hypothetical data, Analog B is the clear lead candidate. It has the lowest IC₅₀ for viability, which correlates well with its potent inhibition of a downstream phosphorylation marker (EC₅₀). Crucially, it shows a significant thermal shift in the CETSA, confirming strong target engagement, and has a low selectivity score (meaning it inhibits few off-targets at 1 µM), indicating high specificity.

Conclusion

Validating the efficacy of this compound analogs requires a systematic, evidence-based approach that moves far beyond a single IC₅₀ value. By structuring your research as a validation funnel—starting with broad HTS viability screens, progressing to mechanistic assays that confirm on-target engagement and activity, and finishing with comprehensive selectivity profiling—you can build a robust data package. This strategy provides the highest degree of confidence in your lead candidates, ensuring that only the most promising compounds, with a clear and specific mechanism of action, advance toward preclinical development.

References

A Comparative Guide to QSAR Analysis of 1H-Indazol-4-amine Derivatives for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, this guide provides an in-depth comparison of Quantitative Structure-Activity Relationship (QSAR) analyses applied to 1H-indazol-4-amine derivatives. We will delve into the methodologies, comparative performance of various models, and the structural insights gleaned from these computational studies, with a focus on their application in developing potent kinase inhibitors.

Introduction: The Significance of 1H-Indazole Derivatives and the Power of QSAR

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including potent kinase inhibition. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, the development of selective and potent kinase inhibitors is a major focus of modern drug discovery.

This compound derivatives have emerged as a promising class of kinase inhibitors. To rationally design and optimize these molecules, researchers increasingly turn to computational methods like Quantitative Structure-Activity Relationship (QSAR) analysis. QSAR models build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery pipeline.

This guide will compare different QSAR modeling approaches that have been successfully applied to this compound derivatives and related indazole-based compounds, providing a framework for understanding and applying these powerful predictive tools.

Comparative Analysis of QSAR Models for 1H-Indazole Derivatives

The effectiveness of a QSAR model is highly dependent on the chosen methodology, the molecular descriptors used, and the biological target under investigation. Here, we compare several key studies that have employed different QSAR techniques to elucidate the structure-activity relationships of 1H-indazole derivatives.

3D-QSAR: CoMFA and CoMSIA in Kinase Inhibitor Design

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools that correlate the 3D structural features of molecules with their biological activity.

Case Study 1: N-4-Pyrimidinyl-1H-indazol-4-amine Derivatives as Lck Inhibitors

A significant study focused on a series of 42 N-4-pyrimidinyl-1H-indazol-4-amine derivatives as inhibitors of the leukocyte-specific protein tyrosine kinase (Lck), a key target for T-cell mediated inflammatory disorders[1]. A CoMFA model was developed to understand the structural requirements for potent Lck inhibition.

  • Methodology: The bioactive conformation of the most potent compound was determined through molecular docking into the ATP binding site of Lck. This conformation was then used as a template to align the entire dataset of 42 molecules.

  • Model Performance: The resulting CoMFA model demonstrated robust statistical significance, indicating its predictive power.

Case Study 2: 4-(1H-Indazol-4-yl)phenylamino Derivatives as KDR Inhibitors

In another study, both CoMFA and CoMSIA models were developed for a series of 78 4-(1H-indazol-4-yl)phenylamino and aminopyrazolopyridine urea derivatives targeting the Kinase Insert Domain Receptor (KDR), also known as VEGFR-2, a crucial mediator of angiogenesis in cancer[2].

  • Methodology: Similar to the Lck inhibitor study, molecular docking (using Surflex-dock) was employed to determine the probable binding conformations of the compounds at the KDR active site. These docked conformations served as the basis for molecular alignment.

  • Model Comparison: Both CoMFA and CoMSIA models yielded statistically significant results. The CoMSIA model, which incorporates additional descriptors for hydrophobic and hydrogen-bonding fields, showed a slightly higher predictive ability than the CoMFA model. The study highlighted that multiple hydrophobic and hydrogen-bonding interactions are key factors in modulating the inhibitory activity of these compounds[2].

A Broader View: QSAR for Other Indazole Derivatives

To provide a more comprehensive comparison, it is insightful to consider QSAR studies on other indazole-based compounds targeting different biological endpoints.

Case Study 3: 2D-QSAR of Indazole Derivatives as SAH/MTAN Inhibitors

A study on indazole compounds as inhibitors of S-adenosylhomocysteine/methylthioadenosine nucleosidase (SAH/MTAN) in the context of quorum sensing utilized a 2D-QSAR approach[3][4]. This method relies on descriptors that can be calculated from the 2D representation of the molecules.

  • Methodology: A variety of 2D and 3D descriptors were calculated, and a genetic algorithm coupled with multiple linear regression (GA-MLR) was used to select the most relevant descriptors and build the QSAR model.

  • Model Performance: The developed 2D-QSAR model was able to explain and predict a significant portion of the variance in the SAH/MTAN inhibitory activity[3][5].

Case Study 4: 3D-QSAR of Indazole Derivatives as HIF-1α Inhibitors

A 3D-QSAR study was performed on indazole derivatives as inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor in cancer progression[6][7].

  • Methodology: This study employed both field-based and Gaussian-based 3D-QSAR approaches. Molecular docking and molecular dynamics simulations were used to understand the binding mode and stability of the most potent compound in the active site of HIF-1α[6][7].

  • Insights: The generated 3D contour maps provided a structural framework for designing new inhibitors with improved potency[6][7].

Performance Comparison of QSAR Models

The following table summarizes the statistical performance of the QSAR models discussed. The predictive power of a QSAR model is typically assessed by several statistical parameters, including the non-cross-validated correlation coefficient (r²), the cross-validated correlation coefficient (q² or r²cv), and the predictive correlation coefficient for an external test set (pred_r²).

Study Focus QSAR Method Target No. of Compounds q² (r²cv) pred_r² Key Findings
N-4-Pyrimidinyl-1H-indazol-4-amines[1]CoMFALck420.6030.9830.921Steric and electrostatic fields are crucial for Lck inhibition.
4-(1H-Indazol-4-yl)phenylamino derivatives[2]CoMFAKDR780.5040.9130.727Hydrophobic and hydrogen-bonding interactions are predominant factors.
4-(1H-Indazol-4-yl)phenylamino derivatives[2]CoMSIAKDR780.5950.9470.624CoMSIA model showed higher predictive ability than CoMFA.
Indazole Derivatives[3][4]2D-QSAR (GA-MLR)SAH/MTAN400.7810.8520.685Specific 2D descriptors are key for inhibitory activity.
Indazole Derivatives[6][7]3D-QSARHIF-1α----Steric and electrostatic maps guide the design of new inhibitors.

Note: The specific IC50 values for the individual compounds in these studies are reported in the full-text publications and are essential for a complete re-analysis and direct comparison of potencies.

Experimental Protocols: A Step-by-Step QSAR Workflow

For researchers looking to apply QSAR analysis to their own set of this compound derivatives, the following detailed workflow provides a comprehensive guide.

Data Set Preparation
  • Compound Selection: Curate a dataset of this compound derivatives with experimentally determined biological activity (e.g., IC50 values). Ensure the data is from a consistent biological assay.

  • Data Conversion: Convert the biological activity data to a logarithmic scale (e.g., pIC50 = -log(IC50)) to ensure a more normal distribution.

  • Data Splitting: Divide the dataset into a training set (typically 70-80% of the compounds) for model generation and a test set (20-30%) for external validation of the model's predictive ability.

Molecular Modeling and Alignment
  • 3D Structure Generation: Generate the 3D structures of all compounds in the dataset using a molecular modeling software package.

  • Conformational Analysis: For flexible molecules, perform a conformational search to identify the low-energy conformers.

  • Molecular Alignment: This is a critical step in 3D-QSAR. Align all molecules in the dataset to a common template. The template can be the most active compound, or the alignment can be guided by molecular docking results if the structure of the biological target is known.

Descriptor Calculation
  • For 3D-QSAR (CoMFA/CoMSIA):

    • Place the aligned molecules in a 3D grid.

    • At each grid point, calculate the steric and electrostatic interaction energies between a probe atom and each molecule to generate the CoMFA fields.

    • For CoMSIA, additionally calculate hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields.

  • For 2D-QSAR:

    • Calculate a wide range of 2D descriptors, such as constitutional, topological, and quantum-chemical descriptors, for each molecule.

Model Generation and Validation
  • Statistical Method: Use a statistical method, most commonly Partial Least Squares (PLS) regression, to correlate the calculated descriptors (independent variables) with the biological activity (dependent variable).

  • Internal Validation: Perform cross-validation (typically leave-one-out) to assess the internal consistency and robustness of the model, yielding the q² value.

  • External Validation: Use the test set, which was not used in model generation, to evaluate the predictive power of the model, yielding the pred_r² value.

Model Interpretation
  • Contour Maps (for 3D-QSAR): Visualize the results as 3D contour maps. These maps highlight regions in space where specific properties (e.g., bulky groups, positive charge) are predicted to increase or decrease biological activity.

  • Descriptor Analysis (for 2D-QSAR): Analyze the contribution of the selected descriptors to the model to understand the key physicochemical properties influencing activity.

Visualizing the QSAR Workflow and Key Concepts

To further clarify the processes described, the following diagrams, generated using Graphviz, illustrate the QSAR workflow and the conceptual difference between 2D and 3D QSAR.

QSAR_Workflow cluster_DataPrep 1. Data Preparation cluster_Modeling 2. Molecular Modeling & Alignment cluster_DescriptorCalc 3. Descriptor Calculation cluster_ModelGenVal 4. Model Generation & Validation cluster_Interpretation 5. Model Interpretation A Compound Dataset (Structures & IC50 values) B Data Conversion (pIC50) A->B C Data Splitting (Training & Test Sets) B->C F Molecular Alignment C->F D 3D Structure Generation E Conformational Analysis D->E E->F G 3D-QSAR (CoMFA/CoMSIA Fields) or 2D-QSAR (Physicochemical Descriptors) F->G H PLS Regression G->H I Internal Validation (q²) H->I J External Validation (pred_r²) H->J K Contour Maps (3D-QSAR) or Descriptor Analysis (2D-QSAR) J->K L Design of New Compounds K->L

Caption: A generalized workflow for a QSAR study.

QSAR_Comparison cluster_2D 2D-QSAR cluster_3D 3D-QSAR QSAR QSAR D2_Input 2D Structure (SMILES) QSAR->D2_Input D3_Input 3D Aligned Conformation QSAR->D3_Input D2_Descriptors Topological Constitutional Quantum-Chemical D2_Input->D2_Descriptors D3_Descriptors Steric Fields Electrostatic Fields Hydrophobic Fields D3_Input->D3_Descriptors

Caption: Conceptual differences between 2D and 3D QSAR.

Conclusion and Future Perspectives

QSAR analysis is an indispensable tool in the rational design of novel this compound derivatives as kinase inhibitors. As demonstrated, both 2D and 3D-QSAR approaches can provide valuable insights into the structure-activity relationships of these compounds. 3D-QSAR methods like CoMFA and CoMSIA, particularly when guided by molecular docking, offer a detailed 3D understanding of the structural features required for potent inhibition.

The comparative analysis of QSAR models for different kinase targets reveals both common and specific structural requirements, emphasizing the importance of tailoring the inhibitor design to the specific active site topology. The contour maps generated from these studies serve as a roadmap for medicinal chemists, guiding the modification of existing compounds to enhance their potency and selectivity.

Future advancements in QSAR, including the integration of machine learning and artificial intelligence, are poised to further enhance the predictive power and scope of these models. By leveraging these computational tools, the journey from a promising scaffold like this compound to a clinically viable drug candidate can be made more efficient and successful.

References

Safety Operating Guide

Comprehensive Safety and Handling Guide for 1H-Indazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is my priority to ensure that you can work safely and effectively with our products. This guide provides in-depth, field-proven insights into the safe handling of 1H-indazol-4-amine, moving beyond mere procedural steps to explain the causality behind each safety recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound is a versatile research chemical; however, a thorough understanding of its potential hazards is the foundation of safe handling. Based on available data, this compound is classified with the following hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Can cause significant eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][2]

These classifications necessitate a multi-faceted approach to personal protective equipment (PPE) and handling procedures. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. Our procedural recommendations are designed to mitigate these risks at every step.

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection of appropriate PPE is not a one-size-fits-all approach; it must be tailored to the specific task at hand. The following table summarizes the recommended PPE for handling this compound in various laboratory scenarios.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and transferring solid Safety glasses with side shields or goggles.[3][4]Chemical-resistant gloves (e.g., nitrile).[3][4][5]Laboratory coat.[3][4]Required if not in a fume hood or if dust is generated; NIOSH-approved respirator.[4][5]
Preparing solutions Goggles or a face shield if splashing is a risk.[4]Chemical-resistant gloves (e.g., nitrile).[3][4][5]Laboratory coat.[3][4]Not typically required if performed in a fume hood.[3]
Running reactions Goggles or a face shield.[4]Chemical-resistant gloves (e.g., nitrile).[3][4][5]Laboratory coat.[3][4]Not typically required if performed in a closed system or fume hood.
Handling spills Goggles and a face shield.[4]Chemical-resistant gloves (e.g., nitrile).[3][4][5]Laboratory coat.[3][4]NIOSH-approved respirator.[4]
Logical Workflow for PPE Selection

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow cluster_start Start: Task Assessment cluster_ppe PPE Selection cluster_equipment Required Equipment start Assess the task: - Weighing solid - Preparing solution - Running reaction - Cleaning spill weighing Weighing Solid start->weighing Solid Handling solution Preparing Solution/ Running Reaction start->solution Liquid Handling spill Cleaning Spill start->spill Emergency engineering_controls Use Engineering Controls? (e.g., Fume Hood) base_ppe Standard PPE: - Safety Glasses - Nitrile Gloves - Lab Coat engineering_controls->base_ppe Yes enhanced_ppe Enhanced PPE: - Goggles/Face Shield - Respirator engineering_controls->enhanced_ppe No weighing->engineering_controls solution->base_ppe spill->base_ppe spill->enhanced_ppe

Caption: PPE Selection Workflow for this compound

Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized operational workflow is critical for minimizing exposure and ensuring reproducible, safe experimental outcomes.

Preparation and Engineering Controls
  • Designated Work Area: All handling of solid this compound and the preparation of its solutions should be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[3][4]

  • Emergency Equipment: Ensure that a calibrated emergency eyewash station and safety shower are readily accessible and have been recently tested.

  • PPE Inspection: Before beginning any work, inspect all PPE for signs of damage or degradation. Ensure gloves are free of tears or holes.[4]

  • Spill Kit: Have a spill kit readily available that is appropriate for solid chemical spills.

Handling the Compound
  • Don PPE: Wear the appropriate PPE as determined by your task-specific risk assessment (see table above).

  • Avoid Dust Formation: When handling the solid material, use smooth, controlled motions to avoid generating dust.[4][5] Utilize tools such as spatulas for transferring the compound.

  • Container Management: Keep the container of this compound tightly closed when not in use to prevent contamination and accidental spills.

  • Post-Handling Hygiene: After handling is complete, thoroughly wash your hands and any exposed skin with soap and water.[5][6][7][8] Contaminated clothing should be removed and laundered before reuse.[9]

Emergency and Disposal Plans: Preparedness and Responsibility

In Case of Exposure
  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][5][7]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1][5][7]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][5][7][9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[1][5]

Spill Response
  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: Wearing appropriate PPE, including respiratory protection, carefully sweep up the solid material, avoiding dust generation.[4]

  • Collect: Place the spilled material into a sealed, labeled container for disposal.[4][5]

  • Clean: Clean the spill area with a suitable solvent, followed by washing with soap and water.

Waste Disposal
  • Waste Segregation: Collect all waste containing this compound in a designated, clearly labeled waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Containerization: Ensure the waste container is suitable for solid chemical waste and is kept tightly closed.[5][9]

  • Regulatory Compliance: Dispose of the waste in accordance with all local, state, and federal regulations. Do not discharge into sewer systems or the environment.[5] Contact your institution's environmental health and safety department for specific guidance on chemical waste disposal.

By integrating these detailed safety protocols into your daily laboratory operations, you can confidently and safely advance your research and development goals.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.